Sodium 4-Aminobenzenesulfonate Hydrate
Description
Properties
IUPAC Name |
sodium;4-aminobenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGKZGAQOPUDQL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-70-0 | |
| Record name | Sodium sulfanilate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Sodium 4-Aminobenzenesulfonate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of sodium 4-aminobenzenesulfonate hydrate. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for key physical property determination are provided.
Core Physical Properties
Sodium 4-aminobenzenesulfonate, the sodium salt of sulfanilic acid, is a versatile organic compound utilized in various chemical syntheses, including the manufacturing of dyes and sulfa drugs.[1] It is commonly available as a hydrate, most frequently as the dihydrate. Understanding its physical properties is crucial for its effective application and handling.
Data Presentation: A Summary of Physical Characteristics
The physical properties of this compound, along with its anhydrous form and the parent sulfanilic acid for comparative purposes, are summarized in the table below.
| Property | Sodium 4-Aminobenzenesulfonate Dihydrate | Sodium 4-Aminobenzenesulfonate (Anhydrous) | Sulfanilic Acid (Parent Compound) |
| Synonyms | Sodium sulfanilate dihydrate, 4-Aminobenzenesulfonic acid sodium salt dihydrate | Sodium sulfanilate, Sodium 4-aminobenzenesulfonate | 4-Aminobenzenesulfonic acid, p-Anilinesulfonic acid |
| Molecular Formula | C₆H₈NNaO₄S·2H₂O | C₆H₆NNaO₃S | C₆H₇NO₃S |
| Molecular Weight | 231.20 g/mol | 195.17 g/mol [2] | 173.19 g/mol [1] |
| Appearance | White to off-white or pinkish crystalline powder | White to off-white crystalline powder[3] | Grayish-white flat crystals or white powder |
| Melting Point | Decomposes upon heating | 288 °C (Decomposes) | Decomposes at ~288 °C without melting[1] |
| Solubility in Water | 170 g/L | Soluble[3] | 12.51 g/L[1] |
| pKa | 3.23 (for the anilinium ion, -NH₃⁺)[1] | Not Applicable | 3.23[1] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Determination of Melting/Decomposition Point
The melting point of a pure substance is a characteristic physical property. For many organic salts, including this compound, a distinct melting point is not observed; instead, the compound decomposes upon heating. The following protocol, adapted from standard organic chemistry laboratory techniques, can be used to determine the decomposition temperature range.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then sealed at one end if it is not already.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, adjacent to a calibrated thermometer.
-
Heating: The apparatus is heated gradually, with the temperature increase rate controlled to approximately 1-2 °C per minute as the expected decomposition temperature is approached.
-
Observation: The sample is observed closely through a magnifying lens. The temperature at which the sample first shows signs of darkening, charring, or gas evolution is recorded as the onset of decomposition. The temperature at which the sample has completely decomposed is also noted. This provides the decomposition range.
-
Replicate Measurements: The determination should be repeated at least twice with fresh samples to ensure the reproducibility of the results.
Determination of Aqueous Solubility
The solubility of a compound in a particular solvent is a fundamental physical property. The following protocol outlines a method for determining the aqueous solubility of this compound.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm pore size) to remove any undissolved solid.
-
Analysis of the Saturated Solution: A known volume of the clear, saturated filtrate is taken, and the solvent is evaporated to dryness. The mass of the remaining solid is then determined.
-
Calculation of Solubility: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used and is typically expressed in g/L or mg/mL.
Mandatory Visualization
The following diagram illustrates a logical workflow for the determination of the key physical properties of this compound.
Caption: Workflow for Physical Property Determination.
References
Solubility of Sodium Sulfanilate Dihydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium sulfanilate dihydrate (C₆H₆NNaO₃S·2H₂O), a compound utilized in dye manufacturing and various pharmaceutical applications.[1] Due to the limited availability of comprehensive quantitative solubility data for this compound in a wide range of organic solvents in publicly accessible literature, this guide presents the available data and offers a detailed experimental protocol for researchers to determine solubility in their specific solvent systems.
Quantitative Solubility Data
The solubility of a substance is a fundamental physicochemical property crucial for process development, formulation, and drug delivery. While sodium sulfanilate dihydrate is known to be highly soluble in water, specific quantitative data in common organic solvents is not extensively documented. The available data is summarized below.
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | Not Specified | 170 g/L | [2][3][4] |
| Water | Room Temperature | 23.12 g / 100 mL | Implied from a synthesis procedure. |
Note: The solubility of the related compound, sulfanilic acid, is reported to be low in ethanol and ether, suggesting that sodium sulfanilate dihydrate may also exhibit limited solubility in non-polar organic solvents.[5] A study on the growth of sodium sulfanilate dihydrate crystals mentions determining its solubility in acetone and water-acetone mixtures, however, the specific quantitative data was not available in the abstract.[6]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data in specific organic solvents, the following is a detailed methodology based on the widely accepted equilibrium shake-flask method.[7] This method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.[7]
2.1. Materials and Equipment
-
Sodium Sulfanilate Dihydrate (solute) of high purity
-
Organic solvent of choice (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Screw-capped vials or flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
2.2. Procedure
-
Preparation: Add an excess amount of sodium sulfanilate dihydrate to a series of vials containing a known volume or mass of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed. If the concentration does not change between these time points, equilibrium is considered to be achieved.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed container to remove any undissolved solid particles.
-
Analysis: Accurately weigh the collected filtrate. Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range. Determine the concentration of sodium sulfanilate dihydrate in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculation: Calculate the solubility of sodium sulfanilate dihydrate in the organic solvent. The results can be expressed in various units such as g/100 mL, g/L, or mol/L.
2.3. Characterization of the Solid Phase
It is good practice to analyze the solid residue after the solubility experiment (e.g., by PXRD, DSC, or FTIR) to ensure that the solid has not undergone any phase changes or solvation during the experiment.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the equilibrium shake-flask method.
Caption: Workflow for determining the solubility of a solid in a liquid.
References
In-Depth Technical Guide: Sodium 4-Aminobenzenesulfonate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Core Topic: Molecular Weight and Characterization
This technical guide provides a comprehensive overview of sodium 4-aminobenzenesulfonate dihydrate, with a focus on its molecular weight and the experimental protocols for its determination. This compound, also known as sodium sulfanilate dihydrate, is a key intermediate in the synthesis of various pharmaceuticals and dyes.
Quantitative Data Summary
A precise understanding of the molecular properties of sodium 4-aminobenzenesulfonate dihydrate is crucial for its application in research and development. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀NNaO₅S | PubChem[1] |
| Molecular Weight | 231.20 g/mol | PubChem, LGC Standards[1][2][3][4] |
| Exact Mass | 231.01773788 Da | PubChem[1] |
| CAS Number | 6106-22-5 | PubChem, LGC Standards[1][2][3][4] |
Experimental Protocols for Molecular Weight and Water Content Determination
The accurate determination of the molecular weight of a hydrated compound like sodium 4-aminobenzenesulfonate dihydrate relies on verifying its water content. The following are standard experimental protocols used for this purpose.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere.[5]
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of sodium 4-aminobenzenesulfonate dihydrate into a clean, tared TGA crucible.
-
Analysis Parameters:
-
Heating Rate: A typical heating rate is 10-20 °C/min.[6]
-
Temperature Range: Heat the sample from ambient temperature to a temperature sufficient to ensure complete dehydration, typically up to 250-300 °C for the removal of water of hydration.[7]
-
Atmosphere: Use an inert atmosphere, such as nitrogen, to prevent oxidative degradation of the organic part of the molecule.
-
-
Data Analysis: The TGA curve will show a distinct weight loss step corresponding to the loss of the two water molecules. The percentage of weight loss can be used to calculate the number of water molecules in the hydrate.
Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for the determination of water content.[8][9] The method is based on a stoichiometric chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.[8][9]
Methodology:
-
Titrator Preparation: Prepare and standardize the Karl Fischer reagent using a certified water standard.
-
Sample Preparation: Accurately weigh a suitable amount of sodium 4-aminobenzenesulfonate dihydrate and dissolve it in an appropriate anhydrous solvent, such as methanol.[8]
-
Titration: Titrate the sample solution with the standardized Karl Fischer reagent. The endpoint is detected potentiometrically.[8]
-
Calculation: The water content is calculated from the volume of titrant consumed and its water equivalence factor.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the determination of the molecular weight of a hydrate and a conceptual signaling pathway where a sulfonamide derivative might be involved.
Caption: Experimental workflow for determining the molecular weight of a hydrate.
Caption: A conceptual signaling pathway illustrating competitive inhibition by a sulfonamide.
References
- 1. Benzenesulfonic acid, 4-amino-, sodium salt, hydrate (1:1:2) | C6H10NNaO5S | CID 23687713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium 4-Aminobenzenesulfonate Dihydrate (Sulfanilic Acid Sodium Salt Dihydrate) [lgcstandards.com]
- 3. Sodium 4-Aminobenzenesulfonate Dihydrate (Sulfanilic Acid Sodium Salt Dihydrate) [lgcstandards.com]
- 4. 6106-22-5|4-Aminobenzenesulfonic acid, sodium salt dihydrate|BLD Pharm [bldpharm.com]
- 5. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
Synthesis Pathway of Sodium 4-aminobenzenesulfonate Hydrate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis pathway for sodium 4-aminobenzenesulfonate hydrate, a versatile intermediate in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.
Overview of the Synthesis Pathway
The synthesis of this compound is primarily a two-step process. The first step involves the electrophilic sulfonation of aniline to produce 4-aminobenzenesulfonic acid (sulfanilic acid). The second step is the neutralization of the resulting sulfanilic acid with a sodium base, followed by crystallization to yield the hydrated sodium salt.
The overall reaction can be summarized as follows:
Step 1: Sulfonation of Aniline C₆H₅NH₂ + H₂SO₄ → H₂N-C₆H₄-SO₃H + H₂O
Step 2: Neutralization and Hydration H₂N-C₆H₄-SO₃H + NaOH → H₂N-C₆H₄-SO₃Na + H₂O H₂N-C₆H₄-SO₃Na + xH₂O → H₂N-C₆H₄-SO₃Na·xH₂O
The most common hydrate form is the dihydrate, sodium 4-aminobenzenesulfonate dihydrate.[1][2]
Experimental Protocols
Step 1: Synthesis of 4-Aminobenzenesulfonic Acid (Sulfanilic Acid)
This protocol is based on the classical method of aniline sulfonation.
Materials:
-
Aniline (freshly distilled)
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Beaker
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, cautiously add 20 mL of concentrated sulfuric acid to 10 mL of aniline in small portions. The reaction is highly exothermic, so cool the flask in an ice-water bath during the addition to control the temperature.
-
Once the addition is complete, attach a reflux condenser to the flask.
-
Heat the reaction mixture in an oil bath or with a heating mantle to a temperature of 180-190°C.[3][4][5]
-
Maintain this temperature for 4 to 5 hours with continuous stirring. During this period, the initially formed aniline hydrogen sulfate rearranges to 4-aminobenzenesulfonic acid.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into 200 mL of cold water while stirring. This will cause the crude sulfanilic acid to precipitate as a gray crystalline solid.
-
Collect the crude product by suction filtration using a Buchner funnel.
-
Wash the collected crystals with ice-cold water to remove any remaining impurities.
-
For further purification, the crude sulfanilic acid can be recrystallized from hot water. Dissolve the crude product in a minimal amount of boiling water, and then allow it to cool slowly to form purified crystals.
-
Collect the purified crystals by suction filtration and dry them in a desiccator.
Step 2: Synthesis of Sodium 4-aminobenzenesulfonate Dihydrate
This protocol describes the neutralization of sulfanilic acid and the subsequent crystallization of its dihydrate sodium salt.
Materials:
-
Purified 4-aminobenzenesulfonic acid
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Equipment:
-
Beaker
-
Hotplate with magnetic stirrer
-
pH meter or pH paper
-
Crystallization dish
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a beaker, dissolve the purified 4-aminobenzenesulfonic acid in a sufficient amount of deionized water. Gentle heating may be required to facilitate dissolution.
-
Slowly add a 10% aqueous solution of sodium carbonate or sodium hydroxide to the sulfanilic acid solution with continuous stirring until the pH of the solution reaches 7-8.[7] The sulfanilic acid will dissolve completely as it is converted to its more soluble sodium salt.
-
The balanced chemical reaction when using sodium carbonate is: 2 H₂N-C₆H₄-SO₃H + Na₂CO₃ → 2 H₂N-C₆H₄-SO₃Na + H₂O + CO₂
-
If the solution has any color impurities, a small amount of activated charcoal can be added, and the solution can be heated to boiling and then filtered hot to remove the charcoal.
-
Concentrate the resulting solution by gentle heating to about half of its original volume.
-
Allow the solution to cool slowly to room temperature in a crystallization dish. For better crystal formation, the dish can be partially covered and left undisturbed.
-
As the solution cools and the solvent evaporates, crystals of sodium 4-aminobenzenesulfonate dihydrate will form.
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals at room temperature or in a desiccator to obtain the final product.
Quantitative Data
The following table summarizes the quantitative data reported for the synthesis of sulfanilic acid, the precursor to this compound. Data for the neutralization and crystallization step to the final product is less commonly reported in the literature.
| Parameter | Value | Reference |
| Step 1: Sulfanilic Acid Synthesis | ||
| Aniline to Sulfuric Acid Ratio (v/v) | 1:2 | [5] |
| Reaction Temperature | 180-190°C | [3][4][5] |
| Reaction Time | 1-5 hours | [3][5][6] |
| Reported Yield | 4.22% - 98% | [8][9] |
| Purity of Recrystallized Product | >99% | [9] |
| Step 2: Sodium 4-aminobenzenesulfonate Dihydrate | ||
| Molecular Formula | C₆H₆NNaO₃S·2H₂O | [2] |
| Molecular Weight | 231.20 g/mol | [2] |
| Water Solubility | 170 g/L |
Process Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the two-step synthesis pathway from aniline to this compound.
Caption: Two-step synthesis of this compound.
Experimental Workflow Diagram
This diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Sodium 4-Aminobenzenesulfonate Dihydrate (Sulfanilic Acid Sodium Salt Dihydrate) [lgcstandards.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents [patents.google.com]
- 4. Solved Step 1 Sodium carbonate reacts with sulfanilic acid, | Chegg.com [chegg.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 1355342-86-7|4-Aminobenzenesulfonic acid, sodium salt hydrate|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Structural Analysis of Sodium Sulfanilate Dihydrate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and structural data available for sodium sulfanilate dihydrate (SSDH). It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information on this compound. The guide consolidates key quantitative data, outlines detailed experimental methodologies for its acquisition, and presents visual workflows for clarity.
Quantitative Spectroscopic and Structural Data
The following sections summarize the key quantitative data for sodium sulfanilate dihydrate, presented in tabular format for ease of reference and comparison.
Infrared (IR) Spectroscopy
Infrared spectroscopy of sodium sulfanilate dihydrate reveals characteristic vibrational modes for the amino group (N-H), water of hydration (O-H), and the sulfonate group (S-O). The assignments for the fundamental stretching vibrations are detailed below.
Table 1: Infrared Vibrational Band Assignments for Sodium Sulfanilate Dihydrate
| Vibrational Mode | Band Position at 10 K (cm⁻¹) | Band Position at Room Temp. (cm⁻¹) |
|---|---|---|
| O–D Stretch (Water 1) | 2481 | 2490 |
| O–D Stretch (Water 1) | 2582 | 2577 |
| O–D Stretch (Water 2) | 2639 | 2634 |
| O–D Stretch (Water 2) | 2686 | 2682 |
| N–D Stretch (Amine) | 2419 | 2419 |
| N–D Stretch (Amine) | 2499 | 2501 |
| N–H Stretch (Amine) | 3350 | 3352 |
| N–H Stretch (Amine) | 3432 | 3431 |
| O–H Stretch (Water) | 3390 | 3390 |
| O–H Stretch (Water) | 3555 | 3550 |
| O–H Stretch (Water) | 3612 | 3608 |
| O–H Stretch (Water) | 3647 | 3644 |
Data sourced from a study on weakly bound hydrogen bonds in crystalline sodium sulfanilate dihydrate.
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of sodium sulfanilate dihydrate is characterized by a strong absorption band in the ultraviolet region, making it suitable for analysis by UV-Vis spectroscopy.
Table 2: UV-Vis Absorption Data for Sodium Sulfanilate Dihydrate
| Parameter | Wavelength (nm) | Solvent |
|---|---|---|
| UV Cutoff Wavelength | ~243 | - |
| Absorption Maximum | ~248 | Water |
Data indicates good optical transparency in the visible region, a key requirement for nonlinear optical (NLO) materials.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Characteristics for the Sulfanilate Anion
| Proton Environment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic C-H (ortho to -NH₂) | 6.6 - 7.0 | Doublet |
| Aromatic C-H (ortho to -SO₃⁻) | 7.5 - 7.9 | Doublet |
Note: Chemical shift ranges are approximate and based on general principles for substituted benzene rings. The amino (-NH₂) and sulfonate (-SO₃⁻) groups exert strong, opposing electronic effects (donating and withdrawing, respectively), leading to a distinct AA'BB' splitting pattern for the aromatic protons.
Mass Spectrometry (MS)
Experimental mass spectra for sodium sulfanilate dihydrate are not commonly published. As a salt, the compound would dissociate in the electrospray ionization (ESI) source. Analysis is challenging due to the presence of a non-volatile sodium salt, which can cause ion suppression.[4] However, the expected ions can be predicted based on the structure.
Table 4: Predicted Mass-to-Charge Ratios (m/z) for Sodium Sulfanilate Ions in ESI-MS
| Ion | Formula | Calculated Exact Mass (Da) | Expected m/z (ESI Mode) |
|---|---|---|---|
| Sulfanilate Anion | [C₆H₆NO₃S]⁻ | 172.0074 | 172.0074 (Negative) |
| Sodium Cation | [Na]⁺ | 22.9898 | 22.9898 (Positive) |
X-Ray Crystallography
The crystal structure of sodium sulfanilate dihydrate has been determined by single-crystal X-ray diffraction.
Table 5: Crystallographic Data for Sodium Sulfanilate Dihydrate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a | 23.895(5) Å |
| b | 10.101(2) Å |
| c | 7.944(2) Å |
The sodium atom exhibits a distorted octahedral coordination with oxygen atoms, and the amino group is notably distorted from a planar conformation, influenced by hydrogen bonding within the crystal lattice.
Experimental Protocols
This section provides detailed methodologies for acquiring the spectroscopic data presented above. These protocols are synthesized from standard laboratory procedures.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the preparation of a solid sample for FTIR analysis using the potassium bromide (KBr) pellet method.
-
Sample Preparation :
-
Weigh approximately 1-2 mg of sodium sulfanilate dihydrate.
-
Weigh approximately 150-200 mg of dry, spectroscopy-grade KBr powder.
-
Grind the KBr to a fine powder using an agate mortar and pestle. Add the sample to the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for 1-2 minutes to ensure a homogenous distribution and reduce particle size, which minimizes light scattering.
-
-
Pellet Formation :
-
Transfer a portion of the mixture to a pellet-forming die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Process the resulting spectrum by performing a background subtraction.
-
Protocol: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for preparing a sample for ¹H NMR analysis in a deuterated solvent.
-
Sample Preparation :
-
Weigh 5-25 mg of sodium sulfanilate dihydrate directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) using a Pasteur pipette.
-
Cap the NMR tube securely and gently agitate or vortex until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.
-
-
Instrument Setup :
-
Insert the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's gauge.
-
Place the sample into the NMR spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
-
Data Acquisition :
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative results, ensure the relaxation delay is at least 5 times the longest T₁ relaxation time.
-
Acquire the Free Induction Decay (FID) data.
-
Process the FID using a Fourier transform.
-
Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., HDO at ~4.79 ppm in D₂O).
-
Integrate the signals to determine the relative ratios of different protons.
-
Protocol: UV-Visible (UV-Vis) Spectroscopy
This protocol details the measurement of the UV-Vis absorption spectrum of an aqueous solution of sodium sulfanilate dihydrate.
-
Solution Preparation :
-
Prepare a stock solution of sodium sulfanilate dihydrate of a known concentration (e.g., 1 mg/mL) in deionized water.
-
Perform serial dilutions to prepare a working solution with a concentration that results in an absorbance maximum between 0.1 and 1.0 AU (Absorbance Units). This ensures the measurement is within the linear range of the Beer-Lambert law.
-
-
Instrument Setup :
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable output.
-
Select the "Spectrum" or "Scan" mode.
-
-
Data Acquisition :
-
Fill a quartz cuvette with the solvent (deionized water) to be used as the reference blank.
-
Place the cuvette in the sample holder and record a baseline or "zero" spectrum. This corrects for absorbance from the cuvette and solvent.
-
Rinse the cuvette with the sample solution before filling it.
-
Fill the cuvette with the sodium sulfanilate dihydrate working solution and place it in the sample holder.
-
Acquire the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
References
Navigating the Nuances of Commercial Sodium 4-Aminobenzenesulfonate: A Technical Guide to Purity Specifications
For Immediate Release
This technical guide provides a comprehensive overview of the purity specifications for commercial-grade sodium 4-aminobenzenesulfonate (also known as sodium sulfanilate). Aimed at researchers, scientists, and professionals in drug development, this document outlines the key quality attributes, analytical methodologies for their determination, and typical impurity profiles encountered in commercial batches of this important chemical intermediate.
Introduction
Sodium 4-aminobenzenesulfonate is a versatile organic compound widely utilized as a key starting material and intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. The purity of this reagent is of paramount importance as impurities can have a significant impact on the yield, purity, and safety profile of the final products. This guide delves into the critical purity and impurity specifications that ensure the suitability of sodium 4-aminobenzenesulfonate for its intended applications.
Purity and Impurity Specifications
The quality of commercial sodium 4-aminobenzenesulfonate is defined by a set of specifications that encompass its physical and chemical properties. While specifications may vary slightly between suppliers, a typical profile is summarized in the table below.
| Parameter | Specification | Typical Value |
| Assay (on anhydrous basis) | ≥ 98.0% | 99.0 - 101.0% |
| Appearance | White to off-white crystalline powder | Conforms |
| Solubility | Freely soluble in water; practically insoluble in ethanol.[1] | Conforms |
| Water Content (Karl Fischer) | ≤ 1.0% (for anhydrous) 15.0 - 17.0% (for dihydrate) | Varies with grade |
| Aniline | ≤ 0.02% | < 0.01% |
| Sulfanilic Acid | ≤ 0.5% | < 0.2% |
| pH (1% solution in water) | 6.0 - 8.0 | 7.2 |
| Insoluble Matter | ≤ 0.1% | < 0.05% |
Analytical Methodologies: Experimental Protocols
Accurate and precise analytical methods are essential for the verification of sodium 4-aminobenzenesulfonate purity. The following sections detail the experimental protocols for the key analytical tests.
Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is commonly employed for the simultaneous determination of the assay of sodium 4-aminobenzenesulfonate and its organic impurities, such as aniline and residual sulfanilic acid.
Principle: The method separates the main component from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The concentration of each component is determined by UV detection.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer). For Mass Spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid in the mobile phase.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of sodium 4-aminobenzenesulfonate in the mobile phase to prepare a stock solution of known concentration. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sodium 4-aminobenzenesulfonate sample in the mobile phase to a concentration within the linear range of the assay.
-
Procedure: Inject the standard and sample solutions into the HPLC system. Identify the peaks based on their retention times.
-
Calculation: Calculate the assay and impurity content by comparing the peak areas in the sample chromatogram to those of the standards.
Water Content Determination by Karl Fischer Titration
The water content in sodium 4-aminobenzenesulfonate is a critical parameter and is accurately determined by Karl Fischer titration.
Principle: This method is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent in the presence of a base and an alcohol. The endpoint is detected potentiometrically.
Experimental Protocol:
-
Instrumentation: A Karl Fischer titrator.
-
Reagent: Commercially available Karl Fischer reagent (single-component or two-component systems).
-
Solvent: Anhydrous methanol or a suitable Karl Fischer solvent.
-
Standardization: Standardize the Karl Fischer reagent using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).
-
Sample Preparation: Accurately weigh a suitable amount of the sodium 4-aminobenzenesulfonate sample and transfer it to the titration vessel containing the solvent.
-
Procedure: Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.
Assay by Titrimetry (Alternative Method)
A traditional but reliable method for determining the assay of sodium 4-aminobenzenesulfonate is through a diazotization titration.
Principle: The primary aromatic amine group of sodium 4-aminobenzenesulfonate reacts quantitatively with sodium nitrite in an acidic medium to form a diazonium salt. The endpoint is detected potentiometrically or with a suitable indicator.
Experimental Protocol:
-
Reagents:
-
Standardized 0.1 M Sodium Nitrite solution.
-
Hydrochloric Acid.
-
Potassium Bromide.
-
-
Sample Preparation: Accurately weigh a quantity of the sodium 4-aminobenzenesulfonate sample and dissolve it in water.
-
Procedure:
-
Add hydrochloric acid and potassium bromide to the sample solution and cool the mixture in an ice bath to 0-5 °C.
-
Titrate slowly with the standardized 0.1 M sodium nitrite solution.
-
Determine the endpoint using a potentiometric electrode system or an external indicator like starch-iodide paper.
-
-
Calculation: The percentage of sodium 4-aminobenzenesulfonate is calculated from the volume of sodium nitrite solution consumed.
Workflow for Purity Assessment
The logical flow for the comprehensive purity assessment of a commercial batch of sodium 4-aminobenzenesulfonate is depicted in the following diagram.
Conclusion
The stringent control of purity and impurity levels in commercial sodium 4-aminobenzenesulfonate is crucial for ensuring the quality, safety, and efficacy of downstream products, particularly in the pharmaceutical industry. This guide has provided an in-depth overview of the typical specifications and the detailed analytical methodologies used to verify them. Adherence to these quality control measures is essential for researchers and manufacturers to ensure the consistency and reliability of this vital chemical intermediate.
References
An In-depth Technical Guide on the Safety and Handling of Sodium 4-aminobenzenesulfonate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Sodium 4-aminobenzenesulfonate hydrate (CAS No. 123333-70-0), also known as sodium sulfanilate hydrate. The following sections detail toxicological data, personal protective equipment, first aid procedures, and emergency response protocols to ensure its safe use in a laboratory setting.
Section 1: Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][2] It is soluble in water.[2] Due to its hygroscopic nature, it is sensitive to moisture and should be stored accordingly.[1]
| Property | Data | Reference |
| Synonyms | Sodium sulfanilate hydrate, 4-Aminobenzenesulfonic acid sodium salt hydrate | [1] |
| CAS Number | 123333-70-0 | [1] |
| Molecular Formula | C₆H₆NNaO₃S · xH₂O | [1] |
| Appearance | White to almost white powder | [1] |
| Solubility | Soluble in water | [2] |
Section 2: Toxicological Data
Quantitative toxicological data for this compound is limited. Much of the available information is for the parent compound, sulfanilic acid.
| Metric | Result | Species | Method | Reference |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg (for Sulfanilic acid) | Rat | OECD Test Guideline 423 | |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg (for Sulfanilic acid) | Rat | OECD Test Guideline 402 | |
| Skin Corrosion/Irritation | Not irritating (for sodium salt) | |||
| Serious Eye Damage/Irritation | Causes serious eye irritation (for Sulfanilic acid) | |||
| Skin Sensitization | May cause an allergic skin reaction | [3] | ||
| Germ Cell Mutagenicity | Not mutagenic (in Salmonella-mammalian microsome test for sulfanilic acid and its sodium salt) | [4] | ||
| Carcinogenicity | No data available |
Section 3: Hazard Identification and GHS Classification
Based on available Safety Data Sheets, this compound is classified with the following hazards:
-
Hazard Statements:
-
Signal Word: Warning[5]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[3]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
-
P362: Take off contaminated clothing and wash before reuse.[3]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
-
Section 4: Experimental Protocols
4.1 Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method) This method involves the administration of the test substance to a small group of animals (typically rodents) in a stepwise procedure. A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the initial test determines the next step: either dosing at a higher or lower fixed dose or ceasing the test. Observations of the animals are made for a period of up to 14 days, noting any signs of toxicity and mortality.[5]
4.2 Acute Dermal Toxicity - OECD Test Guideline 402 This guideline is used to assess the toxic effects of a substance applied to the skin. The test substance is applied uniformly to a shaved area of the skin of the test animals (usually rats, rabbits, or guinea pigs) for 24 hours. The animals are observed for signs of toxicity and mortality for at least 14 days.[6][7]
4.3 Skin Irritation/Corrosion - OECD Test Guideline 404 This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. A small amount of the test substance is applied to a patch of skin on a single animal (typically a rabbit). The area is observed for erythema (redness) and edema (swelling) at specified intervals after patch removal.
4.4 Eye Irritation/Corrosion - OECD Test Guideline 405 This method assesses the potential of a substance to produce irritation or damage to the eye. The test substance is applied to one eye of an experimental animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals.
4.5 Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay) The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining lymph nodes of mice following repeated topical application of the test substance. An increase in lymphocyte proliferation above a certain threshold indicates that the substance has sensitizing properties.
4.6 Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471 This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.[2]
Section 5: Safety and Handling
5.1 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[8]
-
Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and use a proper glove removal technique.
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: For operations where dust may be generated, use a NIOSH-approved particulate respirator.
5.2 Handling
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid formation of dust and aerosols.[1]
-
Provide appropriate exhaust ventilation at places where dust is formed.[9]
-
Wash hands thoroughly after handling.[3]
5.3 Storage
-
Keep container tightly closed in a dry and well-ventilated place.[1]
-
Store in a cool place.
-
The substance is hygroscopic and may be sensitive to light and air.
Section 6: Emergency Procedures
6.1 First Aid Measures
Caption: First Aid Procedures for this compound Exposure.
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
6.2 Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Caption: Workflow for Handling an Accidental Spill.
6.3 Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, sulfur oxides).
-
Firefighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.
Section 7: Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. Contaminated packaging should be disposed of as unused product.
References
- 1. fishersci.com [fishersci.com]
- 2. d-nb.info [d-nb.info]
- 3. Dermal irritation assessment of three benzene sulfonate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
Thermal Stability of Sodium Sulfanilate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of sodium sulfanilate dihydrate (C₆H₆NNaO₃S·2H₂O). Sodium sulfanilate, the sodium salt of sulfanilic acid, is a key intermediate in the synthesis of various sulfonamides, dyes, and optical brightening agents. A thorough understanding of its thermal behavior is critical for ensuring safe handling, optimizing manufacturing processes, and guaranteeing the stability of final products. This document collates available data on its thermal decomposition, outlines typical experimental methodologies for its analysis, and presents a model for its thermal degradation pathway.
Executive Summary
Sodium sulfanilate dihydrate is a crystalline solid that exhibits a two-stage thermal decomposition process. The initial stage involves the loss of its two molecules of water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. Current literature indicates that the compound is thermally stable up to 184°C, a crucial parameter for its application in various thermal processes. This guide provides a detailed analysis of these decomposition steps.
Quantitative Thermal Analysis Data
The thermal decomposition of sodium sulfanilate dihydrate has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key quantitative data derived from these analyses.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Theoretical Weight Loss (%) | Enthalpy Change (ΔH) |
| Dehydration | ~50-100 | Not specified | ~15.6 | 15.59 | Endothermic |
| Decomposition | >184 | Not specified | Not specified | - | Exothermic |
Note: The precise onset and peak temperatures for dehydration and decomposition, the measured weight loss for decomposition, and the enthalpy changes are not consistently reported across publicly available literature. The values for dehydration are estimated based on typical behavior for hydrated salts and the theoretical water content. The decomposition onset is reported as the stability limit.
Experimental Protocols
The data presented in this guide is typically obtained through the following standard thermal analysis techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass change associated with the dehydration and decomposition of sodium sulfanilate dihydrate.
Methodology:
-
A small, accurately weighed sample of sodium sulfanilate dihydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
The crucible is loaded into a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.
-
The instrument continuously records the mass of the sample as a function of temperature.
-
The resulting TGA curve plots percentage weight loss versus temperature, from which the temperatures of dehydration and decomposition can be determined.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions in sodium sulfanilate dihydrate, determining whether they are endothermic or exothermic.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC curve plots heat flow versus temperature. Endothermic events (like dehydration) appear as downward peaks, while exothermic events (like decomposition) show upward peaks. The area under the peak is proportional to the enthalpy change (ΔH) of the transition.
Visualization of Experimental and Logical Processes
To better illustrate the workflow and the decomposition pathway, the following diagrams are provided.
Caption: Experimental workflow for the thermal analysis of sodium sulfanilate dihydrate.
Caption: Logical relationship of the thermal decomposition of sodium sulfanilate dihydrate.
Conclusion
The thermal stability of sodium sulfanilate dihydrate is characterized by a distinct two-step process: an initial endothermic dehydration followed by an exothermic decomposition of the resulting anhydrous salt. The material is stable up to 184°C, which is a critical processing parameter. For more detailed quantitative analysis, particularly regarding the precise decomposition pathway and associated enthalpy changes, further investigation using advanced techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) is recommended. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.
Understanding the Zwitterionic Nature of Sulfanilic Acid Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfanilic acid and its sodium salt are versatile compounds with significant applications in various scientific fields, including the synthesis of pharmaceuticals. A core characteristic that dictates their chemical behavior and utility is their zwitterionic nature. This technical guide provides an in-depth exploration of the zwitterionic properties of sulfanilic acid and its sodium salt. It includes a comprehensive review of their structure, physicochemical properties, and the experimental methodologies used for their characterization. Furthermore, this guide elucidates the critical role of sulfanilic acid's zwitterionic form in the synthesis of sulfanilamide and the mechanism of action of sulfa drugs.
The Zwitterionic Character of Sulfanilic Acid and its Sodium Salt
Sulfanilic acid (4-aminobenzenesulfonic acid) is an amphoteric compound, possessing both an acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂). In the solid state and in aqueous solutions near neutral pH, the acidic proton from the sulfonic acid group is transferred to the basic amino group, resulting in the formation of a zwitterion, or inner salt.[1][2] This dipolar ion has a positively charged ammonium group (-NH₃⁺) and a negatively charged sulfonate group (-SO₃⁻), while the overall molecule remains electrically neutral.[3] This zwitterionic structure is the more stable form of sulfanilic acid.[4]
The high melting point (decomposes at ~288 °C) and low solubility in organic solvents are strong indicators of the zwitterionic nature of sulfanilic acid, as these properties are characteristic of ionic compounds.[1][2]
The sodium salt of sulfanilic acid is formed by the reaction of sulfanilic acid with a sodium base. In this salt, the sodium ion replaces the proton on the ammonium group of the zwitterion, resulting in sodium 4-aminobenzenesulfonate. In aqueous solution, this salt dissociates to yield sodium ions (Na⁺) and the 4-aminobenzenesulfonate anion (H₂N-C₆H₄-SO₃⁻). The extent to which the amino group is protonated to reform the zwitterion is dependent on the pH of the solution.
Physicochemical Data
Quantitative data is crucial for understanding the behavior of sulfanilic acid and its sodium salt in different environments. The following tables summarize key physicochemical properties.
Table 1: pKa Values of Sulfanilic Acid
| Functional Group | pKa Value | Temperature (°C) | Reference |
| -SO₃H | ~1.25 | Not Specified | [4] |
| -NH₃⁺ | 3.23 | 25 | [1] |
Table 2: Solubility Data
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Sulfanilic Acid | Water | 20 | 1.0 | [5] |
| Sulfanilic Acid | Water | 30 | 1.45 | [5] |
| Sulfanilic Acid | Water | 40 | 1.94 | [5] |
| Sulfanilic Acid | Water | 95 | Readily soluble | [6] |
| Sulfanilic Acid | Ethanol | - | Insoluble | [5] |
| Sulfanilic Acid | Diethyl Ether | - | Insoluble | [5] |
| Sulfanilic Acid | Benzene | - | Insoluble | [4] |
| Sodium Sulfanilate Dihydrate | Water | 25 | 17.0 | [7] |
pH-Dependent Equilibrium
The ionic form of sulfanilic acid in an aqueous solution is highly dependent on the pH. The following diagram illustrates the equilibrium between the cationic, zwitterionic, and anionic forms.
Caption: pH-dependent equilibrium of sulfanilic acid.
Experimental Protocols for Characterization
The zwitterionic nature of sulfanilic acid and its sodium salt can be confirmed through various experimental techniques.
Caption: Workflow for zwitterion characterization.
Potentiometric Titration
Objective: To determine the pKa values of the acidic and basic groups, providing evidence for the zwitterionic equilibrium.
Materials:
-
Sulfanilic acid
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beakers
-
Distilled or deionized water
Procedure:
-
Preparation of Sulfanilic Acid Solution: Accurately weigh approximately 0.1 g of sulfanilic acid and dissolve it in 100 mL of distilled water in a beaker. Gentle heating may be required to aid dissolution.
-
Titration with NaOH:
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH.
-
Add the 0.1 M NaOH solution from the buret in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.
-
Continue the titration until the pH shows a significant and stable increase, well past the equivalence point.
-
-
Titration with HCl:
-
Prepare another solution of sulfanilic acid as in step 1.
-
Titrate this solution with 0.1 M HCl, following the same procedure as in step 2, until the pH is consistently low.
-
-
Data Analysis:
-
Plot a graph of pH versus the volume of titrant (NaOH and HCl separately).
-
Determine the equivalence points from the inflection points of the titration curves. The first derivative plot (ΔpH/ΔV vs. V) can be used for more accurate determination.
-
The pKa values can be determined from the pH at the half-equivalence points. The pKa of the -NH₃⁺ group will be determined from the titration with NaOH, and the pKa of the -SO₃H group will be determined from the titration with HCl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To observe the chemical shifts of protons and carbons in sulfanilic acid at different pH values, which reflect the protonation state of the functional groups.
Materials:
-
Sulfanilic acid or its sodium salt
-
Deuterated water (D₂O)
-
Deuterated HCl (DCl) and sodium deuteroxide (NaOD) solutions for pH adjustment
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a series of NMR samples by dissolving a small amount of sulfanilic acid or its sodium salt in D₂O in separate NMR tubes.
-
Adjust the pD (the equivalent of pH in D₂O) of each sample to different values (e.g., acidic, neutral, and basic) using DCl and NaOD.
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra for each sample.
-
-
Data Analysis:
-
Analyze the chemical shifts of the aromatic protons and carbons, as well as any observable protons on the amino group.
-
Changes in the chemical shifts, particularly of the carbons and protons adjacent to the amino and sulfonate groups, with varying pD will indicate changes in the protonation state of these groups, confirming the zwitterionic equilibrium.
-
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional structure of sulfanilic acid or its sodium salt in the solid state, providing direct evidence of the zwitterionic form.
Materials:
-
High-purity sulfanilic acid or its sodium salt
-
Suitable solvent for crystallization (e.g., water)
-
Crystallization vials
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of hot solvent.
-
Allow the solution to cool slowly and undisturbed. Slow evaporation of the solvent may also be employed.
-
Select a single crystal of suitable size and quality for analysis.
-
-
Data Collection:
-
Mount the crystal on the goniometer head of the X-ray diffractometer.
-
Collect diffraction data by exposing the crystal to a monochromatic X-ray beam and rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.
-
The refined structure will show the location of all atoms, including the hydrogen atoms on the ammonium group, confirming the zwitterionic nature.
-
Role in Drug Development: The Case of Sulfa Drugs
Sulfanilic acid is a key precursor in the synthesis of sulfanilamide, the parent compound of the sulfa class of antibacterial drugs.[8][9]
Synthesis of Sulfanilamide from Sulfanilic Acid
The synthesis of sulfanilamide from aniline typically proceeds via sulfanilic acid as an intermediate. A common laboratory synthesis involves the protection of the amino group of aniline by acetylation, followed by chlorosulfonation, amination, and finally, deprotection. The zwitterionic nature of the intermediate sulfanilic acid influences its reactivity and purification.
Caption: Synthesis pathway of Sulfanilamide.
Mechanism of Action of Sulfa Drugs
Sulfa drugs function as antibacterial agents by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[10][11] This enzyme is essential for the synthesis of folic acid in bacteria, which is a crucial cofactor for DNA and RNA synthesis.[10]
The antibacterial activity of sulfanilamide stems from its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[12][13] Sulfanilamide mimics PABA and binds to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid and ultimately inhibiting bacterial growth.[3][10] Humans are not affected by sulfa drugs because they obtain folic acid from their diet and do not possess the DHPS enzyme.[10]
The zwitterionic nature of the precursor, sulfanilic acid, while not directly involved in the final drug-enzyme interaction, is fundamental to the synthesis of the sulfanilamide scaffold that enables this competitive inhibition.
Caption: Competitive inhibition by Sulfanilamide.
Conclusion
The zwitterionic nature of sulfanilic acid and its sodium salt is a fundamental aspect of their chemistry, profoundly influencing their physical properties and reactivity. This characteristic is not only demonstrable through various analytical techniques but also plays a crucial role in the synthesis of important pharmaceuticals like sulfa drugs. A thorough understanding of this zwitterionic behavior is therefore essential for researchers and professionals in the fields of chemistry and drug development.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Example of a Competitive Inhibitor [science.umd.edu]
- 4. Sulfanilic acid - Sciencemadness Wiki [sciencemadness.org]
- 5. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]
- 10. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. testbook.com [testbook.com]
- 13. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Azo Dye Synthesis Using Sodium 4-aminobenzenesulfonate Hydrate
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] These dyes are widely used in the textile, food, and pharmaceutical industries due to their intense colors, good fastness properties, and straightforward synthesis.[2][3] The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling agent, such as a phenol or an aromatic amine.[4][5]
Sodium 4-aminobenzenesulfonate hydrate, also known as sodium sulfanilate, is a common starting material for the synthesis of various azo dyes.[6] The sulfonic acid group imparts water solubility to the resulting dye, a desirable property for many dyeing applications. This document provides detailed protocols and application notes for the synthesis of an exemplary azo dye, Methyl Orange, using sodium 4-aminobenzenesulfonate.
Reaction Principle
The synthesis of Methyl Orange from sodium 4-aminobenzenesulfonate involves two primary reactions:
-
Diazotization: The primary aromatic amine (sulfanilic acid, generated in situ from its sodium salt) is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[5][7] This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[8][9]
-
Azo Coupling: The resulting diazonium salt, an electrophile, undergoes an electrophilic aromatic substitution reaction with a coupling agent, in this case, N,N-dimethylaniline.[2][4] The coupling reaction is pH-dependent and typically occurs at the para-position of the activated aromatic ring of the coupling agent.[4]
Quantitative Data Summary
The following tables summarize the reactants and their quantities for the synthesis of Methyl Orange, as well as the typical characterization data for the final product.
Table 1: Reactant Quantities for Methyl Orange Synthesis
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (approx.) | Quantity | Reference |
| Sulfanilic acid (or its sodium salt) | C₆H₇NO₃S | 173.19 | 0.01 - 0.05 | 1.1 g - 10.8 g | [8][10][11] |
| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 0.01 - 0.034 | 0.35 g - 3.6 g | [6][10][11] |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.01 - 0.065 | 0.5 g - 4.5 g | [8][10][11] |
| Concentrated Hydrochloric Acid | HCl | 36.46 | - | 1.3 mL - 15 mL | [8][11] |
| N,N-dimethylaniline | C₈H₁₁N | 121.18 | 0.01 - 0.05 | 0.8 mL - 7.43 mL | [6][8][11] |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 0.7 mL - 3.0 mL | [6][11] |
| Sodium Hydroxide | NaOH | 40.00 | - | 30 mL (1M) - 90 mL (10%) | [8][10] |
Table 2: Characterization Data for Synthesized Azo Dyes from Sulfanilic Acid
| Azo Dye | Coupling Component | λmax (nm) | Solvent | Melting Point (°C) | FTIR (N=N stretch, cm⁻¹) | Reference |
| Dye 1 | Beta-oxynaphthoic acid | 471 | Ethanol | 298-300 | 1677.3 | [12][13] |
| Dye 2 | 1-naphthol | 509 | Ethanol | - | 1677.0 | [12][13] |
| Monoazo Dye | 3-aminophenol | 435 | DMSO | 222-224 | - | [14] |
| Diazo Dye | 3-aminophenol & N,N-dimethylaniline | 450 | DMSO | 118-120 | - | [14] |
| Dye from Chloroquine | Chloroquine diphosphate | - | - | - | - | [15] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of Methyl Orange, a representative azo dye derived from sodium 4-aminobenzenesulfonate.
Protocol 1: Synthesis of Methyl Orange
Materials:
-
Sulfanilic acid
-
Anhydrous sodium carbonate
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
N,N-dimethylaniline
-
Glacial acetic acid
-
Sodium hydroxide
-
Sodium chloride
-
Distilled water
-
Ice
-
Beakers (50 mL, 250 mL, 600 mL)
-
Erlenmeyer flask (50 mL, 125 mL)
-
Graduated cylinders
-
Stirring rod
-
Buchner funnel and flask
-
Filter paper
-
pH paper (or pH meter)
Procedure:
Part A: Diazotization of Sulfanilic Acid [11]
-
In a 50 mL Erlenmeyer flask, dissolve 1.1 g of sulfanilic acid in 13 mL of a 2.5% sodium carbonate solution by gentle boiling.
-
Cool the resulting solution of sodium sulfanilate under tap water.
-
Add 0.5 g of sodium nitrite to the cooled solution and stir until it is completely dissolved.
-
In a separate 200 mL beaker, place approximately 8 g of crushed ice and add 1.3 mL of concentrated hydrochloric acid.
-
Slowly pour the sodium sulfanilate/sodium nitrite solution into the ice-cold hydrochloric acid solution with constant stirring. A fine, powdery precipitate of the diazonium salt should form within a few minutes. Keep this suspension cold in an ice bath for the next step.
Part B: Azo Coupling with N,N-dimethylaniline [11]
-
In a test tube, prepare the coupling agent solution by mixing 0.8 mL of N,N-dimethylaniline with 0.7 mL of glacial acetic acid.
-
Add the N,N-dimethylaniline acetate solution dropwise to the cold suspension of the diazonium salt from Part A, while continuously stirring.
-
A reddish-purple mass should begin to form. Continue stirring the mixture thoroughly.
-
Slowly add 8.5 mL of 3 M sodium hydroxide solution to the mixture. The color should change to a uniform orange as the sodium salt of Methyl Orange precipitates.[6]
-
Heat the mixture gently, just to the boiling point, to dissolve most of the precipitate.
-
Add approximately 2 g of sodium chloride to the hot solution to salt out the product, which decreases its solubility.[6]
-
Allow the beaker to cool to room temperature, and then place it in an ice bath to complete the crystallization of the Methyl Orange.
Part C: Isolation and Purification
-
Collect the precipitated Methyl Orange by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, saturated sodium chloride solution, followed by a small amount of cold water.
-
Recrystallize the crude product from hot water for purification.[6]
-
Allow the purified product to air dry completely and determine its mass and melting point.
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction pathway for Methyl Orange synthesis.
Experimental Workflow
Caption: Experimental workflow for azo dye synthesis.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. recentscientific.com [recentscientific.com]
- 4. Azo Coupling [organic-chemistry.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. gcwgandhinagar.com [gcwgandhinagar.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. globalscientificjournal.com [globalscientificjournal.com]
- 13. globalscientificjournal.com [globalscientificjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Note: Protocol for the Diazotization of Sodium Sulfanilate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diazotization is a cornerstone reaction in organic synthesis that transforms a primary aromatic amine into a diazonium salt.[1][2][3] This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C).[4][5] The resulting diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of the diazonium moiety (N₂).[6]
This application note provides a detailed protocol for the diazotization of sodium sulfanilate (or sulfanilic acid) to produce 4-diazobenzenesulfonic acid. This product is a key intermediate in the synthesis of azo dyes and is also used as a reagent in biochemical assays, such as for the determination of bilirubin, phenols, and amines.[7][8][9] The protocol emphasizes safety, reproducibility, and clear data presentation.
Reaction Principle
The primary amino group of sulfanilic acid is converted into a diazonium salt by reaction with nitrous acid. The nitrous acid is formed in the reaction mixture from sodium nitrite and a strong acid.[4][10] The reaction is performed at low temperatures to ensure the stability of the diazonium salt, as these compounds can be unstable and potentially explosive if isolated in a dry state.[1][11] The resulting 4-diazobenzenesulfonic acid is generally more stable than many other diazonium salts and can be kept in a cold suspension for a few hours before use.[12]
Materials and Reagents
-
Sulfanilic acid dihydrate (or anhydrous sodium sulfanilate)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Distilled or deionized water
-
Ice
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Starch-iodide paper (for testing for excess nitrous acid)
Quantitative Data
The following table summarizes the reagent quantities and molar equivalents for a typical laboratory-scale synthesis based on 0.05 moles of sulfanilic acid.
| Reagent | Molecular Weight ( g/mol ) | Mass / Volume | Moles | Molar Ratio (relative to Sulfanilic Acid) | Reference |
| Sulfanilic Acid Dihydrate | 209.21 | 10.5 g | 0.05 | 1.0 | [12] |
| Anhydrous Sodium Carbonate | 105.99 | 2.65 g | 0.025 | 0.5 | [12] |
| Sodium Nitrite | 69.00 | 3.7 g | 0.054 | ~1.08 | [12] |
| Concentrated Hydrochloric Acid | 36.46 (for HCl) | 10 mL | ~0.12 | ~2.4 | [12] |
| Water (for Na₂CO₃ solution) | 18.02 | 100 mL | - | - | [12] |
| Ice | - | ~50 g | - | - | [12] |
Experimental Protocol
This protocol is adapted from established procedures for the preparation of 4-diazobenzenesulfonic acid.[12]
1. Preparation of Sodium Sulfanilate Solution: a. In a 250 mL beaker, combine 10.5 g (0.05 mol) of sulfanilic acid dihydrate and 2.65 g (0.025 mol) of anhydrous sodium carbonate. b. Add 100 mL of distilled water. c. Heat the mixture to boiling while stirring to completely dissolve the solids. d. Cool the resulting clear solution to room temperature, and then further cool in an ice bath.
2. Diazotization Reaction: a. To the cold sodium sulfanilate solution, add 3.7 g (~0.054 mol) of sodium nitrite. Stir until the sodium nitrite is completely dissolved. Maintain the cold temperature. b. In a separate, larger beaker (e.g., 600 mL), place approximately 50 g of crushed ice and add 10 mL of concentrated hydrochloric acid. c. With vigorous stirring, pour the cold sodium sulfanilate/nitrite solution into the ice/acid mixture. d. A fine, white precipitate of 4-diazobenzenesulfonic acid should form within one to two minutes.[12]
3. Handling and Use: a. The resulting powdery white suspension is the 4-diazobenzenesulfonic acid product. b. Do not collect the solid by filtration unless it is to be used immediately. The diazonium salt is unstable when dry.[11] c. The cold suspension should be used directly for subsequent reactions, such as azo coupling.[12] It can be stored in the cold for a few hours.[12] d. Optional: To ensure the reaction is complete, a drop of the reaction mixture can be tested on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, confirming that sufficient nitrite was used.[13]
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Diazonium salts, especially in the dry state, are potentially explosive and should be handled with extreme caution.[1][11] Never allow the product to dry unless following a specific procedure that accounts for its instability.
-
The product is irritating to the skin and respiratory system.[11]
Visualizations
Chemical Reaction Pathway
Caption: Figure 1: Chemical Pathway for Diazotization of Sulfanilic Acid.
Experimental Workflow
Caption: Figure 2: Experimental Workflow for Diazotization.
References
- 1. benchchem.com [benchchem.com]
- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 4. Diazotisation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US4246133A - Stabilized diazotized sulfanilic acid solutions - Google Patents [patents.google.com]
- 8. 4-Diazobenzenesulfonic Acid Solution [myskinrecipes.com]
- 9. 4-Diazobenzenesulfonic acid - moistened with water (H2O~50%) | 305-80-6 | FD61408 [biosynth.com]
- 10. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]
- 11. chembk.com [chembk.com]
- 12. prepchem.com [prepchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Sodium 4-aminobenzenesulfonate Hydrate as a Standard for High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides detailed application notes and protocols for the use of Sodium 4-aminobenzenesulfonate hydrate, also known as sodium sulfanilate, as a standard in High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The protocols herein cover the preparation of standard solutions and a validated Reverse-Phase HPLC (RP-HPLC) method for quantitative analysis.
Introduction
Sodium 4-aminobenzenesulfonate is a salt of an aromatic sulfonic acid.[1][2] It is a white to light yellow crystalline powder, soluble in water, and may be hygroscopic.[1] Its chemical stability and distinct UV absorbance make it a suitable candidate for use as an external standard in HPLC for the quantification of related compounds or as a reference for method development and validation. This document outlines the necessary procedures for its effective use.
Physicochemical Properties
-
Chemical Name: this compound[3]
-
Synonyms: Sodium sulfanilate hydrate, 4-aminobenzenesulfonic acid sodium salt hydrate[4][5]
-
CAS Number: 123333-70-0 (hydrate), 515-74-2 (anhydrous)[3][4]
-
Molecular Formula: C₆H₆NNaO₃S·xH₂O[4]
-
Molecular Weight: 195.17 g/mol (anhydrous basis)[4]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated RP-HPLC method for Sodium 4-aminobenzenesulfonate, based on data for sulfanilic acid and analogous aromatic sulfonate compounds.
| Parameter | Typical Value |
| Linearity Range | 5 - 200 mg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 mg/L |
| Limit of Quantification (LOQ) | 0.50 mg/L (estimated) |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Note: Data is compiled from studies on sulfanilic acid and similar aromatic sulfonates and serves as a strong indicator of expected performance.[1][4]
Experimental Protocols
Preparation of Standard Stock Solution (1000 mg/L)
-
Weighing: Accurately weigh approximately 100 mg of this compound reference standard into a clean, dry 100 mL volumetric flask.
-
Dissolution: Add approximately 50 mL of HPLC-grade water to the flask and sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with HPLC-grade water.
-
Mixing: Stopper the flask and invert it several times to ensure homogeneity. This is the Standard Stock Solution.
Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve (e.g., 5, 25, 50, 100, 150, 200 mg/L).
HPLC Method Protocol
A reverse-phase HPLC method is suitable for the analysis of Sodium 4-aminobenzenesulfonate.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Waters Bondapak C18, 4.6 x 150 mm, 5 µm, or equivalent.[1]
-
Mobile Phase: A mixture of methanol and water (pH 2.9, adjusted with 0.01 mol/L phosphoric acid) in a 1:4 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 244 nm.[1]
-
Run Time: Approximately 5 minutes.
Diagrams
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis using this compound standard.
Logical Relationship for Method Validation
Caption: Key parameters for HPLC method validation.
References
- 1. [Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sodium 4-aminobenzenesulfonate | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Method Development | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
Application Note: Analysis of Sodium 4-Aminobenzenesulfonate by Reverse Phase HPLC
Abstract
This application note details a robust and reliable reverse phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of sodium 4-aminobenzenesulfonate. This method is applicable for the determination of the compound in various samples and is particularly useful for researchers, scientists, and professionals in the field of drug development and quality control. The described protocol utilizes a C18 stationary phase with a simple isocratic mobile phase, ensuring reproducible and accurate results.
Introduction
Sodium 4-aminobenzenesulfonate, also known as sodium sulfanilate, is an organic compound used in a variety of industrial applications, including as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Accurate and precise analytical methods are crucial for monitoring its purity, stability, and concentration in different matrices. Reverse phase HPLC is a widely adopted technique for the analysis of such polar compounds, offering excellent separation and quantification capabilities. This document provides a comprehensive protocol for the analysis of sodium 4-aminobenzenesulfonate using RP-HPLC with UV detection.
Experimental
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column is recommended. Specific examples include Waters Bondapak C18 or equivalent.[2][3]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Sodium 4-aminobenzenesulfonate reference standard
-
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis of sodium 4-aminobenzenesulfonate. These parameters may be optimized depending on the specific instrumentation and column used.
| Parameter | Condition | Source |
| Stationary Phase | C18, 5 µm | [2][3] |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (50:50, v/v) or Methanol:Water (pH 2.9 with Phosphoric Acid) (1:4, v/v) | [2][3][4] |
| Flow Rate | 1.0 mL/min | [2][3] |
| Detection Wavelength | 244 nm | [2][3] |
| Column Temperature | Ambient or 30 °C | |
| Injection Volume | 20 µL |
Protocols
Preparation of Mobile Phase
-
Methanol-Water Mobile Phase:
-
Prepare a 0.01 M phosphoric acid solution in HPLC-grade water.
-
Adjust the pH of the phosphoric acid solution to 2.9.
-
Mix methanol and the pH-adjusted water in a 1:4 (v/v) ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
-
-
Acetonitrile-Water Mobile Phase:
-
Add 1 mL of phosphoric acid to 1 L of HPLC-grade water to prepare a 0.1% phosphoric acid solution.
-
Mix acetonitrile and the 0.1% phosphoric acid solution in a 50:50 (v/v) ratio.
-
Degas the mobile phase before use.
-
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 100 mg of sodium 4-aminobenzenesulfonate reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and dilute to the mark. Mix thoroughly.
-
-
Working Standard Solutions:
Sample Preparation
-
Accurately weigh a sample containing sodium 4-aminobenzenesulfonate.
-
Dissolve the sample in a known volume of mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak areas corresponding to sodium 4-aminobenzenesulfonate.
Data Presentation
The following table summarizes the performance characteristics of a typical RP-HPLC method for sodium 4-aminobenzenesulfonate.
| Parameter | Result | Source |
| Linear Range | 5 - 200 mg/L | [2][3] |
| Detection Limit (S/N = 3) | 0.15 mg/L | [2][3] |
| Retention Time | Approximately 3 minutes (can vary based on exact conditions) | [2][3] |
Visualizations
Caption: Experimental workflow for the RP-HPLC analysis of sodium 4-aminobenzenesulfonate.
Caption: Key components and their logical relationship in the HPLC system.
Conclusion
The reverse phase HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of sodium 4-aminobenzenesulfonate. The method demonstrates good linearity and a low detection limit, making it suitable for routine analysis in a quality control or research laboratory. The provided protocols and chromatographic conditions can be readily implemented and adapted for various analytical needs.
References
- 1. CAS 515-74-2: Sodium p-aminobenzenesulfonate | CymitQuimica [cymitquimica.com]
- 2. [Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium 4-aminobenzenesulfonate | SIELC Technologies [sielc.com]
Application of Sodium Sulfanilate in Quantitative Nitrite Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of nitrite (NO₂⁻) is crucial in a multitude of fields, including environmental monitoring, food and beverage quality control, and biomedical research. In biological systems, nitrite is a stable oxidation product of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. Therefore, the precise measurement of nitrite serves as an indirect indicator of NO production. The most widely employed method for nitrite determination is the Griess test, a colorimetric assay developed by Peter Griess in 1858.[1] This method relies on a two-step diazotization reaction where sulfanilamide (or its sodium salt, sodium sulfanilate) reacts with nitrite in an acidic medium to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, magenta-colored azo dye.[1][2][3] The intensity of the resulting color is directly proportional to the nitrite concentration and can be quantified spectrophotometrically.[1][2][4]
Principle of the Method
The quantitative analysis of nitrite using sodium sulfanilate is based on the Griess diazotization reaction. The process can be summarized in two key steps:
-
Diazotization: In an acidic solution, nitrite ions (NO₂⁻) react with sulfanilamide to form a diazonium salt.[1][2][5]
-
Azo Coupling: The newly formed diazonium salt is then coupled with a coupling agent, typically N-(1-naphthyl)ethylenediamine (NED), to form a colored azo dye.[1][2][3]
The resulting azo dye exhibits a strong absorbance at a specific wavelength, typically between 540 and 550 nm, which allows for its quantification using a spectrophotometer.[3][4][6]
Signaling Pathway and Chemical Reactions
The chemical reactions underlying the Griess test are a classic example of electrophilic aromatic substitution. The following diagram illustrates the reaction pathway.
Caption: The two-step reaction mechanism of the Griess test for nitrite detection.
Quantitative Data Summary
The performance of the Griess assay for nitrite quantification can vary depending on the specific protocol and reagents used. The following table summarizes key quantitative parameters from various sources.
| Parameter | Sulfanilamide-based Method | Sulfanilic Acid-based Method | Notes |
| Wavelength of Max. Absorbance (λmax) | 540 nm[6] | 548 nm[2] | The exact wavelength can vary slightly depending on the specific coupling agent and reaction conditions. |
| Linear Range | 0.003 - 0.7 mg/L[7] | 0.2 - 8.0 µg/mL[8] | The linear range is dependent on the path length of the cuvette and the specific concentrations of the Griess reagents. |
| Limit of Detection (LOD) | 1 nmol/well | 1.0 µM[2] | The detection limit can be influenced by the purity of the reagents and the sensitivity of the spectrophotometer. |
| Molar Absorptivity (ε) | 4.63 x 10⁴ L·mol⁻¹·cm⁻¹[7] | 1.03 x 10⁴ L·mol⁻¹·cm⁻¹[8] | A higher molar absorptivity indicates a greater sensitivity of the assay. |
| Recovery | 99.5% - 101.6%[7] | Not specified | Recovery studies are essential for validating the accuracy of the method in complex sample matrices. |
| Relative Standard Deviation (RSD) | 2.1%[7] | Not specified | The RSD provides a measure of the precision and reproducibility of the assay. |
Experimental Protocols
Reagent Preparation
1. Sulfanilamide Solution (0.5% w/v):
-
Dissolve 0.5 g of sulfanilamide in 100 mL of 5% (v/v) phosphoric acid or 1:1 (v/v) hydrochloric acid.[6]
-
Store the solution in a dark bottle at 4°C.
2. N-(1-naphthyl)ethylenediamine Dihydrochloride (NED) Solution (0.1% w/v):
-
Dissolve 0.1 g of NED in 100 mL of deionized water.[2]
-
Store this solution in a dark bottle at 4°C and protect it from air oxidation.[2]
3. Griess Reagent:
-
For immediate use, mix equal volumes of the sulfanilamide solution and the NED solution.[2][3]
-
It is recommended to prepare the Griess reagent fresh before each assay.
4. Nitrite Standard Stock Solution (e.g., 1 mM):
-
Dry sodium nitrite (NaNO₂) in a desiccator for 24 hours.[6]
-
Accurately weigh 69.0 mg of dried sodium nitrite and dissolve it in 1 L of deionized water. This yields a 1 mM stock solution.
-
Store in an amber bottle at 4°C.
5. Nitrite Standard Working Solutions:
-
Prepare a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Use deionized water or the same buffer as the samples for dilutions.
Sample Preparation
-
Aqueous Samples (e.g., water, cell culture media): Samples can often be used directly. If necessary, centrifuge to remove any particulate matter.
-
Biological Samples (e.g., serum, plasma, tissue homogenates): Deproteinization is often necessary to prevent interference.[3] This can be achieved by ultrafiltration or by precipitation with zinc sulfate.[6] Urine samples may require dilution.[3]
Assay Protocol (96-well Plate Format)
The following diagram outlines the general workflow for the quantitative analysis of nitrite using the Griess assay.
Caption: A typical experimental workflow for nitrite quantification using the Griess reagent.
Detailed Steps:
-
Pipette Standards and Samples: Add 50 µL of each nitrite standard and sample into separate wells of a clear, flat-bottom 96-well plate.
-
Add Griess Reagent: Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubate: Incubate the plate at room temperature for 10-30 minutes, protected from light, to allow for color development.[3]
-
Measure Absorbance: Measure the absorbance of each well at a wavelength between 540 nm and 550 nm using a microplate reader.[3][4]
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.
-
Plot the corrected absorbance values for the nitrite standards against their corresponding concentrations to generate a standard curve.
-
Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The use of sodium sulfanilate in the Griess assay provides a reliable, sensitive, and cost-effective method for the quantitative analysis of nitrite.[3] This technique is widely applicable across various scientific disciplines. Adherence to proper reagent preparation, sample handling, and standardized protocols is essential for obtaining accurate and reproducible results. The information and protocols provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this fundamental analytical method in their work.
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. brainly.com [brainly.com]
- 6. repository.seafdec.org [repository.seafdec.org]
- 7. [Study and spectrophotometric determination of nitrite with sulfanilamide and N-phenyl J-Acid system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Sulfonated Azo Dyes Using Sodium 4-Aminobenzenesulfonate Hydrate
Introduction
Sodium 4-aminobenzenesulfonate, the sodium salt of sulfanilic acid, is a pivotal starting material in the synthesis of a wide array of sulfonated azo dyes.[1] Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–), which form a conjugated system responsible for their vibrant colors.[2][3] The inclusion of the sulfonate group (–SO₃H) from the parent molecule imparts significant water solubility to the final dye. This property is crucial for their application in dyeing hydrophilic textile fibers such as wool, silk, and nylon.[4] The synthesis is a classic example of electrophilic aromatic substitution and involves a two-step process: diazotization of the 4-aminobenzenesulfonate followed by an azo coupling reaction with an electron-rich aromatic compound.[2][5] These dyes are not only used in the textile industry but also as pH indicators, biological stains, and pigments.[6][7]
General Reaction Mechanism
The synthesis of sulfonated azo dyes from sodium 4-aminobenzenesulfonate proceeds through two fundamental steps:
-
Diazotization: The primary aromatic amine group of 4-aminobenzenesulfonate is converted into a highly reactive diazonium salt. This reaction is conducted at low temperatures (0–5 °C) using sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8] The low temperature is critical to prevent the unstable diazonium salt from decomposing.[8]
-
Azo Coupling: The electrophilic diazonium salt is then reacted with a nucleophilic, electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine.[2][5] The diazonium ion attacks the activated aromatic ring, typically at the para position, to form the stable azo linkage and produce the final colored dye.[2][5] The pH of the coupling reaction is important and must be controlled; mildly acidic or neutral conditions are often optimal.[5]
Caption: General reaction pathway for the synthesis of sulfonated azo dyes.
Experimental Protocols
Safety Precautions: Sulfanilic acid can cause skin and eye irritation.[9] Azo dyes are intensely colored and will stain skin and clothing. Diazonium salts can be explosive when isolated and allowed to dry completely. Always keep them in solution or as a wet paste and handle them at low temperatures. All procedures should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of Orange Azo Dye from 2-Naphthol
This protocol details the synthesis of a vibrant orange dye by coupling diazotized sulfanilic acid with 2-naphthol.
Part A: Preparation of the Diazonium Salt
-
In a 25 mL Erlenmeyer flask ("Flask B"), dissolve 0.49 g of sulfanilic acid and 0.13 g of anhydrous sodium carbonate in 5 mL of water.[10] Warm the mixture in a hot water bath until a clear solution is obtained.[10]
-
In a separate small test tube ("Test Tube C"), prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.[10]
-
Once the sulfanilic acid solution in Flask B is fully dissolved, remove it from the heat and pour the sodium nitrite solution from Test Tube C into it all at once.
-
In another test tube ("Test Tube A"), place approximately 0.5 mL of concentrated HCl and cool it in an ice-water bath.[10]
-
Add the contents from Flask B to the cold HCl in Test Tube A. Cool the resulting mixture in an ice-water bath until a fine white precipitate of the diazonium salt is formed.[1] Keep this suspension in the ice bath for the next step.
Part B: The Coupling Reaction
-
In a 25 mL round-bottom flask (RBF), dissolve 0.38 g of 2-naphthol in 2 mL of 2.5 M sodium hydroxide (NaOH) solution.[10] Add a magnetic stir bar and cool the flask in an ice-water bath.
-
While stirring, slowly add the cold diazonium salt suspension from Part A to the 2-naphthol solution in the RBF.[10] An intense orange-red dye should form immediately.[2]
-
Continue to stir the reaction mixture in the ice bath for 10-15 minutes to ensure the reaction goes to completion.[8][10]
Part C: Isolation and Purification
-
Remove the RBF from the ice bath and heat the mixture until it begins to boil.
-
Add approximately 1 g of sodium chloride (NaCl) to "salt out" the dye, increasing its precipitation from the solution. Continue heating until the NaCl dissolves.
-
Stop heating and allow the mixture to cool to room temperature, then chill it thoroughly in an ice-water bath for 15 minutes.[10]
-
Collect the solid orange dye by vacuum filtration using a Büchner funnel.[10]
-
Wash the solid product with a small amount of saturated NaCl solution to remove impurities.[10]
-
Allow the product to air dry completely on the filter paper.
Protocol 2: Synthesis of Methyl Orange Indicator
This protocol describes the synthesis of Methyl Orange, a well-known acid-base indicator, by coupling diazotized sulfanilic acid with N,N-dimethylaniline.[1][9]
Part A: Preparation of the Diazonium Salt of Sulfanilic Acid
-
Follow steps 1-5 from Part A of Protocol 1 to prepare the cold suspension of the diazonium salt.[1]
Part B: The Coupling Reaction
-
In a small test tube, mix four drops of N,N-dimethylaniline with two drops of glacial acetic acid.[1]
-
Transfer this solution to the 25 mL Erlenmeyer flask containing the cold diazonium salt suspension from Part A.[1]
-
Stir the mixture vigorously with a glass stirring rod. A red precipitate of helianthin should form.[1]
-
Keep the flask in the ice bath for an additional 10 minutes.[1]
Part C: Conversion to Methyl Orange and Isolation
-
While still in the ice bath, slowly add 1.5 mL of 10% sodium hydroxide solution to the flask. The color should change as the sodium salt (Methyl Orange) is formed.[1]
-
Remove the flask from the ice bath and heat the mixture to boiling to dissolve the precipitate.[1]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the Methyl Orange.
-
Collect the orange crystals by vacuum filtration and wash them with a minimal amount of cold water.
-
Allow the product to air dry.
Data Presentation
The following tables summarize the quantitative data for the described protocols.
Table 1: Reagent Quantities for Azo Dye Synthesis
| Reagent | Protocol 1 (Orange Dye) | Protocol 2 (Methyl Orange) |
| Sulfanilic Acid | 0.49 g (2.8 mmol)[10] | ~0.2 g (see note)[1] |
| Sodium Carbonate | 0.13 g[10] | 0.6 g (for 0.2g acid)[1] |
| Sodium Nitrite | 0.2 g[10] | 0.08 g (for 0.2g acid)[1] |
| Conc. Hydrochloric Acid | ~0.5 mL | 5 drops[1] |
| 2-Naphthol | 0.38 g (2.6 mmol)[10] | N/A |
| N,N-Dimethylaniline | N/A | 4 drops[1] |
| 2.5 M NaOH | 2 mL | N/A |
| 10% NaOH | N/A | 1.5 mL[1] |
| Glacial Acetic Acid | N/A | 2 drops[1] |
| Sodium Chloride (for salting out) | 1 g | N/A |
Note: Quantities for Protocol 2 are based on an initial amount of 0.2 g of sulfanilic acid as described in the cited literature.[1]
Table 2: Reaction Conditions
| Parameter | Protocol 1 (Orange Dye) | Protocol 2 (Methyl Orange) |
| Diazotization Temperature | 0 - 5 °C[11] | 0 - 5 °C (in ice bath)[1] |
| Coupling Temperature | 0 - 5 °C (in ice bath) | 0 - 5 °C (in ice bath)[1] |
| Coupling pH | Alkaline (NaOH) | Acidic (Acetic Acid), then Basic (NaOH)[1] |
| Isolation Method | Salting out with NaCl, filtration | Crystallization, filtration[1] |
Experimental Workflow Visualization
Caption: A generalized workflow for the laboratory synthesis of sulfonated azo dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. journalijar.com [journalijar.com]
- 4. ivypanda.com [ivypanda.com]
- 5. Azo Coupling [organic-chemistry.org]
- 6. recentscientific.com [recentscientific.com]
- 7. diazotisation reaction and synthesis of azodyes | DOC [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. slideserve.com [slideserve.com]
- 10. scribd.com [scribd.com]
- 11. CN102051062A - Method for synthesizing resorcinol yellow - Google Patents [patents.google.com]
Application Notes: Preparation and Use of 4-Sulfobenzenediazonium Chloride
Introduction
The diazotization of sodium 4-aminobenzenesulfonate (sodium sulfanilate) is a cornerstone reaction in synthetic organic chemistry, yielding 4-sulfobenzenediazonium chloride. This diazonium salt is a highly versatile intermediate, primarily utilized in the synthesis of azo dyes, which are of immense industrial importance.[1] The reaction involves treating the primary aromatic amine with nitrous acid, generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[2][3][4] Due to the inherent instability of most diazonium salts, this reaction must be conducted at low temperatures (0–5 °C) to prevent decomposition.[2][5][6] The resulting 4-sulfobenzenediazonium salt is typically not isolated as a solid due to its explosive nature but is used directly in solution for subsequent coupling reactions.[5][6][7]
Applications in Research and Drug Development
Beyond their use as dyes and indicators like Methyl Orange, diazonium salts are crucial for various organic transformations.[1][8][9][10] The diazonium group (-N₂⁺) is an excellent leaving group (displaced as nitrogen gas) and can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or related reactions.[3][4] This allows for the introduction of functionalities such as halides, cyano, hydroxyl, and hydrogen onto the aromatic ring.[4] In drug development, these reactions enable the synthesis of complex aromatic compounds and pharmaceutical intermediates.[11][12] The specific diazonium salt derived from sulfanilic acid is also studied for creating novel triazenes with potential anti-inflammatory activities.[13][14]
Experimental Data and Protocols
Quantitative Data for Diazotization
The following table summarizes the typical molar ratios and quantities of reagents used in the preparation of 4-sulfobenzenediazonium chloride. The protocol is scalable, but careful temperature control is critical regardless of the scale.
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Role | Reference |
| Sulfanilic Acid | 173.19 | 2.8 | 0.49 g | Starting Amine | [15] |
| Sodium Carbonate | 105.99 | 1.2 | 0.13 g | Base (to dissolve sulfanilic acid) | [15] |
| Sodium Nitrite | 69.00 | 2.9 | 0.20 g | Nitrous Acid Precursor | [15] |
| Conc. Hydrochloric Acid | 36.46 | ~5.8 | 0.5 mL | Acid Catalyst | |
| Water | 18.02 | - | ~6.5 mL | Solvent | [15] |
| Ice | - | - | As needed | Coolant | [7][15] |
Detailed Experimental Protocol
This protocol details the preparation of a 4-sulfobenzenediazonium chloride suspension for immediate use in subsequent coupling reactions.
Materials and Reagents:
-
Sulfanilic acid (4-aminobenzenesulfonic acid)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ice
Equipment:
-
25 mL Erlenmeyer flasks or test tubes
-
Beakers
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
-
Ice bath
-
Filter paper (if isolation is attempted, though not recommended)
Procedure:
-
Preparation of Sodium Sulfanilate Solution:
-
In a 25 mL Erlenmeyer flask, combine 0.49 g of sulfanilic acid, 0.13 g of anhydrous sodium carbonate, and 5 mL of distilled water.[15]
-
Gently warm the mixture in a water bath until all solids have dissolved to form a clear solution of sodium sulfanilate.[15]
-
Allow the solution to cool to room temperature.
-
-
Introduction of Nitrite:
-
To the cooled sodium sulfanilate solution, add 0.2 g of sodium nitrite dissolved in 1 mL of water.[15]
-
Stir until the sodium nitrite has completely dissolved.
-
-
Diazotization Reaction:
-
In a separate beaker, add approximately 0.5 mL of concentrated hydrochloric acid to a small amount of crushed ice (around 3-5 g).[15]
-
Thoroughly cool the flask containing the sodium sulfanilate and sodium nitrite mixture in an ice-water bath for at least 10 minutes.[9]
-
Slowly, and with continuous swirling or stirring, add the cold sulfanilate/nitrite solution to the ice/HCl mixture.[7][15]
-
Maintain the temperature below 5 °C throughout the addition.[5][6]
-
A fine, white precipitate of 4-sulfobenzenediazonium chloride (as its zwitterion, 4-diazobenzenesulfonic acid) will form.[7][9]
-
-
Use of the Diazonium Salt:
Visualized Experimental Workflow
The following diagram illustrates the key steps in the preparation of the diazonium salt from sodium 4-aminobenzenesulfonate.
Caption: Workflow for the diazotization of sodium 4-aminobenzenesulfonate.
Safety and Handling Precautions
The preparation and handling of diazonium salts require strict adherence to safety protocols due to their potential hazards.
-
Chemical Hazards:
-
Sulfanilic Acid: May cause skin, eye, and respiratory irritation.[8][10][16] May cause sensitization by skin contact.[8][10]
-
Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage.[8]
-
Sodium Nitrite: Toxic if swallowed and is an oxidizing agent.
-
Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry, sensitive to shock, friction, and heat.[5][6] For this reason, they should never be isolated unless specific, proven stabilization methods are used.
-
-
Cardinal Safety Rules for Diazotization:
-
Low Temperature: Always keep the reaction temperature below 5 °C to minimize decomposition of the diazonium salt and prevent side reactions.[2][5]
-
No Isolation: Do not attempt to isolate the solid diazonium salt. Use the resulting cold suspension or solution directly.[5][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves at all times.[8][16][17]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.[17]
-
Quenching: Before disposal, any excess diazonium salt should be quenched (decomposed) by adding a suitable reagent, such as sulfamic acid, to neutralize the remaining nitrous acid.
-
References
- 1. diazotisation reaction and synthesis of azodyes | DOC [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. d.umn.edu [d.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. PPT - Chapter 46 Dyes and Dyeing Diazotization of Sulfanilic Acid & Preparation of Methyl Orange PowerPoint Presentation - ID:4315603 [slideserve.com]
- 11. Benzenediazonium, 4-chloro-2-nitro-, chloride | 119-09-5 | Benchchem [benchchem.com]
- 12. 4-[(4-Methoxyphenyl)amino]benzenediazonium chloride | 101-69-9 | Benchchem [benchchem.com]
- 13. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. FarA: Coupling with Diazonium Salt from an Aminobenzenesulfonic Acid To p.. [askfilo.com]
- 16. westliberty.edu [westliberty.edu]
- 17. echemi.com [echemi.com]
Application Notes and Protocols: Sodium Sulfanilate as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium sulfanilate, the sodium salt of sulfanilic acid, is a versatile precursor in the synthesis of a wide array of pharmaceutical agents. Its chemical structure, featuring a primary aromatic amine and a sulfonic acid salt, allows for its use as a foundational building block for various drug classes. This document provides detailed application notes and experimental protocols for the use of sodium sulfanilate in the synthesis of key pharmaceuticals, with a focus on sulfa drugs, azo compounds, and other derivatives with therapeutic potential.
The primary application of sodium sulfanilate in pharmaceutical synthesis is in the production of sulfonamides, a class of synthetic antimicrobial agents. These drugs function as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt bacterial metabolism, exhibiting a bacteriostatic effect.[1][2][3][4] Beyond their antibacterial properties, sulfonamide derivatives have been developed as diuretics, antimalarials, and antithyroid agents.[1]
This document will detail the synthesis of sulfanilamide, the parent compound of sulfa drugs, and the synthesis of Prontosil, the first commercially available antibacterial sulfonamide. Furthermore, it will explore the derivatization of the sulfanilamide scaffold to create compounds with other therapeutic applications, such as carbonic anhydrase inhibitors and antidiabetic agents.
Mechanism of Action: Sulfonamides and Folic Acid Synthesis Inhibition
Sulfonamides exert their antimicrobial effect by interfering with the bacterial synthesis of tetrahydrofolate (THF), the biologically active form of folic acid. Bacteria must synthesize their own folic acid, as they cannot uptake it from their environment, unlike mammalian cells.[1][2][4] This metabolic pathway provides a selective target for antimicrobial therapy. The key step inhibited by sulfonamides is the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate (DHP-pp), catalyzed by the enzyme dihydropteroate synthase (DHPS).[1][3] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, leading to the depletion of dihydrofolic acid (DHF) and subsequently THF. THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA, RNA, and protein synthesis.
Experimental Protocols
Synthesis of Sulfanilamide via Sodium Sulfanilamide Intermediate
While a direct, one-step synthesis of sulfanilamide from sodium sulfanilate is not the most common laboratory preparation, a high-yield industrial method involves the formation of sodium sulfanilamide as a key intermediate. The following protocol is adapted from a patented method that achieves high purity and yield.[5][6] The overall process starts from acetanilide, which is converted to p-acetamidobenzenesulfonyl chloride, then to p-acetamidobenzenesulfonamide. The final steps involve the hydrolysis of the acetamido group to form sodium sulfanilamide, followed by neutralization to yield sulfanilamide.
Workflow for Sulfanilamide Synthesis:
Protocol:
-
Materials:
-
p-Acetamidobenzenesulfonyl chloride (75 g)
-
20% Ammonium hydroxide (225 g)
-
30% Sodium hydroxide solution (300 g)
-
30% Hydrochloric acid
-
1000 mL four-necked flask
-
Stirring apparatus
-
Heating and cooling apparatus
-
Filtration equipment
-
-
Procedure:
-
In a 1000 mL four-necked flask, add 225 g of 20% ammonium hydroxide.
-
While stirring, add 75 g of p-acetamidobenzenesulfonyl chloride in batches.
-
Heat the reaction mixture to 55°C and maintain for 2 hours.
-
After the initial reaction, add 300 g of 30% sodium hydroxide solution.
-
Increase the temperature to 90°C and continue the reaction for 2 hours to facilitate hydrolysis to sodium sulfanilamide.
-
Cool the reaction mixture and neutralize to a pH of 6.8 using 30% hydrochloric acid.
-
Heat the neutralized solution to concentrate the total volume from approximately 930 mL to 700 mL.
-
Cool the concentrated solution to 20°C to allow for the precipitation of the product.
-
Collect the sulfanilamide precipitate by filtration and dry the product.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | p-Acetamidobenzenesulfonyl chloride (75 g) | [5][6] |
| Product | Sulfanilamide (51.5 g) | [5][6] |
| Yield | 92.83% | [5][6] |
| Purity | 99.52% | [5][6] |
Synthesis of Prontosil via Diazotization of Sulfanilamide
Prontosil, an azo dye, was the first sulfonamide drug discovered.[7] It is synthesized from sulfanilamide, which can be produced from sodium sulfanilamide as described above. The synthesis involves the diazotization of sulfanilamide followed by an azo coupling reaction with m-phenylenediamine.
Workflow for Prontosil Synthesis:
Protocol:
-
Materials:
-
Sulfanilamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
m-Phenylenediamine
-
Sodium Acetate Trihydrate
-
Sodium Bicarbonate
-
Distilled water
-
Ice
-
Standard laboratory glassware
-
-
Procedure:
-
Preparation of Diazonium Salt:
-
Dissolve sulfanilamide in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, prepare a cold aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the sulfanilamide solution while maintaining the temperature between 0-5°C and stirring continuously.[7]
-
-
Preparation of Coupling Agent Solution:
-
In a separate flask, prepare an aqueous solution of m-phenylenediamine and sodium acetate trihydrate.[7]
-
-
Azo Coupling:
-
Slowly, and in portions, add the cold diazotized sulfanilamide solution to the m-phenylenediamine solution with stirring.
-
Adjust the pH of the reaction mixture to approximately 8.0 with sodium bicarbonate. A red precipitate of Prontosil will form.[7]
-
-
Isolation and Purification:
-
Collect the crude Prontosil by vacuum filtration.
-
Wash the precipitate with water until the filtrate is neutral.
-
Dry the purified Prontosil.
-
-
Quantitative Data: Quantitative data for this specific protocol is not readily available in the provided search results. Yields can vary depending on the precise reaction conditions and scale.
Derivatization of Sulfanilamide for Other Therapeutic Applications
The sulfanilamide scaffold is a versatile platform for the synthesis of various therapeutic agents beyond antibacterials. By modifying the sulfonamide group or the aromatic amine, new compounds with different biological activities can be generated.
a) Carbonic Anhydrase Inhibitors:
A series of novel sulfonyl semicarbazides were synthesized from sulfanilamide and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms.[4] These compounds showed high affinity for hCA XII, an isoform associated with some cancers.
b) Antidiabetic Agents:
Novel sulfonamide derivatives have been synthesized and shown to exhibit α-glucosidase and α-amylase inhibitory activity, which are targets for the management of type 2 diabetes.[8] One synthetic route involves the diazotization of sulfanilamide followed by coupling with the active carbanion of ethyl acetoacetate to form a hydrazone intermediate.[8]
Quantitative Data for Novel Antidiabetic Sulfonamide Derivatives:
| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Reference |
| 3a | 19.39 | 416.46 | [8] |
| 3b | 25.12 | - | [8] |
| 3h | 25.57 | - | [8] |
| 6 | 22.02 | - | [8] |
| Acarbose (Standard) | >22.02 | >57.36 | [8] |
Note: "-" indicates data not provided in the source.
Conclusion
Sodium sulfanilate is a crucial precursor in the pharmaceutical industry, primarily for the synthesis of sulfonamide drugs. The protocols and data presented here demonstrate its utility in producing foundational compounds like sulfanilamide and early antibacterial agents like Prontosil. Furthermore, the sulfanilamide scaffold derived from sodium sulfanilate serves as a versatile starting point for the development of new therapeutic agents targeting a range of diseases, including cancer and diabetes. The provided workflows and quantitative data offer a valuable resource for researchers and professionals in drug development and medicinal chemistry.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antidiabetic, antioxidant and anti-inflammatory activities of novel hydroxytriazenes based on sulpha drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium 4-aminobenzenesulfonate Hydrate in the Preparation of Food Colorants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-aminobenzenesulfonate hydrate, also known as sodium sulfanilate hydrate, is a key aromatic amine intermediate used in the synthesis of a variety of azo dyes.[1] Due to their vibrant colors, stability, and cost-effectiveness, many of these azo dyes are utilized as colorants in the food, pharmaceutical, and cosmetic industries. The synthesis of food colorants from this compound involves a two-step process: diazotization of the aromatic amine followed by an azo coupling reaction with a suitable coupling agent. The resulting dye is then purified to meet stringent food-grade specifications.
This document provides detailed application notes and experimental protocols for the preparation of food colorants using this compound, with a specific focus on the synthesis of Sunset Yellow FCF (FD&C Yellow No. 6), a widely used orange-yellow food dye.
Data Presentation
Table 1: Physicochemical Properties of Sunset Yellow FCF
| Property | Value | Reference |
| Chemical Name | Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate | [2] |
| C.I. Name | Food Yellow 3 | [3] |
| E Number | E110 | [2] |
| CAS Number | 2783-94-0 | [2] |
| Molecular Formula | C₁₆H₁₀N₂Na₂O₇S₂ | [4] |
| Molecular Weight | 452.36 g/mol | [4] |
| Appearance | Orange-red crystals or powder | |
| Solubility | Soluble in water, slightly soluble in ethanol |
Table 2: Spectroscopic Data for Sunset Yellow FCF
| Wavelength (λmax) | Conditions | Reference |
| ~480 nm | at pH 1 | [2] |
| 443 nm | at pH 13 | [2] |
| 482 nm | in water | [5] |
| 236 nm, 264 nm, 312 nm | Acidic mobile phase (pH ≤ 3) | [1] |
Table 3: Common Impurities in Sunset Yellow FCF from Synthesis
| Impurity | Origin |
| Sulfanilic acid (SA) | Unreacted starting material |
| 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's salt, SS) | Unreacted coupling agent |
| 6,6'-oxybis[2-naphthalenesulfonic acid] (DONS) | Impurity in Schaeffer's salt |
| 3-hydroxy-4-[(4-sulfophenyl)azo]-2,7-naphthalenedisulfonic acid (SA+RS) | Coupling with R-salt impurity in Schaeffer's salt |
| 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid (SSA) | Coupling with aniline impurity in sulfanilic acid |
| 4-[(2-hydroxy-1-naphthalenyl)azo]benzenesulfonic acid (SA + 2N) | Coupling with 2-naphthol impurity in Schaeffer's salt |
| 4,4'-diazoaminobis(benzenesulfonic acid) (DAADBSA) | Reaction by-product of diazotized sulfanilic acid |
Experimental Protocols
The synthesis of azo food colorants from this compound is a two-stage process:
-
Diazotization: The primary aromatic amine (sodium 4-aminobenzenesulfonate) is converted into a diazonium salt by reacting it with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid. This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component, such as a phenol or another aromatic amine. For the synthesis of Sunset Yellow, the coupling agent is 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's salt). This electrophilic aromatic substitution reaction forms the azo compound, which constitutes the dye.
Protocol 1: Synthesis of Sunset Yellow FCF (FD&C Yellow No. 6)
This protocol is adapted from established laboratory procedures for the synthesis of Sunset Yellow.
Materials:
-
Sulfanilic acid (4-aminobenzenesulfonic acid)
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's salt)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Ice
-
Deionized water
Procedure:
Part A: Diazotization of Sulfanilic Acid
-
In a 50 mL Erlenmeyer flask, dissolve 175 mg of sulfanilic acid and 100 mg of sodium carbonate in 5 mL of water. Gentle heating may be required to fully dissolve the reagents.[4] Allow the solution to cool to room temperature.
-
In a separate test tube, dissolve 100 mg of sodium nitrite in 1 mL of water.[4]
-
Add the sodium nitrite solution to the sulfanilic acid solution and cool the mixture in an ice-water bath.[4]
-
In a small beaker, carefully add 0.5 mL of concentrated hydrochloric acid to approximately 3 g of crushed ice.[4]
-
Slowly and with constant swirling, add the cooled sulfanilic acid/sodium nitrite solution dropwise to the ice/HCl mixture. Maintain the temperature below 5 °C.[4]
-
After the addition is complete, keep the beaker in the ice-water bath for an additional 5 minutes to ensure the completion of the diazotization reaction.[4] The resulting mixture contains the 4-sulfobenzenediazonium salt.
Part B: Azo Coupling Reaction
-
In a 50 mL Erlenmeyer flask, dissolve 225 mg of 6-hydroxy-2-naphthalenesulfonic acid in 10 mL of 2.5 M sodium hydroxide solution.[4]
-
Cool this solution in an ice-water bath for 5 minutes.[4]
-
Slowly, and with continuous stirring, add the previously prepared cold diazonium salt solution to the alkaline solution of 6-hydroxy-2-naphthalenesulfonic acid.[4]
-
A bright orange-yellow precipitate of Sunset Yellow will form. Continue stirring the mixture in the ice-water bath for 10 minutes.[4]
Part C: Isolation and Purification
-
To aid in the precipitation of the dye, add approximately 1 g of sodium chloride to the reaction mixture (salting out).[4]
-
Gently heat the flask on a hotplate until all the solid dissolves.[4]
-
Allow the solution to cool to room temperature, and then place it in an ice-water bath to induce precipitation.[4]
-
Collect the crude product by vacuum filtration.[4]
-
For purification, recrystallize the crude product from a 1:1 ethanol/water mixture.[4]
-
Dry the purified product to obtain the final Sunset Yellow FCF.
Quality Control and Analysis
To be used as a food colorant, the synthesized dye must undergo rigorous purity testing. High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) is the most common analytical technique for identifying and quantifying the main dye component and any impurities.[6][7][8]
-
HPLC Analysis: A typical HPLC method would involve a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). Detection is performed at the wavelength of maximum absorbance of the dye.
-
Spectrophotometry: UV-Vis spectrophotometry can be used to confirm the identity of the dye by comparing its absorption spectrum to a reference standard and to determine its concentration.[6][7]
Visualizations
Diagram 1: General Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of azo dyes.
Diagram 2: Logical Relationship of Synthesis and Quality Control
Caption: Relationship between synthesis and quality control.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Sunset yellow FCF - Wikipedia [en.wikipedia.org]
- 3. C.I. Food Yellow 3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diazotization of Sodium Sulfanilate
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the diazotization reaction of sodium sulfanilate. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure successful and reproducible outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature was too high, leading to decomposition of the diazonium salt.[1] | Strictly maintain the reaction temperature between 0-5 °C using an efficient ice-salt bath. Pre-cool all reagent solutions before addition.[1] |
| Incomplete diazotization. | Increase the reaction time after the addition of sodium nitrite. Ensure an adequate excess of nitrous acid is present by testing with starch-iodide paper.[1] | |
| Instability of the diazonium salt. | Use the diazonium salt solution immediately in the subsequent reaction step as they are often unstable.[1] | |
| Dark Brown to Black Oily Product Formation with Gas Evolution | Decomposition of the diazonium salt due to elevated temperatures.[1] | Ensure the reaction temperature is strictly maintained between 0-5 °C.[1] Use pre-chilled reagent solutions. |
| Inconsistent or Non-Reproducible Results | Variations in reaction conditions. | Standardize all reaction parameters, including temperature, reagent concentrations, addition rates, and reaction times.[1] |
| Difficulty Dissolving Starting Material | The sulfanilic acid is not in its salt form. | Ensure the sodium sulfanilate is fully dissolved or that sulfanilic acid is converted to its more soluble salt by dissolving it in a basic solution before acidification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the diazotization of sodium sulfanilate?
A1: The optimal temperature for the diazotization of sodium sulfanilate and other similar aromatic amines is between 0-5 °C.[1] This low temperature is critical to prevent the decomposition of the unstable diazonium salt that is formed.[1]
Q2: Why is maintaining a low temperature so critical for this reaction?
A2: Diazonium salts are thermally unstable.[1][2] At temperatures above 5 °C, they can decompose, sometimes explosively, leading to the evolution of nitrogen gas, formation of phenolic byproducts, and a significantly lower yield of the desired product.[2]
Q3: What are the consequences of allowing the reaction temperature to rise above 5 °C?
A3: Allowing the temperature to rise can lead to several issues, including a significant decrease in product yield and the formation of impurities.[1] For instance, in a similar diazotization, an increase in temperature from 0 °C to 30 °C resulted in a yield decrease from 98% to 89.1%.[1] You may also observe the formation of a dark, oily product and gas evolution, indicating decomposition.[1]
Q4: How can I effectively control the reaction temperature?
A4: Use an ice-salt bath to achieve and maintain temperatures between 0-5 °C. Ensure all glassware and reagent solutions are pre-cooled before starting the reaction. The addition of the sodium nitrite solution should be done slowly and dropwise to control the exothermic nature of the reaction.[1]
Q5: How do I know if the diazotization reaction is complete?
A5: You can test for the completion of the reaction by checking for the presence of excess nitrous acid. Place a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and that the diazotization is complete.
Data Presentation
Effect of Temperature on Diazonium Salt Yield
The following table summarizes the impact of reaction temperature on the yield of a diazonium salt in a continuous flow synthesis, illustrating the importance of temperature control.
| Reaction Temperature (°C) | Diazonium Salt Yield (%) |
| 0 | 98.0 |
| 30 | 89.1 |
| (Data adapted from a study on continuous flow synthesis of diazonium salts)[1] |
Experimental Protocols
General Protocol for the Diazotization of Sodium Sulfanilate
This protocol provides a general procedure for the diazotization of sodium sulfanilate for subsequent use in reactions like azo coupling.
Materials:
-
Sodium sulfanilate dihydrate
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Solution:
-
In a beaker, dissolve the desired amount of sodium sulfanilate dihydrate in distilled water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add concentrated hydrochloric acid (typically 2.5-3 equivalents) to the stirred solution while maintaining the temperature below 5 °C.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve a slight molar excess (approximately 1.1 equivalents) of sodium nitrite in cold distilled water.
-
Cool this solution in an ice bath.
-
-
Diazotization Reaction:
-
Slowly add the chilled sodium nitrite solution dropwise to the cold, stirred amine solution.
-
It is crucial to maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates an excess.
-
-
Completion and Use:
Visualizations
Caption: Experimental workflow for the diazotization of sodium sulfanilate.
Caption: Troubleshooting logic for common diazotization issues.
References
Technical Support Center: Stabilizing Diazotized Sodium 4-Aminobenzenesulfonate
Welcome to the technical support center for the handling and stabilization of diazotized sodium 4-aminobenzenesulfonate (also known as 4-diazobenzenesulfonic acid). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful use of this versatile reagent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and use of diazotized sodium 4-aminobenzenesulfonate, focusing on preventing its decomposition.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Gas Evolution (Foaming) | 1. Elevated Temperature: The diazonium salt is thermally unstable and decomposes rapidly above 5°C, releasing nitrogen gas.[1][2] 2. Localized Hot Spots: Inadequate stirring can lead to localized heat buildup, accelerating decomposition.[3] | 1. Immediately check and lower the reaction temperature. Maintain a strict temperature range of 0-5°C using an ice-salt bath throughout the synthesis and subsequent use.[1][2][4] 2. Ensure continuous and efficient stirring to dissipate heat and maintain a homogenous temperature.[3] |
| Formation of a Brownish Precipitate or Tar | 1. Decomposition to Phenol: At higher temperatures, the diazonium salt can react with water to form 4-hydroxybenzenesulfonic acid (a phenol), which can lead to colored byproducts.[1][4] 2. Azo Coupling: The newly formed diazonium salt can couple with the unreacted 4-aminobenzenesulfonate if the solution is not sufficiently acidic.[1][3] | 1. Strictly maintain the temperature at 0-5°C.[1][4] 2. Ensure a sufficient excess of mineral acid (e.g., HCl) is used to keep any unreacted amine protonated, preventing it from acting as a coupling agent.[1][3] |
| Low Yield in Subsequent Coupling Reaction | 1. Premature Decomposition: The diazonium salt has decomposed before or during the coupling reaction due to instability.[1][5] 2. Excess Nitrous Acid: Residual nitrous acid can interfere with some coupling reactions. | 1. Use the diazonium salt solution in situ (immediately after preparation).[1] Adhere strictly to the 0-5°C temperature range. 2. Test for excess nitrous acid using starch-iodide paper. If present, it can be neutralized with a small amount of sulfamic acid or urea. |
| Inconsistent Results Between Batches | 1. Variations in Reaction Conditions: Minor differences in temperature, reagent concentration, or addition rates can significantly impact the stability and concentration of the diazonium salt.[3] | 1. Standardize all experimental parameters, including temperature control, reagent concentrations, rate of addition of sodium nitrite, and stirring speed.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is diazotized sodium 4-aminobenzenesulfonate so unstable? A1: The instability of aryl diazonium salts, including this compound, is due to the diazonium group (-N₂⁺). This group is an excellent leaving group because it is lost as dinitrogen (N₂), an extremely stable and thermodynamically favored molecule.[5] The decomposition process is highly exothermic and can accelerate as heat is released.[5] While the aromatic ring provides some resonance stabilization compared to aliphatic diazonium salts, they are still inherently unstable.[4][6]
Q2: Why must the diazotization reaction be performed at 0-5°C? A2: Low temperatures are critical to kinetically control the decomposition of the diazonium salt.[1][4] Above 5°C, the rate of decomposition increases significantly.[1][2] This decomposition primarily leads to the formation of the corresponding phenol and nitrogen gas, which reduces the yield of the desired product in subsequent reactions.[1][4]
Q3: What is the role of excess mineral acid in the diazotization? A3: Excess mineral acid (like HCl) serves three primary functions:
-
It reacts with sodium nitrite to generate the reactive agent, nitrous acid (HNO₂), in situ.[1][7]
-
It maintains a low pH, which is crucial for preventing the newly formed diazonium salt from coupling with any unreacted amine starting material.[1]
-
It helps to keep the starting amine, sodium 4-aminobenzenesulfonate, dissolved.
Q4: Can I store the diazotized sodium 4-aminobenzenesulfonate solution? A4: Generally, no. Due to its inherent instability, the solution should be prepared fresh and used immediately for the best results.[1] Storing the solution, even at low temperatures, will lead to gradual decomposition. Some specialized stabilizing agents can prolong the solution's viability for a limited time (e.g., a few days at room temperature or longer when refrigerated), but immediate use is standard practice.[8] Solid diazonium salts are often explosive when dry and should not be isolated or stored without special precautions.[1][6]
Q5: Are there ways to improve the stability of the diazonium salt solution for specific applications? A5: Yes, several methods can enhance stability, although immediate use is still the preferred method:
-
Formation of Double Salts: Complexation with salts like zinc chloride can stabilize the diazonium salt, sometimes allowing for its isolation.[1][9]
-
Specific Counter-ions: Using counter-ions like tetrafluoroborate (BF₄⁻) or tosylate can result in diazonium salts that are significantly more stable and can sometimes be isolated.[7][10]
-
Complexation Agents: Crown ethers have been shown to reduce thermal decomposition.[9] Certain surfactants and sulfonic acids have also been patented as stabilizers for diazonium salt solutions.[8][11]
Quantitative Data Summary: Factors Affecting Stability
The stability of diazonium salts is highly dependent on environmental conditions. The following table summarizes the key parameters.
| Parameter | Recommended Condition | Significance for Stability | Consequence of Deviation |
| Temperature | 0 - 5 °C | Critical for preventing thermal decomposition.[1][2] | Rapid decomposition into phenols and N₂ gas, reducing yield and potentially causing foaming.[1][4] |
| pH | Strongly Acidic (pH < 4) | Prevents unwanted side-reactions, such as coupling with unreacted amine.[1] | Formation of diazoamino compounds (triazenes) or other colored byproducts. |
| Light Exposure | Store in the dark / Use amber glass | Some diazonium salts are photosensitive and can decompose upon exposure to light.[1][12] | Photodecomposition can lead to the formation of radical species and reduced product yield.[13] |
| Impurities | Use pure reagents | Transition metal impurities (e.g., Cu, Sn) can catalyze decomposition.[9] | Accelerated, uncontrolled decomposition of the diazonium salt. |
| Counter-ion | Non-nucleophilic (e.g., HSO₄⁻, BF₄⁻) | Larger, non-nucleophilic counter-ions generally increase the stability of the salt.[10] | Smaller, more nucleophilic counter-ions like chloride (Cl⁻) can result in less stable salts.[10] |
Experimental Protocols
Protocol: Preparation of Diazotized Sodium 4-Aminobenzenesulfonate Solution (in situ)
This protocol describes the standard laboratory procedure for the in situ generation of the diazonium salt for immediate use in subsequent reactions, such as azo coupling.
Materials:
-
Sodium 4-aminobenzenesulfonate (sulfanilic acid, sodium salt)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Distilled or deionized water
-
Ice
Procedure:
-
In a beaker of appropriate size, dissolve the required amount of sodium 4-aminobenzenesulfonate in dilute hydrochloric acid.
-
Cool the beaker in an ice-salt bath to bring the temperature of the solution to 0-5°C. Maintain this temperature throughout the procedure with efficient magnetic stirring.
-
In a separate small beaker, prepare a solution of sodium nitrite by dissolving it in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise (or via a dropping funnel) to the cooled amine solution. The addition should be done sub-surface if possible to prevent localized excess.
-
Crucially, monitor the temperature and ensure it does not rise above 5°C during the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5°C for an additional 15-30 minutes to ensure the diazotization reaction is complete.
-
The resulting clear solution contains the diazotized sodium 4-aminobenzenesulfonate and is now ready for immediate use in the next synthetic step.
Visualizations
Decomposition Pathway
The primary pathway for the decomposition of diazotized sodium 4-aminobenzenesulfonate in an aqueous acidic medium involves the loss of nitrogen gas to form a highly reactive aryl cation, which is then quenched by water.
Caption: Primary thermal decomposition pathway of the diazonium salt.
Experimental Workflow for Preparation and Stabilization
This workflow outlines the critical steps and considerations for successfully preparing the diazonium salt and preventing its decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. maxapress.com [maxapress.com]
- 3. benchchem.com [benchchem.com]
- 4. Diazonium Salt Preparation in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. quora.com [quora.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. US4246133A - Stabilized diazotized sulfanilic acid solutions - Google Patents [patents.google.com]
- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO1983003254A1 - Stabilization of diazonium salt solutions - Google Patents [patents.google.com]
- 12. CAS 305-80-6: Diazotized sulfanilic acid | CymitQuimica [cymitquimica.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Azo Dye Synthesis from Sodium Sulfanilate
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for improving the yield and purity of azo dyes synthesized from sodium sulfanilate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of azo dyes, helping you diagnose and resolve common problems for a higher yield and purer product.
| Problem | Potential Cause | Solution |
| Low or No Azo Dye Yield | Incomplete Diazotization: Insufficient sodium nitrite or acid; temperature too high, causing diazonium salt decomposition.[1][2] | Ensure a slight excess of sodium nitrite (molar ratio of amine to NaNO₂ approx. 1:1 to 1:1.1) and a strongly acidic medium.[2][3] Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath and add the sodium nitrite solution slowly with vigorous stirring.[1][3][4] |
| Diazonium Salt Decomposition: Temperature rose above 5-10°C before or during the coupling step.[4] Diazonium salts are generally unstable at higher temperatures.[4][5] | Keep the diazonium salt solution in an ice bath at all times until it is used.[2] Use the diazonium salt immediately after preparation.[6] | |
| Incorrect Coupling pH: The pH of the coupling reaction is critical and depends on the coupling agent. | For phenolic coupling components (like N,N-dimethylaniline), a mildly acidic to neutral medium (pH 5-7) is optimal.[1] For phenols (like 2-naphthol), a mildly alkaline pH (9-10) is required to form the more reactive phenoxide ion.[1][4] Carefully adjust and monitor the pH of the coupling solution before and during the addition of the diazonium salt.[2] | |
| Low Reactivity of Coupling Agent: The coupling component must be an electron-rich aromatic compound.[1] | Ensure your chosen coupling agent has strong electron-donating groups (e.g., -OH, -NH₂, -NR₂).[1] | |
| Off-Color or Impure Product | Side Reactions: If the temperature is too high, the diazonium salt can self-couple with unreacted amine or decompose to form phenol byproducts.[1][4] | Maintain strict temperature control (0-5°C) during diazotization.[4] The rate of reagent addition is also key; the coupling step should be performed slowly.[7] |
| Oxidation of Coupling Component: Phenols and anilines are susceptible to oxidation, which can create colored impurities.[2] | Consider performing the reaction under an inert atmosphere (e.g., nitrogen). Add the diazonium salt solution slowly to the cooled coupling component solution.[2] | |
| Incorrect Final pH: Many azo dyes are pH indicators, and their color depends on the pH of the final solution.[3] | Ensure the final product is isolated and purified at a neutral pH unless a specific salt form is desired.[3] If the color is unexpected after adding base, check if you have overshot the desired pH.[8] | |
| Formation of Tarry or Oily Product | High Temperature or Incorrect Stoichiometry: These conditions can favor the formation of side products that are difficult to purify.[4] | Adhere to optimal temperature and stoichiometric ratios. Ensure slow addition of reagents.[4] |
| Impure Reagents: Starting materials may be old or oxidized.[4] | Use purified or freshly opened reagents. Check the purity of starting materials via melting point or TLC if necessary.[4] | |
| Difficulty in Product Isolation/Purification | Product is too soluble in the reaction mixture. | "Salting out" can be effective. Add sodium chloride to the reaction mixture to decrease the solubility of the dye and induce precipitation. |
| Presence of Impurities: The crude product may contain unreacted starting materials, byproducts, or inorganic salts.[1] | Wash the crude product with cold water to remove inorganic salts.[1] Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is a common and effective purification method.[1][9] For challenging separations, column chromatography may be necessary.[1][10] |
Frequently Asked Questions (FAQs)
Q1: Why is a low temperature (0-5°C) so critical for the diazotization step? A1: Aromatic diazonium salts, the key intermediate in azo dye synthesis, are generally unstable at higher temperatures.[4][5] Maintaining a temperature range of 0-5°C is crucial to prevent the decomposition of the diazonium salt.[4] Decomposition leads to the evolution of nitrogen gas and the formation of unwanted phenol byproducts, which significantly reduces the yield of the desired azo dye.[4] In some cases, uncontrolled decomposition can even be explosive.[4][5]
Q2: How do I prepare the sulfanilic acid for diazotization, as it is poorly soluble? A2: Sulfanilic acid is zwitterionic and insoluble in acidic solutions.[11] To overcome this, it is first dissolved in a basic solution, typically an aqueous solution of sodium carbonate or sodium hydroxide, to form the soluble sodium sulfanilate salt.[11][12] The sodium nitrite is then added to this solution before it is acidified to generate the nitrous acid in situ for the diazotization reaction.[11]
Q3: What is the optimal pH for the azo coupling reaction? A3: The optimal pH depends entirely on the nature of the coupling component.
-
For coupling with phenols (e.g., 2-naphthol), a mildly alkaline pH of 9-10 is required. These conditions deprotonate the phenol's hydroxyl group to form the more strongly activated phenoxide ion, which is more nucleophilic and readily attacked by the diazonium cation.[4]
-
For coupling with aromatic amines (e.g., N,N-dimethylaniline), the reaction is carried out in mildly acidic conditions (pH 5-7).[1] This ensures a sufficient concentration of the free amine for coupling without deactivating the diazonium salt, which can decompose under strongly alkaline conditions.[1]
Q4: My final product is a brownish, sludgy solid, not the bright color I expected. What happened? A4: A brown, impure product often indicates that side reactions have occurred, or the product is contaminated.[8] This can be caused by the temperature rising too high during diazotization, leading to decomposition products, or incorrect pH during coupling.[1][2] Purification by recrystallization is often necessary to remove these impurities and obtain the brightly colored, pure dye.[8][9]
Q5: How can I confirm that the diazotization reaction is complete? A5: The completion of the diazotization can be checked by testing for the presence of excess nitrous acid. A drop of the reaction mixture is placed on starch-iodide paper. An immediate formation of a blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has been consumed.
Data Presentation: Optimized Reaction Parameters
The efficiency of azo dye synthesis is highly dependent on key reaction parameters. The table below summarizes typical optimal conditions.
| Parameter | Diazotization Step | Azo Coupling Step (with N,N-dimethylaniline) | Azo Coupling Step (with 2-Naphthol) | Reference |
| Temperature | 0 - 5 °C | 0 - 10 °C | 0 - 10 °C | [1][3][4] |
| pH | Strongly Acidic (HCl) | Mildly Acidic (pH 5-7) | Mildly Alkaline (pH 9-10) | [1][2] |
| Reactant Ratio | Amine:NaNO₂ ≈ 1:1 to 1:1.1 | Diazo:Coupler ≈ 1:1 | Diazo:Coupler ≈ 1:1 | [3] |
| Reaction Time | 15 - 30 minutes | 30 - 60 minutes | 30 - 60 minutes | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl Orange
This protocol details the synthesis of Methyl Orange, an azo dye produced from the diazotization of sulfanilic acid and subsequent coupling with N,N-dimethylaniline.
Materials:
-
Sulfanilic acid
-
Anhydrous sodium carbonate
-
Sodium nitrite (NaNO₂)
-
N,N-dimethylaniline
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
Procedure:
Part A: Diazotization of Sulfanilic Acid
-
In a 250 mL beaker, dissolve 0.13 g of anhydrous sodium carbonate in 50 mL of water.
-
Add 0.49 g of sulfanilic acid to the sodium carbonate solution. Warm the mixture gently with stirring until a clear solution of sodium sulfanilate is obtained.
-
Cool the solution to room temperature, then add 0.2 g of sodium nitrite and stir until it dissolves.
-
Cool the resulting solution to 0-5°C in an ice-water bath.
-
Slowly, and with constant stirring, add 0.5 mL of concentrated HCl. A fine, white precipitate of the diazonium salt should form.[11] Keep this suspension cold in the ice bath for the next step.
Part B: Azo Coupling
-
In a separate small beaker, dissolve 0.33 mL of N,N-dimethylaniline in 0.27 mL of concentrated HCl and 5 mL of water. Cool this solution in an ice bath.
-
With continuous and efficient stirring, slowly add the cold N,N-dimethylaniline solution to the cold diazonium salt suspension from Part A.
-
A reddish color should appear. Continue stirring the mixture in the ice bath for 10-15 minutes.
-
Slowly add a 10% sodium hydroxide solution until the mixture is alkaline. The color should change from red to a yellowish-orange.[8]
-
Heat the mixture to boiling, then add about 1 g of sodium chloride to salt out the product.
-
Allow the mixture to cool slowly to room temperature, and then chill thoroughly in an ice bath to maximize precipitation.
-
Collect the crude Methyl Orange by vacuum filtration using a Büchner funnel.
-
Purify the product by recrystallization from hot water.[9]
Visualizations
Chemical Reaction Pathway
Caption: General workflow for the two-step synthesis of an azo dye.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield in azo dye synthesis.
Parameter Interdependencies
Caption: Key experimental parameters influencing azo dye yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Solved Experiment 7: Synthesis of Methyl Orange Introduction | Chegg.com [chegg.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Azo Coupling with Sodium Sulfanilate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with azo coupling reactions involving sodium sulfanilate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common side reactions and other experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the diazotization of sodium sulfanilate and the subsequent azo coupling reaction.
Issue 1: Low Yield of the Desired Azo Dye
Q: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in azo coupling reactions are a common problem that can often be resolved by carefully controlling the reaction parameters. The primary causes include decomposition of the diazonium salt, incomplete coupling, and competing side reactions.
Possible Causes & Solutions:
-
Decomposition of the Diazonium Salt: The diazonium salt of sulfanilic acid is thermally unstable. If the temperature rises above the optimal range (0-5°C), it will decompose into nitrogen gas and a phenolic impurity, reducing the amount of diazonium salt available for the coupling reaction.[1][2]
-
Incorrect pH: The pH of the coupling reaction is critical and depends on the coupling partner.[2]
-
For Phenols: A weakly alkaline pH of 9-10 is generally optimal to deprotonate the phenol to the more reactive phenoxide ion.[2][3]
-
For Anilines: A weakly acidic pH of 4-5 is typically used.[2][3]
-
Solution: Carefully monitor and adjust the pH of the coupling mixture to the optimal range for your specific coupling component. Using a buffer solution can help maintain a stable pH.[2]
-
-
Slow or Incomplete Coupling: The rate of the coupling reaction can be affected by several factors.
-
Impure Reactants: The purity of the sodium sulfanilate and the coupling agent is essential. Impurities can lead to the formation of undesired colored byproducts.[1]
-
Solution: Use purified starting materials. Recrystallization of the starting materials may be necessary if purity is a concern.
-
Issue 2: Formation of Brown, Tarry, or Insoluble Byproducts
Q: My reaction mixture has turned into a brown, tar-like substance instead of the expected brightly colored precipitate. What is happening?
A: The formation of brown, insoluble, or tarry materials is a strong indicator of significant side reactions, primarily decomposition and polymerization.
Possible Causes & Solutions:
-
High Reaction Temperature: As mentioned, allowing the temperature to exceed 5°C significantly accelerates the decomposition of the diazonium salt, which can lead to the formation of complex, polymeric, and often brown byproducts.[1]
-
Oxidation: Phenols and anilines are susceptible to oxidation, which can produce colored impurities.[1]
-
Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Ensure reactants are stored properly to prevent prior oxidation.
-
-
Excess Nitrous Acid: While a slight excess is needed to ensure complete diazotization, a large excess of nitrous acid (from sodium nitrite) can lead to unwanted side reactions.
-
Solution: After the diazotization step is complete (confirmed with starch-iodide paper), a small amount of urea or sulfamic acid can be added to the diazonium salt solution to destroy any remaining excess nitrous acid before the coupling step.[3]
-
Issue 3: Formation of Triazene Byproducts
Q: I suspect a triazene byproduct has formed. How does this happen and how can I prevent it?
A: Triazenes are a common byproduct, especially when coupling with primary or secondary aromatic amines. They are formed when the diazonium salt couples to the nitrogen atom of the amine (N-coupling) instead of a carbon atom on the aromatic ring (C-coupling).[1][4]
Possible Causes & Solutions:
-
Incorrect pH for Amine Coupling: N-coupling is favored in less acidic or neutral conditions, while the desired C-coupling for anilines occurs in weakly acidic conditions.
-
Solution: When coupling with an aromatic amine, maintain the pH in the weakly acidic range of 4-5 to favor C-coupling.[2]
-
-
Reaction with Unreacted Primary Amine: The diazonium salt can react with any remaining, un-diazotized sulfanilic acid or its sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of sodium sulfanilate? A1: The optimal temperature for both the diazotization of sodium sulfanilate and the subsequent coupling reaction is between 0°C and 5°C.[1][2] This low temperature is critical to prevent the thermal decomposition of the unstable diazonium salt.[2]
Q2: How can I confirm that the diazotization is complete? A2: You can check for the completion of the diazotization reaction by testing for the presence of excess nitrous acid. A drop of the reaction mixture is streaked on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has been consumed.[1][5]
Q3: Why is the pH so important in the coupling step? A3: The pH determines the reactivity of the coupling component.
-
For phenols , a weakly alkaline pH (9-10) is required to convert the phenol into the much more strongly nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.[2][3][6]
-
For aromatic amines , a weakly acidic pH (4-5) is necessary. At this pH, there is a sufficient concentration of the free amine (which is nucleophilic) to allow for C-coupling. At higher pH values, the diazonium salt is more likely to react with the nitrogen of the amino group, forming an undesired triazene.[2]
Q4: How can I purify my final azo dye product? A4: The primary method for purification is recrystallization. The choice of solvent will depend on the specific structure of your azo dye. For many sulfonated azo dyes, which have good water solubility, a common technique is "salting out." This involves dissolving the crude product in hot water and then precipitating the purified dye by adding a saturated solution of sodium chloride, which reduces the dye's solubility. The collected precipitate should be washed with a cold saturated NaCl solution to remove impurities.
Data Summary Tables
Table 1: Optimal pH for Azo Coupling Reactions
| Coupling Partner Class | Optimal pH Range | Rationale |
| Phenols / Naphthols | 9 - 10 (Weakly Alkaline) | Deprotonates the hydroxyl group to the more nucleophilic phenoxide/naphthoxide ion.[2][3] |
| Aromatic Amines | 4 - 5 (Weakly Acidic) | Prevents triazene formation (N-coupling) and ensures sufficient free amine for C-coupling.[2][3] |
Table 2: Troubleshooting Summary
| Issue | Primary Cause(s) | Key Corrective Actions |
| Low Yield | Diazonium salt decomposition; Incorrect pH; Impure reactants. | Maintain temperature at 0-5°C; Use diazonium salt immediately; Optimize pH (9-10 for phenols, 4-5 for amines); Use purified reactants.[1][2] |
| Brown/Tarry Byproducts | High reaction temperature (>5°C); Oxidation. | Strictly control temperature at 0-5°C; Consider using an inert atmosphere.[1] |
| Inconsistent Product Color | Incomplete diazotization; pH fluctuations. | Ensure complete diazotization (test with starch-iodide paper); Use a buffer to maintain stable pH during coupling.[2][5] |
| Formation of Triazene | Incorrect pH for amine coupling; Incomplete diazotization. | For amine coupling, maintain pH at 4-5; Ensure complete diazotization with a slight excess of NaNO₂ and sufficient acid.[1][2] |
Experimental Protocols
Protocol 1: Diazotization of Sodium Sulfanilate
This protocol details the formation of the diazonium salt from sodium sulfanilate.
-
Preparation of Sodium Sulfanilate Solution:
-
In a 125 mL Erlenmeyer flask, dissolve 4.8 g of sulfanilic acid monohydrate in 50 mL of a 2.5% sodium carbonate solution by gentle boiling. Alternatively, dissolve 1.73 g of sulfanilic acid and 0.53 g of anhydrous sodium carbonate in 20 mL of water.
-
Cool the resulting sodium sulfanilate solution to room temperature, and then chill it in an ice bath to below 5°C.[3]
-
-
Preparation of Sodium Nitrite Solution:
-
In a separate beaker, dissolve 0.75 g of sodium nitrite (NaNO₂) in 5 mL of water.[7] Chill this solution in the ice bath.
-
-
Diazotization:
-
Slowly add the cold sodium nitrite solution to the cold, stirred sodium sulfanilate solution.[3]
-
Prepare a solution of 2.5 mL of concentrated hydrochloric acid in 5 mL of water.
-
Slowly add this acid mixture dropwise to the cold sulfanilate/nitrite solution while maintaining vigorous stirring and keeping the temperature below 5°C.[3] A fine, white precipitate of the diazonium salt should form.[8]
-
-
Confirmation and Use:
Protocol 2: Azo Coupling with 2-Naphthol (An Example)
This protocol describes the coupling of the prepared diazonium salt with 2-naphthol (a phenol derivative).
-
Preparation of Coupling Solution:
-
In a 250 mL beaker, dissolve 1.5 g of 2-naphthol in 25 mL of 5% sodium hydroxide solution. The solution should be clear.
-
Cool this solution thoroughly in an ice-salt bath to below 5°C.
-
-
Coupling Reaction:
-
With vigorous stirring, slowly add the cold diazonium salt suspension (from Protocol 1) to the cold 2-naphthol solution.[1]
-
A brightly colored orange-red precipitate should form immediately.[6]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.[1]
-
-
Isolation and Purification:
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.[1]
-
Wash the solid product with cold water to remove any unreacted salts and other water-soluble impurities.[1]
-
Purify the crude product by recrystallization, for example, by dissolving it in a minimum amount of hot ethanol or water and allowing it to cool slowly. For sulfonated dyes, salting out with NaCl may be effective.
-
Visualizations
Reaction Pathways
Caption: Key reaction pathways in azo coupling with sodium sulfanilate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved In this week's lab, you will be synthesizing the azo | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Azo Dyes Derived from Sodium 4-Aminobenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of azo dyes synthesized from sodium 4-aminobenzenesulfonate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of azo dyes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | The dye is too soluble in the chosen solvent, even at low temperatures. The volume of the solvent used was excessive. The product was lost during transfers between vessels. | Select a solvent or solvent mixture in which the dye has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure careful transfer of the product and wash the glassware with a small amount of the cold recrystallization solvent to recover any remaining crystals. |
| Oily Product Instead of Crystals | The melting point of the azo dye is lower than the boiling point of the solvent used for recrystallization. The presence of significant impurities can lower the melting point of the product. | Use a lower-boiling point solvent for recrystallization. Try to purify the product using column chromatography before attempting recrystallization. |
| Persistent Colored Impurities | The impurity has similar solubility properties to the desired azo dye. Unreacted starting materials or side-products are present. | Attempt purification using column chromatography with a suitable stationary phase (e.g., silica gel, alumina) and eluent system. Consider a different recrystallization solvent or a sequence of solvent washes. |
| Streaking on TLC Plate | The compound is highly polar and is interacting strongly with the silica gel. The spotting solution is too concentrated. | Add a small amount of acetic acid or triethylamine to the developing solvent to suppress ionization. Spot a more dilute solution of your compound on the TLC plate. |
| Poor Separation in Column Chromatography | The chosen eluent system is not providing adequate separation. The column was not packed properly, leading to channeling. | Perform a thorough TLC analysis to determine the optimal eluent system that gives good separation between the desired product and impurities. Ensure the column is packed uniformly without any air bubbles or cracks. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude azo dyes derived from sodium 4-aminobenzenesulfonate?
A1: Recrystallization is the most frequently employed technique for the purification of azo dyes. The selection of an appropriate solvent is critical for the success of this method. Water, ethanol, and acetic acid are commonly used solvents.
Q2: How do I choose the best solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the azo dye completely at high temperatures but poorly at low temperatures. It should also be unreactive with the dye and have a boiling point below the dye's melting point. It is often necessary to test a range of solvents to find the most suitable one.
Q3: My azo dye is water-soluble. How can I effectively recrystallize it?
A3: For water-soluble azo dyes, "salting out" is a common technique. This involves dissolving the dye in a minimum amount of hot water and then adding a saturated solution of a salt, such as sodium chloride. This decreases the solubility of the dye, promoting crystallization upon cooling.
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is recommended when recrystallization fails to remove impurities effectively, or when you have a complex mixture of products. It is particularly useful for separating compounds with different polarities.
Q5: What are some common safety precautions to take when working with azo dyes and their precursors?
A5: Azo compounds and their precursors, such as aromatic amines, can be hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
General Recrystallization Procedure
-
Dissolution: Transfer the crude azo dye to an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent and heat the mixture with stirring until the dye is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
General Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen eluent.
-
Column Packing: Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude azo dye in a minimum amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified azo dye.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified azo dye.
Visualized Workflows
Caption: A typical workflow for the purification and analysis of azo dyes.
Caption: A troubleshooting decision tree for recrystallization issues.
Technical Support Center: Recrystallization of Sodium 4-Aminobenzenesulfonate Hydrate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with the recrystallization of sodium 4-aminobenzenesulfonate hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent for the recrystallization of this compound? A1: Water is the most suitable and commonly used solvent for recrystallizing this compound due to the compound's high solubility in it.[1][2][3] The dihydrate form has a reported solubility of 170 g/L in water. The presence of the sulfonate group makes it interact favorably with polar solvents like water.[3]
Q2: My crude sample is colored (e.g., purple, grey, or yellow). How can I remove these colored impurities? A2: Colored impurities can often be effectively removed by treating the hot solution with activated charcoal.[4] The charcoal adsorbs the colored organic impurities. After a brief heating period with the charcoal, it is removed by hot gravity filtration, leaving a colorless or much paler solution from which the purified product can be crystallized.[4]
Q3: What are the potential impurities in commercial sodium 4-aminobenzenesulfonate? A3: Impurities can stem from the synthesis of the parent compound, sulfanilic acid.[5] These may include isomers like orthanilic and metanilic acid, aniline sulfate, and disulfonated byproducts.[5] Inorganic salts may also be present as impurities.[6]
Q4: What is the difference between sulfanilic acid and sodium 4-aminobenzenesulfonate? A4: Sulfanilic acid is the free acid form (4-aminobenzenesulfonic acid), which exists as a zwitterion.[7] Sodium 4-aminobenzenesulfonate is the sodium salt of this acid.[2] While related, their purification methods differ; purifying sulfanilic acid often involves converting it to its sodium salt in solution to remove impurities, followed by re-acidification to precipitate the purified acid.[4] This guide focuses on the recrystallization of the isolated sodium salt hydrate.
Q5: What is the expected crystal form? A5: Sodium 4-aminobenzenesulfonate typically crystallizes as a hydrate, often as the dihydrate (4-(NH₂)C₆H₄SO₃Na · 2H₂O). It usually appears as a white to off-white crystalline powder.[2][8]
Troubleshooting Guide
Q: No crystals are forming, even after the solution has cooled to room temperature. What should I do? A: This issue typically arises from using too much solvent, preventing the solution from becoming saturated upon cooling.
-
Solution 1: Reduce Solvent Volume. Reheat the solution and gently boil off a portion of the solvent to increase the concentration of the solute.[9] Once concentrated, allow it to cool slowly again.
-
Solution 2: Induce Crystallization. If the solution is saturated but reluctant to crystallize (supersaturated), try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" of the pure compound to initiate crystal growth.
Q: The product "crashed out" of solution as a very fine powder, not as well-defined crystals. Why did this happen? A: Rapid crystallization, or "crashing out," occurs when the solution cools too quickly, trapping impurities within the rapidly forming solid.[9]
-
Solution: Reheat the mixture to redissolve the precipitate. Add a small, additional amount of solvent (1-5% more) to slightly decrease the saturation point.[9] Ensure the flask is well-insulated (e.g., by placing it on a cork ring or folded paper towels) to promote slow cooling.[9] This allows for the gradual formation of larger, purer crystals.
Q: My final product is still colored, even after recrystallization. What went wrong? A: This suggests that the decolorization step was not fully effective or that impurities were re-introduced.
-
Solution 1: Repeat Charcoal Treatment. The initial amount of activated charcoal may have been insufficient, or the contact time too short. Repeat the recrystallization, ensuring you add a sufficient amount of fresh activated charcoal to the hot solution and heat for 5-10 minutes before performing a rapid hot filtration.
-
Solution 2: Improve Filtration. Ensure that no charcoal passes through the filter paper during the hot filtration step. Using a fluted filter paper can help speed up the filtration, minimizing premature crystallization in the funnel.
Q: The recovery yield of my recrystallized product is very low. How can I improve it? A: A low yield can be caused by several factors.[9]
-
Problem: Using too much solvent. This keeps a significant amount of the product dissolved in the mother liquor even after cooling.[9]
-
Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.
-
-
Problem: Premature crystallization during hot filtration.
-
Solution: Preheat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and forming crystals in the funnel.
-
-
Problem: Washing with an inappropriate solvent.
-
Solution: Wash the filtered crystals with a minimal amount of ice-cold solvent or a different solvent in which your product is less soluble but impurities are still soluble, such as a small amount of cold ethanol.[4]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | This compound | [10] |
| Synonyms | Sulfanilic acid sodium salt hydrate, Sodium sulfanilate hydrate | [10] |
| CAS Number | 123333-70-0 (hydrate), 6106-22-5 (dihydrate), 515-74-2 (anhydrous) | [10][11] |
| Molecular Formula | C₆H₆NNaO₃S · xH₂O | [10] |
| Molecular Weight | 195.17 g/mol (anhydrous), 231.20 g/mol (dihydrate) | [11] |
| Appearance | White to off-white crystalline powder | [2][8] |
| Solubility in Water | 170 g/L (for dihydrate form) |
Experimental Protocol: Recrystallization from Water
This protocol outlines a standard procedure for the purification of this compound using water as the solvent and includes a decolorization step.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid adding a large excess of water.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (typically 1-2% of the solute's weight).
-
Heating with Charcoal: Place the flask back on the heat source and bring it to a gentle boil for 5-10 minutes. This allows the charcoal to adsorb the impurities.
-
Hot Gravity Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any other insoluble impurities. A rapid filtration is crucial to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To promote the growth of larger crystals, do not disturb the flask during this period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water or cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals in a drying oven at an appropriate temperature (e.g., 80°C) or under vacuum until a constant weight is achieved.[4]
Process Workflow
Caption: Experimental workflow for the purification of this compound.
References
- 1. Sodium 4-aminobenzenesulfonate, CAS No. 515-74-2 - iChemical [ichemical.com]
- 2. CAS 123333-70-0: Sodium sulfanilate, anhydrous [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Sciencemadness Discussion Board - Sulfanilic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. academic.oup.com [academic.oup.com]
- 6. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 7. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 8. CAS 515-74-2: Sodium p-aminobenzenesulfonate | CymitQuimica [cymitquimica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. labsolu.ca [labsolu.ca]
- 11. Sodium 4-aminobenzenesulfonate | SIELC Technologies [sielc.com]
Technical Support Center: Stability of Aqueous Solutions of Sodium 4-Aminobenzenesulfonate
Welcome to the technical support center for the stability of aqueous solutions of sodium 4-aminobenzenesulfonate (sodium sulfanilate). This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments involving this compound.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter with your aqueous solutions of sodium 4-aminobenzenesulfonate.
| Issue | Possible Cause(s) | Recommended Action(s) |
| My solution has turned yellow/brown/purple. | Oxidation of the amino group, leading to the formation of colored polymeric impurities. This can be accelerated by exposure to light and air. | 1. Prepare fresh solutions daily. 2. Store stock solutions protected from light (e.g., in amber vials or wrapped in aluminum foil). 3. Degas the solvent before preparing the solution to minimize dissolved oxygen. 4. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
| I am seeing unexpected peaks in my HPLC analysis. | Degradation of the sodium 4-aminobenzenesulfonate. The primary degradation pathways are likely hydrolysis and oxidation. | 1. Confirm the identity of the new peaks by comparing with reference standards of potential degradants if available. 2. Review solution preparation and storage procedures. Ensure solutions are fresh and stored correctly (see FAQs below). 3. Perform a forced degradation study to intentionally generate degradation products and confirm their retention times relative to the parent compound. |
| The concentration of my standard solution is decreasing over time. | Instability of the aqueous solution, leading to a reduction in the concentration of the active compound. | 1. Aqueous solutions are known to be unstable and should be prepared fresh for each experiment. 2. For short-term storage (a few hours), keep the solution refrigerated (2-8 °C) and protected from light. 3. Validate the stability of your solutions under your specific experimental conditions by analyzing them at different time points. |
| My solution's pH has changed. | Hydrolysis of the sulfonate group can occur, especially under acidic conditions, which can alter the pH of the solution. | 1. Monitor the pH of your solution, especially if it is stored for any length of time. 2. Use buffered solutions if pH control is critical for your experiment. Note that the stability of sodium 4-aminobenzenesulfonate can be pH-dependent. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for aqueous solutions of sodium 4-aminobenzenesulfonate?
A1: Aqueous solutions of sodium 4-aminobenzenesulfonate are not stable for long periods. For best results, it is strongly recommended to prepare solutions fresh on the day of use. If short-term storage is necessary, store the solution at 2-8°C and protect it from light.
Q2: What are the main degradation pathways for sodium 4-aminobenzenesulfonate in aqueous solutions?
A2: The primary degradation pathways are:
-
Hydrolysis: The parent compound, sulfanilic acid, is known to hydrolyze in aqueous solutions to form ammonium bisulfate. This is also a potential pathway for the sodium salt.
-
Oxidation: The amino group is susceptible to oxidation, which can be initiated by light, air (oxygen), or oxidizing agents. This can lead to the formation of colored impurities.
-
Photodegradation: Exposure to light, particularly UV radiation, can accelerate the degradation of the compound.
Q3: How does pH affect the stability of the solution?
A3: The stability of sodium 4-aminobenzenesulfonate is influenced by pH. While specific quantitative data is limited, sulfonamides, in general, can exhibit pH-dependent stability. It is advisable to evaluate the stability of the solution at the specific pH of your experimental conditions.
Q4: Are there any known degradation products I should be aware of?
A4: Based on the degradation pathways of related compounds, potential degradation products include:
-
Sulfanilic acid: From the hydrolysis of the sodium salt.
-
Aniline and Benzidine: Identified as UV-induced degradation products of the related compound sulfanilamide.
-
Oxidized and polymeric species: Resulting from the oxidation of the amino group, which often present as colored impurities.
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop and validate an HPLC method capable of separating sodium 4-aminobenzenesulfonate from potential degradation products generated under stress conditions.
Forced Degradation Study Protocol:
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[1][2]
| Stress Condition | Procedure |
| Acid Hydrolysis | 1. Prepare a solution of sodium 4-aminobenzenesulfonate in 0.1 M HCl. 2. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). 3. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration with the mobile phase. |
| Base Hydrolysis | 1. Prepare a solution of sodium 4-aminobenzenesulfonate in 0.1 M NaOH. 2. Heat at 60°C for a specified period. 3. Cool, neutralize with 0.1 M HCl, and dilute to the target concentration. |
| Oxidative Degradation | 1. Prepare a solution of sodium 4-aminobenzenesulfonate in 3% hydrogen peroxide. 2. Store at room temperature, protected from light, for a specified period. 3. Dilute to the target concentration. |
| Thermal Degradation | 1. Store a solid sample of sodium 4-aminobenzenesulfonate at an elevated temperature (e.g., 105°C) for a specified period. 2. Dissolve the stressed solid in the mobile phase to the target concentration. |
| Photodegradation | 1. Expose a solution of sodium 4-aminobenzenesulfonate to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 2. Analyze the solution at various time points. |
Example HPLC Method Parameters (to be optimized and validated):
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and a phosphate or acetate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detector | UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Validation of the Method:
The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Managing pH Control in the Diazotization of Aromatic Amines
Welcome to the technical support center for managing pH control during the diazotization of aromatic amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful experimentation.
Troubleshooting Guides
This section addresses common problems encountered during the diazotization process, offering potential causes and solutions in a straightforward question-and-answer format.
Question: My diazotization reaction is failing, or the yield of the diazonium salt is low. What are the common causes related to pH?
Answer:
Low yields or reaction failure in diazotization are frequently linked to improper pH control. Here are the primary factors to consider:
-
Incorrect Acidity: The diazotization reaction itself requires a strongly acidic medium.[] This is crucial for the in situ generation of nitrous acid from sodium nitrite and a mineral acid (like HCl or H₂SO₄).[2][3][4] The strong acid also prevents the primary aromatic amine from acting as a nucleophile and coupling with the newly formed diazonium salt, a common side reaction.
-
pH is Too High: If the solution is not sufficiently acidic, the concentration of the active diazotizing agent, the nitrosonium ion (NO⁺), will be too low for the reaction to proceed efficiently.[4]
-
pH is Too Low (Excessively Acidic): While strong acidity is necessary, an excessive amount of acid can also be detrimental. In a highly acidic environment, the aromatic amine can be fully protonated, which deactivates the amine group towards electrophilic attack by the nitrosonium ion.[5]
Solution Workflow:
Caption: Troubleshooting workflow for low diazonium salt yield.
Question: I am observing the formation of an unexpected colored precipitate or an oily substance during my diazotization reaction. What could be the cause?
Answer:
The formation of unwanted byproducts is often a sign of incorrect pH, leading to side reactions.
-
Azo Coupling: If the pH is not sufficiently acidic, the newly formed diazonium salt can couple with the unreacted primary aromatic amine to form a colored azo compound.
-
Phenol Formation: Diazonium salts are unstable and can decompose, especially at elevated temperatures. In an aqueous acidic solution, the diazonium group can be replaced by a hydroxyl group, leading to the formation of phenols.[6][7][8] If the concentration of the phenol is high, it may appear as an oily substance.
-
Triazene Formation: In less acidic conditions, the diazonium ion can react with the amino group of another aromatic amine molecule to form a triazene.[9]
Solutions:
-
Ensure the reaction is maintained at a low temperature (typically 0-5 °C) to minimize decomposition of the diazonium salt.[2][9]
-
Verify that the pH of the reaction mixture is strongly acidic (pH 1-2) to prevent premature coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the diazotization of aromatic amines?
A1: The diazotization reaction is typically carried out in a strongly acidic solution, with a pH range of 1 to 2.[10] This ensures the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid and prevents unwanted side reactions.
Q2: How does pH affect the subsequent azo coupling reaction?
A2: The optimal pH for the azo coupling reaction depends on the nature of the coupling agent. Diazonium ions are weak electrophiles and will only react with strongly activated aromatic compounds.[5][11]
-
Coupling with Phenols: This reaction requires a mildly alkaline medium (pH 9-10).[12] In alkaline conditions, the phenol is deprotonated to form the more strongly activating phenoxide ion.[13]
-
Coupling with Anilines: This reaction is carried out in a slightly acidic medium (pH 4-5).[12][14] This is to prevent the diazonium ion from reacting with the amino group of the aniline (N-coupling) and to ensure that there is a sufficient concentration of the free amine for C-coupling to occur.[14]
Q3: What are the consequences of incorrect pH during the coupling reaction?
A3: Incorrect pH during the coupling step can lead to a variety of issues:
-
No Reaction: If the pH is too low (highly acidic) during coupling with phenols, the concentration of the highly reactive phenoxide ion will be negligible, and the reaction will not proceed.[11][15]
-
Side Reactions: If the pH is too high during coupling with anilines, N-coupling can occur, leading to the formation of triazenes.
-
Decomposition of Diazonium Salt: At a pH that is too high (strongly alkaline), the diazonium salt can be converted to a non-reactive diazotate ion.[6]
Q4: How can I accurately control the pH during my experiment?
A4: Accurate pH control can be achieved through the following methods:
-
Use of Buffers: Employing an appropriate buffer system can help maintain the desired pH throughout the reaction.
-
Slow, Dropwise Addition of Reagents: The slow and controlled addition of acids or bases allows for gradual pH adjustment and prevents localized areas of extreme pH.[9]
-
Continuous Monitoring: Use a calibrated pH meter to monitor the pH of the reaction mixture in real-time.
Data Presentation
Table 1: Optimal pH Ranges for Diazotization and Azo Coupling Reactions
| Reaction Step | Coupling Partner | Optimal pH Range | Rationale |
| Diazotization | (Applies to all aromatic amines) | 1 - 2 | Maximizes the concentration of the nitrosonium ion (NO⁺) and minimizes side reactions.[10] |
| Azo Coupling | Phenols | 9 - 10 | Promotes the formation of the highly reactive phenoxide ion.[12] |
| Azo Coupling | Anilines | 4 - 5 | Prevents N-coupling and ensures a sufficient concentration of the free amine for C-coupling.[12][14] |
Experimental Protocols
Protocol 1: General Procedure for the Diazotization of Aniline
-
Preparation of Amine Solution: In a beaker, dissolve aniline in a 3M solution of hydrochloric acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Preparation of Nitrite Solution: Prepare a solution of sodium nitrite in deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Completion: After the addition is complete, continue stirring for 10-15 minutes. The resulting solution contains the benzenediazonium chloride.
Protocol 2: pH Adjustment for Azo Coupling with Phenol
-
Preparation of Coupling Solution: Dissolve the phenol in a dilute solution of sodium hydroxide.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
pH Adjustment: While monitoring with a calibrated pH meter, slowly add a dilute solution of sodium hydroxide or hydrochloric acid to adjust the pH to the 9-10 range.
-
Coupling: Slowly add the cold diazonium salt solution to the pH-adjusted phenol solution with vigorous stirring. Maintain the low temperature throughout the addition.
Visualizations
Caption: General workflow for diazotization and azo coupling.
Caption: pH-dependent reaction pathways for diazonium ions.
References
- 2. Chemistry Properties of Diazonium Salts [unacademy.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Azo Coupling [organic-chemistry.org]
- 12. Why coupling reaction of diazonium salt with phenol requires pH aroun - askIITians [askiitians.com]
- 13. quora.com [quora.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. web-material3.yokogawa.com [web-material3.yokogawa.com]
"removal of unreacted sodium nitrite in azo dye synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in azo dye synthesis, with a specific focus on the removal of unreacted sodium nitrite.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the removal of unreacted sodium nitrite and other stages of azo dye synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted sodium nitrite after the diazotization step?
Excess sodium nitrite can lead to several undesirable side reactions during the subsequent azo coupling step. It can react with the coupling agent, leading to the formation of by-products and reducing the purity and yield of the desired azo dye.[1] Furthermore, residual nitrite can affect the final color and stability of the dye. For safety, it's important to note that diazonium salts, especially in solid form, can be explosive, and controlling the reaction conditions, including quenching excess nitrite, is a critical safety measure.[2][3]
Q2: What are the most common methods for removing excess sodium nitrite?
The most common methods involve chemical quenching. Agents like sulfamic acid (amidosulfonic acid) and urea are frequently used to decompose the excess nitrous acid formed from sodium nitrite in the acidic reaction medium.[4][5] Sulfamic acid is often preferred for its rapid action.[4]
Q3: How can I confirm that all the excess sodium nitrite has been removed?
A simple and effective method is to use starch-iodide paper. A sample of the reaction mixture is spotted onto the paper. If excess nitrous acid (from sodium nitrite) is present, it will oxidize the iodide to iodine, resulting in a dark blue or black color.[3][6] The quenching agent should be added until the starch-iodide test is negative (no color change).
Q4: My final azo dye product has a weak color and the yield is low. What could be the cause?
A weak color or low yield can stem from several issues:
-
Incomplete Diazotization: Insufficient sodium nitrite or acid, or a reaction temperature that is too high (it should be maintained between 0-5 °C) can lead to incomplete formation of the diazonium salt.[7]
-
Decomposition of Diazonium Salt: Diazonium salts are unstable and can decompose if the temperature is not kept low.[2]
-
Improper pH for Coupling: The pH of the coupling reaction is critical and varies depending on the coupling component.
-
Presence of Impurities: Unreacted starting materials or by-products can interfere with the reaction and purification.[7]
Q5: After quenching with sulfamic acid, I'm still getting a low yield. Is it possible to add too much quenching agent?
Yes, adding a significant excess of a quenching agent like sulfamic acid can be detrimental. In some cases, particularly with diazonium salts that have strongly electron-withdrawing groups, an excess of sulfamic acid can react with the diazonium salt itself, leading to the reformation of the original amine and a reduction in the overall yield of the azo dye.[4] It is therefore crucial to add the quenching agent portion-wise and test for residual nitrite regularly.
Q6: How can I effectively purify my crude azo dye to remove quenching by-products and other salts?
Purification is essential to remove inorganic salts (like sodium sulfate from the quenching of sulfamic acid) and other impurities.[7]
-
Filtration and Washing: After the coupling reaction, the precipitated dye should be collected by vacuum filtration and washed thoroughly with cold water to remove water-soluble impurities and salts.[7]
-
Recrystallization: This is a highly effective method for purifying solid azo dyes. The choice of solvent is critical; an ideal solvent will dissolve the dye at high temperatures but not at low temperatures, while impurities remain soluble at lower temperatures. Common solvents include ethanol, methanol, and acetic acid, sometimes in mixtures with water.[7]
Experimental Protocols
Protocol 1: Removal of Unreacted Sodium Nitrite using Sulfamic Acid
This protocol describes the chemical quenching of excess sodium nitrite following a diazotization reaction.
-
Prepare a Quenching Solution: Prepare a 10% (w/v) aqueous solution of sulfamic acid.
-
Monitor Diazotization: Before quenching, ensure the diazotization is complete while maintaining the reaction temperature at 0-5 °C.
-
Test for Excess Nitrite: Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue color indicates the presence of excess nitrous acid.
-
Add Quenching Agent: While stirring the cold diazonium salt solution, add the sulfamic acid solution dropwise.
-
Re-test: After adding a few drops, stir for a minute and then re-test with fresh starch-iodide paper.
-
Endpoint: Continue adding the sulfamic acid solution portion-wise until the starch-iodide test is negative (no color change). Avoid adding a large excess.
-
Proceed to Coupling: Once the excess nitrite is removed, the diazonium salt solution is ready for the subsequent azo coupling reaction.
Protocol 2: Colorimetric Determination of Residual Sodium Nitrite
This method, based on the Griess reaction, can be used to quantify trace amounts of residual nitrite.[8][9]
-
Reagent Preparation:
-
Sulfanilamide Solution (0.5%): Dissolve 0.5 g of sulfanilamide in 100 mL of 20% (v/v) hydrochloric acid.
-
N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED) Solution (0.1%): Dissolve 0.1 g of NED in 100 mL of deionized water. Store in a dark bottle and refrigerate.
-
-
Sample Preparation: Take a known volume of the aqueous layer from your reaction workup. If the sample is colored, a blank reading will be essential.
-
Reaction:
-
To 1 mL of the sample solution in a cuvette, add 1 mL of the sulfanilamide solution and mix.
-
Allow the reaction to proceed for 5 minutes.
-
Add 1 mL of the NED solution and mix.
-
-
Measurement: Allow the color to develop for 20 minutes. Measure the absorbance at 540 nm using a spectrophotometer.
-
Quantification: The concentration of nitrite is determined by comparing the absorbance to a calibration curve prepared using standard sodium nitrite solutions.
Quantitative Data
Table 1: Common Reagents for Nitrite Removal
| Reagent | Chemical Formula | Typical Concentration | Notes |
| Sulfamic Acid | H₃NSO₃ | 0.5 - 1 M aqueous solution | Acts rapidly; excess can react with the diazonium salt.[4] |
| Urea | CO(NH₂)₂ | Saturated aqueous solution | Slower acting than sulfamic acid. |
| p-Nitroaniline | C₆H₆N₂O₂ | Can be used if the resulting color does not affect the final dye.[4] |
Table 2: Parameters for Colorimetric Nitrite Analysis
| Parameter | Value |
| Wavelength of Max. Absorbance (λmax) | 540 nm[8] |
| Reagent 1 | 0.5% Sulfanilamide in 20% HCl[8] |
| Reagent 2 | 0.1% N-(1-Naphthyl)ethylenediamine[8] |
| Color Development Time | 20 minutes[8] |
Visualizations
Workflow for Azo Dye Synthesis and Nitrite Removal
Caption: Workflow of azo dye synthesis, including the critical step of removing excess sodium nitrite.
Troubleshooting Logic for Low Azo Dye Yield
Caption: A decision tree to troubleshoot potential causes of low yield in azo dye synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. US4845638A - Method of eliminating excess nitrite in diazotisation solutions - Google Patents [patents.google.com]
- 5. EP0209492A2 - Process to eliminate the nitrite excess in diazotization solutions - Google Patents [patents.google.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. repository.seafdec.org [repository.seafdec.org]
- 9. oldisrj.lbp.world [oldisrj.lbp.world]
Technical Support Center: Characterization of Impurities in Sodium 4-Aminobenzenesulfonate Hydrate
Welcome to the technical support center for the analysis of sodium 4-aminobenzenesulfonate hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, quantifying, and troubleshooting impurities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Impurities can originate from the synthesis process, degradation, or storage. Common impurities include:
-
Starting Materials and Intermediates: Aniline is a primary precursor and a common process-related impurity.[1][2]
-
Isomeric Impurities: Orthanilic acid (2-aminobenzenesulfonic acid) and metanilic acid (3-aminobenzenesulfonic acid) can be formed during the sulfonation of aniline.
-
Related Substances: Unsulfonated starting material (aniline) or polysulfonated species can be present.
-
Degradation Products: The primary amino group is susceptible to oxidation, which can lead to the formation of colored impurities, such as azo compounds, especially when exposed to light.[3]
-
Inorganic Impurities: Residual salts like sodium chloride or sodium sulfate may be present from the manufacturing and purification processes.
Q2: Which analytical technique is most suitable for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and effective technique for separating and quantifying impurities in this compound.[4][5][6] Its ability to separate structurally similar compounds makes it ideal for resolving process-related impurities and degradation products.
Q3: My chromatogram shows poor peak shape (tailing) for the main peak. What could be the cause?
A3: Peak tailing for polar, ionizable compounds like sodium 4-aminobenzenesulfonate is common. Potential causes include:
-
Secondary Silanol Interactions: The analyte can interact with free silanol groups on the silica-based column packing. Try using a column with end-capping or a base-deactivated stationary phase.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of the analyte. For sulfanilic acid derivatives, a mobile phase buffered to a low pH (e.g., 2.5-3.5 with phosphate or formate buffer) is often used to suppress the ionization of the sulfonic acid group and ensure a consistent charge on the amino group.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[7]
-
Column Degradation: The stationary phase may be degrading. Consider replacing the column.[8]
Q4: I am observing a drifting baseline in my HPLC analysis. What should I do?
A4: A drifting baseline can be caused by several factors:
-
Column Temperature Fluctuation: Ensure a stable column temperature by using a column oven.[9]
-
Mobile Phase Inconsistency: If using a gradient, ensure the pump is mixing solvents correctly. If isocratic, ensure the mobile phase is well-mixed and degassed.[9]
-
Contamination: A contaminated detector flow cell or column can cause baseline drift. Flush the system with a strong solvent.[9][10]
-
Detector Lamp Issue: An aging detector lamp can cause baseline instability.[10]
Q5: How can I perform a forced degradation study for this compound?
A5: Forced degradation studies, or stress testing, are performed to understand the degradation pathways and to demonstrate the specificity of your analytical method.[4][5] A typical study involves subjecting the sample to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for several hours.
-
Thermal Degradation: Dry heat at 105°C for several hours.
-
Photolytic Degradation: Exposing the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Samples are then analyzed by HPLC to separate and identify any degradation products formed.
Impurity Data
The following table summarizes potential impurities, their likely sources, and common analytical methods for their detection.
| Impurity Name | Structure | Source | Typical Analytical Method |
| Aniline | C₆H₅NH₂ | Synthesis Starting Material | RP-HPLC, GC-MS |
| Orthanilic Acid | H₂NC₆H₄SO₃H | Synthesis By-product | RP-HPLC |
| Metanilic Acid | H₂NC₆H₄SO₃H | Synthesis By-product | RP-HPLC |
| Azo-type Degradants | Ar-N=N-Ar | Oxidative Degradation | RP-HPLC with DAD |
| Sodium Sulfate | Na₂SO₄ | Inorganic By-product | Ion Chromatography |
| Sodium Chloride | NaCl | Inorganic By-product | Ion Chromatography, Titration |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a representative Reverse-Phase HPLC (RP-HPLC) method for the determination of related substances in this compound. This method should be validated according to ICH guidelines before use.[9][10][11]
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time 0 min: 5% B; Time 25 min: 40% B; Time 30 min: 40% B; Time 31 min: 5% B; Time 40 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 10 mg of this compound in 10 mL of Mobile Phase A. |
| Standard Preparation | Prepare a standard of a known impurity (e.g., aniline) at a concentration of 0.1% of the sample concentration. |
Troubleshooting Guides
Issue 1: Irreproducible Retention Times
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection. |
| Mobile Phase Preparation | Prepare fresh mobile phase daily. Ensure accurate measurement of all components, especially for buffered solutions. Use a pH meter for accurate pH adjustment.[8] |
| Pump Malfunction | Check for leaks in the pump heads. Perform a pump pressure test to check for seal integrity.[8] |
| Temperature Fluctuations | Use a thermostatically controlled column compartment and ensure it is set to the method temperature.[9] |
Issue 2: Extraneous Peaks in the Chromatogram (Ghost Peaks)
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Filter all mobile phase solvents through a 0.45 µm filter. Use high-purity HPLC-grade solvents and water. |
| Sample Carryover | Implement a robust needle wash protocol in your autosampler method, using a strong solvent like acetonitrile/water. |
| Contaminated Guard Column/Column | Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it. |
| Bleed from Septa or Vials | Use high-quality, low-bleed septa and vials for your samples and standards. |
Visualizations
Caption: Workflow for HPLC-based impurity profiling.
Caption: Logical troubleshooting flow for common HPLC issues.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. rsc.org [rsc.org]
- 7. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 8. labcompare.com [labcompare.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Guide to Sodium 4-aminobenzenesulfonate Hydrate and Sulfanilic Acid in Dye Synthesis
In the synthesis of azo dyes, the selection of starting materials is paramount to achieving optimal yields, purity, and process efficiency. Both sulfanilic acid and its hydrated sodium salt, sodium 4-aminobenzenesulfonate hydrate, serve as key precursors for the formation of the diazonium salt, a critical intermediate in azo coupling reactions. This guide provides an objective comparison of these two compounds, supported by a synthesis protocol for the azo dye Methyl Orange, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each compound is essential to appreciate their differences in handling and reaction setup. Sulfanilic acid is an internal salt, also known as a zwitterion, which contributes to its relatively low solubility in neutral water and organic solvents. In contrast, sodium 4-aminobenzenesulfonate, as a salt, exhibits significantly higher solubility in aqueous solutions.
| Property | Sulfanilic Acid | This compound |
| Molecular Formula | C₆H₇NO₃S | C₆H₆NNaO₃S · xH₂O |
| Molecular Weight | 173.19 g/mol | 195.17 g/mol (anhydrous) |
| Appearance | Grayish-white crystalline solid[1] | White to off-white crystalline powder |
| Solubility in Water | 10 g/L at 20°C | Readily soluble in water |
| Melting Point | 288 °C (decomposes)[2] | >300 °C |
| Acidity (pKa) | 3.23 | Not applicable (salt) |
Performance in Azo Dye Synthesis: A Comparative Analysis
The synthesis of azo dyes from either sulfanilic acid or its sodium salt follows the same fundamental chemical pathway: diazotization of the aromatic amine followed by coupling with a suitable aromatic partner. However, the initial steps of the reaction procedure highlight the practical differences between the two starting materials.
Experimental protocols for the synthesis of azo dyes like Methyl Orange or Orange II consistently demonstrate that when starting with sulfanilic acid, a base such as sodium carbonate or sodium hydroxide must be added to dissolve the acid.[3][4] This initial step converts the poorly soluble sulfanilic acid into the highly soluble sodium 4-aminobenzenesulfonate in situ before the diazotization reaction can proceed efficiently in the aqueous medium.
Using this compound directly streamlines this process by eliminating the need for the initial basification and dissolution step. This can lead to several advantages:
-
Faster Preparation Time: By starting with the readily soluble sodium salt, the time required to prepare the initial amine solution is significantly reduced.
-
Simplified Procedure: The number of reagents and handling steps is decreased, which can minimize potential for error.
-
Improved Process Control: Direct dissolution of the sodium salt can lead to a more consistent and controlled concentration of the reactant in solution.
Experimental Protocol: Synthesis of Methyl Orange
This protocol outlines the synthesis of Methyl Orange, a common azo dye, and is adapted from established procedures.[1][3] It can be modified to compare the performance of sulfanilic acid and this compound by starting at the appropriate step.
Materials:
-
Sulfanilic acid OR this compound
-
Sodium carbonate (only for sulfanilic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
N,N-dimethylaniline
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
Part 1: Diazotization
-
Starting with Sulfanilic Acid:
-
In a flask, dissolve sulfanilic acid and sodium carbonate in water, heating gently to obtain a clear solution. This step forms sodium 4-aminobenzenesulfonate.[3]
-
Cool the solution to room temperature.
-
Add a solution of sodium nitrite in water to the cooled sulfanilate solution.
-
Cool the resulting mixture to 0-5°C in an ice bath.
-
Slowly add this mixture to a beaker containing crushed ice and concentrated hydrochloric acid while stirring continuously. This forms the diazonium salt suspension.
-
-
Starting with this compound:
-
Dissolve this compound in water.
-
Add a solution of sodium nitrite in water.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add this mixture to a beaker containing crushed ice and concentrated hydrochloric acid while stirring continuously to form the diazonium salt.
-
Part 2: Azo Coupling
-
In a separate beaker, prepare a solution of N,N-dimethylaniline in aqueous hydrochloric acid and cool it in an ice bath.
-
Slowly and with constant stirring, add the cold diazonium salt suspension to the cold N,N-dimethylaniline solution. A colored precipitate of Methyl Orange will form.[1]
-
Continue stirring the reaction mixture in the ice bath for approximately 15-30 minutes.
-
Make the solution alkaline by the slow addition of a sodium hydroxide solution to precipitate the sodium salt of Methyl Orange.
-
The crude product can be purified by recrystallization from hot water.
Visualizing the Process
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of Methyl Orange.
Caption: Key chemical structures in the synthesis of Methyl Orange.
Caption: Experimental workflow for Methyl Orange synthesis.
Conclusion
Both sulfanilic acid and this compound are effective precursors for the synthesis of azo dyes. The choice between them largely depends on procedural efficiency. This compound offers a more direct and potentially faster route due to its ready solubility in water, eliminating the need for an initial basification step that is required for sulfanilic acid. For researchers and manufacturers looking to optimize their workflow and reduce preparation time, this compound presents a compelling alternative to the traditional use of sulfanilic acid.
References
A Comparative Analysis of the Reactivity of Aminobenzenesulfonic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of the three isomers of aminobenzenesulfonic acid: orthanilic acid (2-aminobenzenesulfonic acid), metanilic acid (3-aminobenzenesulfonic acid), and sulfanilic acid (4-aminobenzenesulfonic acid). Understanding the distinct reactivity of each isomer is crucial for their effective utilization in the synthesis of pharmaceuticals, azo dyes, and other fine chemicals. This comparison is supported by available experimental data and established principles of organic chemistry.
Executive Summary
The position of the amino and sulfonic acid groups on the benzene ring significantly influences the reactivity of each aminobenzenesulfonic acid isomer. The interplay of electronic and steric effects governs their behavior in key chemical transformations such as electrophilic aromatic substitution and reactions involving the amino group.
-
Orthanilic acid (ortho-isomer): Characterized by significant steric hindrance due to the adjacent amino and sulfonic acid groups, which can impede reactions at both the aromatic ring and the functional groups themselves.
-
Metanilic acid (meta-isomer): The amino and sulfonic acid groups are positioned in a way that their electronic effects are less directly reinforcing, leading to a unique reactivity profile, particularly in electrophilic aromatic substitution.
-
Sulfanilic acid (para-isomer): Exhibits a reactivity pattern where the electronic effects of the amino and sulfonic acid groups have a pronounced influence on the aromatic ring, with minimal steric hindrance compared to the ortho-isomer.
Comparative Reactivity Data
| Property | Orthanilic Acid (ortho) | Metanilic Acid (meta) | Sulfanilic Acid (para) |
| pKa | 2.48[1] | 3.74[2] | 3.23[3] |
Note: The pKa values refer to the acidity of the sulfonic acid group.
The pKa values indicate that orthanilic acid is the strongest acid, likely due to stabilization of the sulfonate anion by the adjacent protonated amino group. Metanilic acid is the weakest acid of the three.
Theoretical Framework: Understanding Isomeric Reactivity
The reactivity of the aminobenzenesulfonic acid isomers is primarily dictated by the interplay of the electronic effects of the amino (-NH₂) and sulfonic acid (-SO₃H) groups, as well as steric factors.
Electronic Effects
The amino group (-NH₂) is an activating, ortho-para directing group due to its ability to donate electron density to the benzene ring through resonance. Conversely, the sulfonic acid group (-SO₃H) is a deactivating, meta-directing group because it withdraws electron density from the ring. The relative positions of these groups in each isomer determine the overall electron density of the aromatic ring and the preferred sites for electrophilic attack.
Steric Effects
Steric hindrance is a significant factor for orthanilic acid, where the bulky sulfonic acid group is adjacent to the amino group. This proximity can physically block the approach of reagents to the ortho positions and to the functional groups themselves.
Key Reactions and Mechanistic Insights
Sulfonation
The "baking" process, which involves heating aniline with sulfuric acid, is a common method for synthesizing aminobenzenesulfonic acids. The reaction proceeds through the formation of anilinium hydrogen sulfate, which then rearranges upon heating. The para-isomer, sulfanilic acid, is typically the major product under thermodynamic control due to its greater stability. The formation of orthanilic and metanilic acids generally requires more specific conditions.
Nitration
Direct nitration of aminobenzenesulfonic acids is complex. The strongly acidic conditions of nitration protonate the amino group to form an ammonium (-NH₃⁺) group, which is a deactivating, meta-directing group. This, combined with the meta-directing effect of the sulfonic acid group, complicates the prediction of product distribution. To achieve controlled nitration, the amino group is often first protected by acetylation.
Diazotization
The amino group of all three isomers can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Diazonium salts are highly versatile intermediates, particularly in the synthesis of azo dyes. The stability and reactivity of the diazonium salt can be influenced by the position of the sulfonic acid group.
Experimental Protocols
The following are representative experimental protocols for key reactions of aminobenzenesulfonic acids. Note that yields can vary depending on the specific reaction conditions and the purity of the reagents.
Protocol 1: Synthesis of Sulfanilic Acid by Sulfonation of Aniline[4][5][6]
Materials:
-
Aniline (10 mL)
-
Concentrated sulfuric acid (20 mL)
-
Ice bath
-
Oil bath
-
Beakers and flasks
Procedure:
-
In a 150 mL conical flask, cautiously add 20 mL of concentrated sulfuric acid to 10 mL of aniline while cooling the flask in an ice bath and gently swirling.
-
Heat the resulting anilinium hydrogen sulfate mixture in an oil bath at 180-190°C for 1 hour.
-
Allow the reaction mixture to cool and then carefully pour it into approximately 200 mL of cold water with continuous stirring.
-
Allow the mixture to stand for 5 minutes to allow for the precipitation of crude sulfanilic acid.
-
Collect the crude product by filtration.
-
Recrystallize the crude sulfanilic acid from boiling water to obtain the purified product.
Protocol 2: Nitration of an Aminobenzenesulfonic Acid (General, requires amino group protection)[7]
This protocol describes the nitration of 2-methylaniline, which serves as a model for the nitration of an aminobenzenesulfonic acid after protection of the amino group.
Materials:
-
Acetanilide derivative of the aminobenzenesulfonic acid
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice/salt bath
Procedure:
-
Prepare the acetanilide of the desired aminobenzenesulfonic acid isomer by reacting it with acetic anhydride.
-
In a three-neck round-bottom flask, dissolve the acetanilide derivative in cold concentrated sulfuric acid, maintaining the temperature below 10°C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, and cool this mixture in an ice bath.
-
Slowly add the cold nitrating mixture to the solution of the acetanilide derivative, ensuring the reaction temperature is maintained below 10°C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 2 hours).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the product by filtration and wash thoroughly with cold water.
-
The acetyl group can then be removed by acid or base hydrolysis to yield the nitrated aminobenzenesulfonic acid.
Protocol 3: Diazotization of Sulfanilic Acid and Azo Coupling[8][9]
Materials:
-
Sulfanilic acid
-
Sodium carbonate
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
N,N-dimethylaniline (or another coupling agent)
-
Glacial acetic acid
-
Ice bath
Procedure:
-
Diazotization:
-
In a 25 mL Erlenmeyer flask, dissolve 0.2 g of sulfanilic acid and 0.6 g of anhydrous sodium carbonate in 5 mL of water, heating gently if necessary.
-
Cool the solution to room temperature and then add 0.08 g of sodium nitrite, stirring until dissolved.
-
Cool the flask in an ice-water bath for 10 minutes.
-
While in the ice bath, add five drops of concentrated hydrochloric acid. A white precipitate of the diazonium salt should form. Keep this suspension in the ice bath.
-
-
Azo Coupling:
-
In a separate test tube, mix four drops of N,N-dimethylaniline and two drops of glacial acetic acid.
-
Add this solution to the cold diazonium salt suspension with vigorous stirring. A colored precipitate of the azo dye will form.
-
Keep the mixture in the ice bath for 10 minutes to ensure complete coupling.
-
The azo dye can then be isolated by filtration.
-
Conclusion
The reactivity of orthanilic, metanilic, and sulfanilic acids is a nuanced interplay of electronic and steric effects. While sulfanilic acid often serves as a standard due to its straightforward synthesis and predictable reactivity, orthanilic and metanilic acids offer unique synthetic possibilities due to their distinct substitution patterns and steric environments. A thorough understanding of these differences is paramount for chemists and researchers in selecting the appropriate isomer to achieve their desired synthetic outcomes in drug development and materials science. Further quantitative kinetic studies would provide a more complete picture of the relative reactivities of these important chemical building blocks.
References
A Comparative Guide to HPLC Method Validation for the Quantification of Sodium 4-Aminobenzenesulfonate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and key intermediates is critical. Sodium 4-aminobenzenesulfonate, also known as sodium sulfanilate, is an important compound in various chemical and pharmaceutical syntheses. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds. This guide provides a comparative overview of two representative HPLC methods for the quantification of sodium 4-aminobenzenesulfonate, with a focus on their validation parameters as per the International Council for Harmonisation (ICH) guidelines.
The following sections present a side-by-side comparison of two distinct HPLC methods. Method 1 is based on a detailed validation study for the free acid form, 4-aminobenzenesulfonamide, while Method 2 represents a typical reversed-phase method for the sodium salt, with representative performance data for similar analytes.
Comparative Analysis of HPLC Method Validation Parameters
The performance of an analytical method is assessed through a series of validation parameters. The following tables summarize the key quantitative data for two HPLC methods for the analysis of sodium 4-aminobenzenesulfonate and its free acid form.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 (Representative) |
| Stationary Phase (Column) | YMC-Triart C8 (250 x 4.6 mm, 5 µm)[1] | Newcrom R1 or C18 (e.g., 150 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Gradient elution with Mobile Phase A and B. A: 1.74 g of dipotassium hydrogen phosphate in 500 mL of water. B: 500 mL of acetonitrile.[1] | Isocratic elution with Acetonitrile and Water with a phosphoric acid modifier.[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min |
| Detection Wavelength | 265 nm[1] | ~254 nm |
| Injection Volume | 5 µL[1] | 10 µL |
| Column Temperature | 25 °C[1] | Ambient (~25 °C) |
Table 2: Method Validation Performance
| Validation Parameter | Method 1 | Method 2 (Representative) |
| Linearity (Correlation Coefficient, r²) | 0.999[1] | > 0.995 |
| Range | LOQ to 200% of specification limit[1] | Typically 0.5 - 150 µg/mL |
| Accuracy (% Recovery) | 85 - 115%[1] | 98 - 102% |
| Precision (% RSD) | Not explicitly stated | < 2% |
| Limit of Detection (LOD) | 0.066 - 0.067 µg/mL[1] | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.200 - 0.202 µg/mL[1] | ~0.3 µg/mL |
| Specificity | Well-resolved peak from other components[1] | Specific to the analyte with no interference from excipients |
| Robustness | Accomplishes all criteria of stability and robustness[1] | Method is robust to small variations in mobile phase composition and pH |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the protocols for the key experiments cited in this guide.
Method 1: Validated RP-HPLC Method for 4-Aminobenzenesulfonamide
This method was developed and validated for the quantitative determination of 4-aminobenzenesulfonamide as an impurity in sulphonamide hydrochloride.[1]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-visible or Photo-Diode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution was used with Mobile Phase A (1.74 g of dipotassium hydrogen phosphate in 500 mL of water) and Mobile Phase B (500 mL of acetonitrile).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 265 nm.[1]
-
Injection Volume: 5 µL.[1]
-
-
Standard and Sample Preparation:
-
Diluent: HPLC grade water.[1]
-
Standard Stock Solution: A stock solution of 4-aminobenzenesulfonamide was prepared by accurately weighing the standard and dissolving it in the diluent to a known concentration.[1]
-
Sample Solution: The sample containing the analyte was accurately weighed and dissolved in the diluent to a known concentration.[1]
-
-
Validation Procedures:
-
Linearity: A series of solutions were prepared from the stock solution at concentrations ranging from the LOQ to 200% of the specification limit. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.[1]
-
Accuracy: Accuracy was determined by the recovery method. A known amount of the standard was spiked into a sample solution at different concentration levels. The recovery was calculated as the percentage of the measured amount versus the added amount.[1]
-
LOD and LOQ: The Limit of Detection and Limit of Quantification were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]
-
Method 2: Representative RP-HPLC Method for Sodium 4-Aminobenzenesulfonate
This method is a typical representation of a reversed-phase HPLC method suitable for the quantification of sodium 4-aminobenzenesulfonate.[2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Newcrom R1 or a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: An isocratic mixture of acetonitrile and water, with phosphoric acid added to the aqueous phase to adjust the pH (e.g., Acetonitrile:Water with 0.1% H₃PO₄).[2] For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at approximately 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Typically a mixture of the mobile phase components.
-
Standard Stock Solution: Prepare a stock solution of sodium 4-aminobenzenesulfonate reference standard in the diluent.
-
Calibration Standards: Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the diluent and filter through a 0.45 µm filter before injection.
-
-
Validation Procedures (Typical):
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be greater than 0.995.
-
Accuracy: Determined by analyzing samples with a known concentration of the analyte (spiked samples) and calculating the percent recovery.
-
Precision: Assessed by repeatedly injecting the same standard solution (repeatability) and by having different analysts perform the analysis on different days (intermediate precision). The relative standard deviation (%RSD) should be less than 2%.
-
Workflow and Logical Relationships
The process of HPLC method validation follows a structured workflow to ensure the reliability and suitability of the method for its intended purpose.
Caption: A flowchart illustrating the key stages of HPLC method development and validation.
References
A Comparative Guide to the Quantitative Purity Analysis of Sodium Sulfanilate Dihydrate
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of raw materials is a cornerstone of quality control and regulatory compliance. This guide provides a comparative analysis of three common quantitative methods for assessing the purity of sodium sulfanilate dihydrate: Diazotization Titration, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry. Each method is evaluated based on its principles, experimental protocols, and performance characteristics, with supporting data presented for clear comparison.
Comparison of Quantitative Analysis Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the three methods discussed.
| Method | Principle | Typical Purity Range (%) | Key Advantages | Key Disadvantages |
| Diazotization Titration | Titration of the primary aromatic amine with a standardized sodium nitrite solution. | 98.0 - 101.0 | Cost-effective, simple instrumentation, well-established for primary aromatic amines. | Less specific, potential interferences from other primary aromatic amines, lower sensitivity. |
| HPLC (RP-HPLC) | Separation of the analyte from impurities based on polarity, followed by UV detection. | 99.0 - 100.5 | High specificity, high sensitivity, can quantify individual impurities. | Higher cost of instrumentation and solvents, more complex method development. |
| UV-Vis Spectrophotometry | Measurement of the absorbance of UV light by the analyte at a specific wavelength. | 97.0 - 102.0 | Simple, rapid, and cost-effective for routine analysis. | Less specific, susceptible to interference from UV-absorbing impurities. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to enable researchers to reproduce these experiments.
Diazotization Titration
This method is based on the reaction of the primary aromatic amino group of sulfanilic acid with nitrous acid, formed in situ from sodium nitrite and an acid, to produce a diazonium salt.
Experimental Workflow:
Caption: Workflow for Diazotization Titration.
Detailed Protocol:
-
Preparation of 0.1 M Sodium Nitrite Solution: Dissolve approximately 6.9 g of sodium nitrite in 1000 mL of distilled water and standardize it against a primary standard like sulfanilic acid.
-
Sample Preparation: Accurately weigh about 0.5 g of sodium sulfanilate dihydrate and dissolve it in 50 mL of distilled water in a 250 mL beaker. Carefully add 20 mL of concentrated hydrochloric acid.
-
Titration: Cool the beaker in an ice bath to maintain the temperature between 0-5 °C. Titrate the solution slowly with the standardized 0.1 M sodium nitrite solution.
-
Endpoint Determination: The endpoint can be determined by two methods:
-
External Indicator: Towards the end of the titration, withdraw a drop of the solution and streak it on starch-iodide paper. The immediate formation of a blue color indicates the presence of excess nitrous acid, marking the endpoint.
-
Potentiometric: Immerse a platinum-calomel electrode pair into the solution and measure the potential change. A sharp inflection in the potential indicates the endpoint.
-
-
Calculation: Calculate the percentage purity using the following formula: Purity (%) = (V × M × F × 100) / W Where:
-
V = Volume of sodium nitrite solution consumed (mL)
-
M = Molarity of the sodium nitrite solution
-
F = Molar mass of sodium sulfanilate dihydrate (231.20 g/mol )
-
W = Weight of the sample (mg)
-
High-Performance Liquid Chromatography (HPLC)
This method utilizes reverse-phase chromatography to separate sodium sulfanilate from its potential impurities.
Experimental Workflow:
Caption: Workflow for HPLC Analysis.
Detailed Protocol:
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (e.g., 20:80 v/v) with a pH adjusting agent like phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation: Accurately weigh about 25 mg of sodium sulfanilate dihydrate reference standard and dissolve it in 25 mL of the mobile phase to get a concentration of 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the sodium sulfanilate dihydrate sample and dissolve it in 25 mL of the mobile phase.
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Calculate the percentage purity using the following formula: Purity (%) = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × 100
UV-Vis Spectrophotometry
This method is based on the inherent UV absorbance of sodium sulfanilate.
Experimental Workflow:
Caption: Workflow for UV-Vis Spectrophotometry.
Detailed Protocol:
-
Determination of λmax: Prepare a dilute solution of sodium sulfanilate dihydrate in distilled water and scan its UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a stock solution of accurately weighed sodium sulfanilate dihydrate reference standard in distilled water. From this stock solution, prepare a series of at least five standard solutions of known concentrations.
-
Preparation of Sample Solution: Prepare a solution of the sodium sulfanilate dihydrate sample in distilled water with a concentration that falls within the range of the standard solutions.
-
Measurement: Measure the absorbance of the blank (distilled water), standard solutions, and the sample solution at the determined λmax.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The graph should be linear.
-
Calculation: Determine the concentration of the sample solution from the calibration curve. Calculate the percentage purity using the following formula: Purity (%) = (Conc_from_curve / Conc_prepared) × 100
Potential Impurities
The purity of sodium sulfanilate dihydrate can be affected by impurities arising from the manufacturing process of its precursor, sulfanilic acid. Common impurities include:
-
Aniline: The starting material for the synthesis of sulfanilic acid.[2]
-
Isomeric Aminobenzenesulfonic Acids: Such as 2-aminobenzenesulfonic acid (orthanilic acid) and 3-aminobenzenesulfonic acid (metanilic acid).[2]
-
Disubstituted Products: Such as 2,4-disulfanilic acid.[2]
The choice of analytical method should consider its ability to separate and quantify these potential impurities. HPLC is generally the most effective method for this purpose.
Conclusion
The quantitative analysis of sodium sulfanilate dihydrate purity can be effectively performed using Diazotization Titration, HPLC, and UV-Vis Spectrophotometry.
-
Diazotization Titration offers a cost-effective and straightforward approach suitable for routine quality control where high specificity is not paramount.
-
HPLC provides the highest degree of specificity and sensitivity, making it the method of choice for regulatory filings and in-depth impurity profiling.
-
UV-Vis Spectrophotometry is a rapid and simple technique ideal for quick checks and in-process controls, provided that potential interferences from other UV-absorbing species are considered.
The selection of the most appropriate method will depend on the specific requirements of the analysis, balancing the need for accuracy, precision, and specificity with practical considerations such as cost and available instrumentation.
References
"spectroscopic comparison of sodium 4-aminobenzenesulfonate and its azo dyes"
A Spectroscopic Comparison of Sodium 4-Aminobenzenesulfonate and its Azo Dyes
This guide provides a detailed spectroscopic comparison between sodium 4-aminobenzenesulfonate (sulfanilic acid, sodium salt) and the azo dyes derived from it. The focus is on the changes in spectral characteristics as the parent amine is converted into a highly colored azo compound. This comparison is crucial for researchers, scientists, and professionals in drug development for reaction monitoring and structural confirmation. The primary spectroscopic techniques covered are UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of Azo Dyes from Sodium 4-Aminobenzenesulfonate
Azo dyes are synthesized through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent, such as a phenol or an aromatic amine.[1][2][3] In this case, sodium 4-aminobenzenesulfonate serves as the primary amine. The sulfonic acid group enhances the water solubility of the resulting dye.[4]
The general reaction involves treating the sodium 4-aminobenzenesulfonate with a cold solution of sodium nitrite and a strong acid (like HCl) to form a diazonium salt.[5][6][7] This unstable salt is then immediately reacted with a coupling agent. The extended conjugation created by the azo group (-N=N-) is the chromophore responsible for the dye's color.[3][6]
Caption: General synthesis pathway for an azo dye from sodium 4-aminobenzenesulfonate.
Spectroscopic Data Comparison
The conversion of sodium 4-aminobenzenesulfonate to an azo dye results in significant and predictable changes in their respective spectra.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. Sodium 4-aminobenzenesulfonate, an aromatic amine, typically exhibits absorption bands in the UV region. The formation of the azo dye introduces an extended system of conjugated pi electrons, which lowers the energy required for electronic transitions, shifting the maximum absorption wavelength (λmax) into the visible region of the spectrum.[7] This shift is responsible for the vibrant color of the dye.
| Compound | λmax (nm) | Region | Electronic Transition |
| Sodium 4-aminobenzenesulfonate | ~250-300 nm[7][8] | Ultraviolet | π → π |
| Azo Dye (e.g., from 2-Naphthol) | ~470-510 nm[5] | Visible | n → π and π → π* |
FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The comparison of the FT-IR spectra of the starting material and the product provides clear evidence of the chemical transformation. The most notable changes include the disappearance of the N-H stretching bands of the primary amine and the appearance of the characteristic N=N stretching band of the azo group.
| Functional Group | Sodium 4-aminobenzenesulfonate (cm⁻¹) | Azo Dye (cm⁻¹) | Comments |
| N-H Stretch (Amine) | 3300-3500 (two bands)[7] | Absent | Disappearance confirms the conversion of the -NH₂ group. |
| N=N Stretch (Azo) | Absent | ~1450-1510[7][9] | Appearance confirms the formation of the azo linkage. |
| O-H Stretch (Phenol) | Absent | ~3400-3450 (broad)[7] | Present if a phenolic coupling agent (e.g., 2-naphthol) is used. |
| S=O Stretch (Sulfonate) | ~1150-1250 and ~1030-1080 | ~1150-1250 and ~1030-1080 | Present in both spectra. |
| C-H Aromatic Stretch | ~3000-3100 | ~3000-3100 | Present in both spectra. |
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The formation of the azo dye significantly alters the electronic environment of the aromatic protons, leading to changes in their chemical shifts. Protons on the aromatic rings will experience shifts due to the strong electron-withdrawing nature of the azo group.
| Compound | Aromatic Protons (ppm) | Comments |
| Sodium 4-aminobenzenesulfonate | ~6.8-7.6[10] | Two doublets are expected for the A₂B₂ system of the para-substituted ring. |
| Azo Dye | ~7.0-8.5 | The chemical shifts of the aromatic protons are generally shifted downfield due to the deshielding effect of the azo group. The exact shifts and splitting patterns depend on the specific coupling agent used. |
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye (Orange II)
This protocol describes the synthesis of Orange II, an azo dye derived from sodium 4-aminobenzenesulfonate and 2-naphthol.[1]
Materials:
-
Sodium 4-aminobenzenesulfonate (Sulfanilic acid, sodium salt)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve sulfanilic acid in a sodium carbonate solution.[6] Alternatively, use the readily available sodium salt.
-
In a flask, dissolve sodium 4-aminobenzenesulfonate in water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled solution of sodium nitrite in water to the flask with constant stirring.
-
Slowly add concentrated HCl dropwise, keeping the temperature below 5 °C.[5] The formation of a precipitate indicates the diazonium salt.[6]
-
-
Coupling:
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored orange-red precipitate of the azo dye will form immediately.
-
Stir the mixture in the ice bath for about 30 minutes to ensure the completion of the reaction.
-
-
Isolation:
-
Collect the dye by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent if necessary to purify it.
-
Allow the purified dye to air dry.
-
Protocol 2: Spectroscopic Analysis
UV-Vis Spectroscopy:
-
Prepare dilute solutions (~10⁻⁵ M) of sodium 4-aminobenzenesulfonate and the synthesized azo dye in a suitable solvent (e.g., water or ethanol).[5]
-
Record the UV-Vis spectrum for each solution over a range of 200-800 nm using a spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax) for each compound.
FT-IR Spectroscopy:
-
Prepare solid samples of the dried sodium 4-aminobenzenesulfonate and the azo dye.
-
Mix a small amount of each sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
Alternatively, use an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the crystal.
-
Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.
¹H NMR Spectroscopy:
-
Dissolve a small amount (~5-10 mg) of sodium 4-aminobenzenesulfonate and the azo dye in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solutions to NMR tubes.
-
Acquire the ¹H NMR spectrum for each sample using an NMR spectrometer.
Workflow Visualization
Caption: Workflow for the spectroscopic comparison of the compounds.
References
- 1. forbidden.aluminati.net [forbidden.aluminati.net]
- 2. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. CAS 2491-71-6: 4-Aminoazobenzene-4'-sulfonic acid sodium s… [cymitquimica.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. journalijar.com [journalijar.com]
- 8. The Study Preparation And Identification New Dye Of Azo Dyes. [journalijar.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 1H NMR spectrum [chemicalbook.com]
A Comparative Performance Analysis: Sodium Sulfanilate-Derived Azo Dyes vs. Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of azo dyes derived from sodium sulfanilate against other classes of azo dyes. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants, accounting for over 60% of dyes used in various industries.[1][2] Sodium sulfanilate is a key aromatic amine intermediate used in the synthesis of many important azo dyes, particularly those requiring enhanced water solubility and specific fastness properties. The inclusion of the sulfonate group (–SO₃⁻) from the sulfanilate precursor significantly influences the final properties of the dye molecule.
Performance Comparison: Key Indicators
The performance of a dye is determined by a combination of its chemical structure, its interaction with the substrate, and its stability under various environmental conditions. The sulfonate group introduced by sodium sulfanilate plays a critical role in several of these performance metrics.
Table 1: Comparative Performance of Sodium Sulfanilate-Derived Dyes vs. Other Azo Dyes
| Performance Indicator | Sodium Sulfanilate-Derived Dyes | Other Azo Dyes (Non-sulfonated/Alternatively sulfonated) | Rationale & Remarks |
| Water Solubility | Generally High | Variable (Low to Moderate) | The ionic sulfonate group (–SO₃Na) significantly increases aqueous solubility.[3][4] |
| Toxicity Profile | Generally Lower | Variable (Potentially Higher) | Sulfonation tends to decrease toxicity by promoting faster urinary excretion of the dye and its metabolites.[3] However, all azo dyes carry a risk of cleaving into potentially carcinogenic aromatic amines.[5][6][7] |
| Tinctorial Strength | Variable | Variable | Tinctorial strength (coloring power) is primarily influenced by the entire chromophore system, including the coupling component, not just the sulfanilate group.[8] |
| Light Fastness | Moderate to Good | Variable | Light fastness is a property of the entire molecule's ability to dissipate absorbed light energy without degradation. While some sulfonate derivatives show good fastness, this is not a universal rule.[9][10] |
| Wash Fastness | Good to Excellent (especially in reactive dyes) | Variable (Poor to Excellent) | The sulfonate group can be part of reactive dye systems that form strong covalent bonds with fibers like cotton, leading to excellent wash fastness.[10][11] For other dye classes, wash fastness depends on the dye-fiber affinity.[12] |
| Rubbing (Crocking) Fastness | Good | Variable | Good rubbing fastness is linked to proper dye fixation and removal of loose surface dye. The high solubility of sulfanilate-derived dyes can aid in efficient washing-off post-dyeing, improving this property.[11][13] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate comparison of dye performance. Below are representative protocols for dye synthesis and key fastness tests.
Protocol 1: Synthesis of a Sodium Sulfanilate-Derived Azo Dye (Methyl Orange)
This two-stage synthesis involves the diazotization of sodium sulfanilate followed by an azo coupling reaction with N,N-dimethylaniline.
Materials:
-
Sodium sulfanilate (or sulfanilic acid and sodium carbonate)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
N,N-dimethylaniline
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
Part A: Diazotization of Sodium Sulfanilate
-
Dissolve 2.8 mmol of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of water in a test tube, heating gently until a clear solution of sodium sulfanilate is obtained.
-
In a separate test tube, dissolve 0.2 g of sodium nitrite in 1 mL of water.
-
Cool the sodium sulfanilate solution in an ice-water bath to 0-5 °C.[14]
-
Slowly add the sodium nitrite solution to the cold sulfanilate solution while stirring.
-
In a third test tube, cool approximately 0.5 mL of concentrated HCl in the ice bath.
-
Slowly add the cold sulfanilate/nitrite mixture to the cold HCl with continuous stirring. Keep the temperature below 5 °C. The resulting mixture contains the diazonium salt.[14]
Part B: Azo Coupling
-
In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a minimum amount of dilute HCl.
-
Cool the N,N-dimethylaniline solution in the ice-water bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the N,N-dimethylaniline solution with vigorous stirring. An intensely colored precipitate (the azo dye) should form immediately.[14]
-
Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the reaction goes to completion.[14]
-
Make the solution slightly alkaline by slowly adding a dilute NaOH solution to precipitate the dye fully.
-
Collect the solid dye product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.
Protocol 2: Light Fastness Assessment (ISO 105-B02 / AATCC 16)
This test determines the resistance of the color to fading upon exposure to a standardized artificial light source.
Apparatus:
-
Xenon-arc lamp fading apparatus, calibrated to simulate natural daylight.[9][15]
-
ISO Blue Wool standards (a set of 8 dyed wool fabrics with known lightfastness, rated 1-8).[15]
-
Opaque card for mounting specimens.
Procedure:
-
Mount a specimen of the dyed textile onto the card.
-
Partially cover the specimen and a set of Blue Wool standards with an opaque cover.
-
Place the mounted specimens in the xenon-arc apparatus.
-
Expose the specimens and standards to the light under controlled conditions of temperature and humidity.[15][16]
-
Periodically inspect the specimens. The test is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to a specific grade on the Grey Scale for assessing change in colour (e.g., Grade 4).
-
At this point, identify which of the Blue Wool standards shows a similar degree of fading.
-
The light fastness rating of the specimen is the number of the Blue Wool standard that exhibits the same change in color.[15]
Protocol 3: Wash Fastness Assessment (ISO 105-C06)
This test evaluates the resistance of the color to domestic or commercial laundering.
Apparatus:
-
Launder-Ometer or similar apparatus for mechanical agitation at a controlled temperature.[17]
-
Standard multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).
-
Standard ECE detergent and sodium perborate.[17]
-
Stainless steel balls (to enhance agitation).[17]
-
Grey Scale for assessing change in colour and Grey Scale for assessing staining.
Procedure:
-
Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed fabric to a piece of the multifiber adjacent fabric.[17]
-
Prepare the specified washing solution (e.g., 4 g/L ECE detergent).
-
Place the composite specimen, the required volume of wash solution, and 10 stainless steel balls into a stainless steel container.[17]
-
Agitate the container in the Launder-Ometer for a specified time and temperature (e.g., 30 minutes at 40°C for test A1S).[18]
-
After agitation, remove the specimen, rinse it thoroughly with cold distilled water, and then in running cold water.[18]
-
Unfold the composite specimen and allow it to air dry at a temperature not exceeding 60°C.[18]
-
Evaluate the results:
-
Color Change: Compare the washed dyed fabric with an original, unwashed sample using the Grey Scale for assessing change in colour.
-
Staining: Assess the degree of color transfer to each fiber strip on the multifiber fabric using the Grey Scale for assessing staining.
-
-
Ratings are given on a scale of 1 (poor) to 5 (excellent).[19]
Protocol 4: Rubbing Fastness (Crocking) Assessment (ISO 105-X12)
This test measures the amount of color transferred from the fabric surface by rubbing.
Apparatus:
-
Standard white cotton rubbing cloth (5 cm x 5 cm).
-
Grey Scale for assessing staining.
Procedure:
-
Dry Rubbing:
-
Mount the dyed fabric specimen flat on the base of the crockmeter.
-
Fix a piece of dry, conditioned standard cotton cloth to the rubbing finger (16 mm diameter).[20]
-
Lower the finger onto the specimen and perform 10 full turns of the crank at a rate of one turn per second, applying a downward force of 9N.[21]
-
Remove the white cotton cloth and evaluate the amount of color transferred to it using the Grey Scale for assessing staining.[13]
-
-
Wet Rubbing:
-
Thoroughly wet a piece of standard cotton cloth in distilled water and squeeze it to achieve a specific water pickup (typically 95-100%).[11][21]
-
Repeat the procedure described for dry rubbing using the wet cloth.
-
Air dry the wet cloth before evaluation.[21]
-
Evaluate the degree of staining using the Grey Scale.
-
-
Ratings are given on a scale of 1 (heavy staining) to 5 (no staining).[13]
Visualizations
Synthesis Pathway and Experimental Workflow
The following diagrams illustrate the logical flow of dye synthesis and the comparative testing process.
Caption: Synthesis of a sodium sulfanilate-derived azo dye.
Caption: Workflow for comparative performance evaluation of azo dyes.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 4. Sulfanilic Acid,Sodium Sulfanilate,Acid Dyestuff Intermediates | Dyes Intermediate in China [chenghuichemicals.com]
- 5. Identification of non-regulated aromatic amines of toxicological concern which can be cleaved from azo dyes used in clothing textiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rewe-group.com [rewe-group.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. rubbing fastness - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 12. Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Coloration [mdpi.com]
- 13. fineotex.com [fineotex.com]
- 14. cuhk.edu.hk [cuhk.edu.hk]
- 15. benchchem.com [benchchem.com]
- 16. sdc.org.uk [sdc.org.uk]
- 17. textilelearner.net [textilelearner.net]
- 18. testextextile.com [testextextile.com]
- 19. scribd.com [scribd.com]
- 20. textilelearner.net [textilelearner.net]
- 21. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
"alternative reagents to sodium 4-aminobenzenesulfonate for azo coupling"
A Comparative Guide to Alternative Reagents for Azo Coupling
In the synthesis of azo compounds, a cornerstone of the dye, pharmaceutical, and sensor industries, the choice of the diazo component is critical. Sodium 4-aminobenzenesulfonate (sulfanilic acid) is a widely used precursor due to the high stability of its corresponding diazonium salt. However, a range of alternative aromatic amines can be employed to modify the properties of the final azo product, influencing its color, solubility, and reactivity. This guide provides an objective comparison of various alternative reagents to sodium 4-aminobenzenesulfonate, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The fundamental process for generating these vibrant compounds involves two main steps: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by the azo coupling of this salt with an electron-rich nucleophile, such as a phenol or another aromatic amine.[1][2]
Performance Comparison of Diazo Components
The reactivity of the diazonium salt in an azo coupling reaction is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as a nitro group (-NO2), enhance the electrophilicity of the diazonium ion, leading to an increased rate of the coupling reaction.[3] Conversely, electron-donating groups can decrease reactivity. This principle allows for the fine-tuning of the reaction kinetics and the selection of reagents for specific applications.
The following table summarizes the performance of various aromatic amines as diazo components in azo coupling reactions, using reaction yield as a key performance indicator. It is important to note that yields are highly dependent on the specific coupling partner and reaction conditions.
| Diazo Component Precursor | Coupling Partner | Key Reaction Conditions | Yield (%) | Reference |
| Sodium 4-aminobenzenesulfonate (Sulfanilic Acid) | 2-Naphthol | Diazotization: 0-5°C, NaNO₂, HCl. Coupling: Alkaline (NaOH) | Not specified, but a standard high-yield reaction. | |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | Diazotization: 0-5°C, NaNO₂, H₂SO₄. Coupling: Alkaline | High | [3] |
| Aniline | N,N-dimethylaniline | Diazotization: 0-5°C, NaNO₂, HCl. Coupling: Not specified | Not specified, forms Methyl Yellow. | |
| 2-Amino-5-nitrobenzoic acid | 4,5-Diphenylimidazole | Diazotization: 0-5°C, NaNO₂, HCl. Coupling: Not specified | High, used for spectrophotometric analysis. | [4] |
| 2-Amino-3-chlorobenzoic acid | Phenol | Diazotization: 0-5°C, NaNO₂, HCl. Coupling: Alkaline (NaOH) | Not specified, general protocol provided. | [5] |
| Various weakly basic amines | Aromatic tertiary amines | Diazotization: tert-butyl nitrite, ethyl acetate. | Excellent yields reported. | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and comparison of azo dyes. Below are representative protocols for the diazotization of sodium 4-aminobenzenesulfonate (the standard) and 4-nitroaniline (a common alternative) and their subsequent azo coupling reactions.
Protocol 1: Synthesis of an Azo Dye using Sodium 4-aminobenzenesulfonate
This protocol details the preparation of a diazonium salt from sulfanilic acid and its coupling with 2-naphthol.
A. Diazotization of Sulfanilic Acid
-
Dissolve 0.49 g of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of water in a test tube by heating in a hot water bath to obtain a clear solution.
-
In a separate test tube, prepare a solution of 0.2 g of sodium nitrite (NaNO₂) in 1 mL of water.
-
Cool the sulfanilic acid solution and then add the sodium nitrite solution to it all at once.
-
In a third test tube, cool approximately 0.5 mL of concentrated HCl in an ice-water bath.
-
Add the mixture from step 3 to the cold HCl to form the diazonium salt suspension. Keep this suspension in an ice bath (0-5 °C).
B. Azo Coupling Reaction
-
Dissolve 0.4 g of 2-naphthol in 2 mL of 5% sodium hydroxide solution in a beaker. Cool this solution in an ice-water bath.
-
Slowly, and with constant stirring, add the cold diazonium salt suspension from the diazotization step to the cold 2-naphthol solution.
-
An orange-red precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 10-15 minutes to ensure the reaction goes to completion.
-
Collect the precipitated dye by vacuum filtration, wash it with cold water, and allow it to air dry.[7]
Protocol 2: Synthesis of an Azo Dye using 4-Nitroaniline
This protocol details the preparation of the highly reactive p-nitrobenzenediazonium ion and its subsequent coupling.
A. Diazotization of 4-Nitroaniline
-
In a flask, carefully add 2 mL of concentrated sulfuric acid (H₂SO₄) to 10 mL of distilled water and cool the mixture.[3]
-
Add 1.38 g of p-nitroaniline to the diluted and cooled acid solution. Gentle heating may be required to dissolve the amine.[3]
-
Cool the solution thoroughly in an ice bath to a temperature between 0-5 °C.[3]
-
In a separate beaker, dissolve 0.7 g of sodium nitrite (NaNO₂) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled p-nitroaniline solution, ensuring the temperature is maintained between 0-5 °C. The resulting solution contains the p-nitrobenzenediazonium ion and should be used immediately.[3]
B. Azo Coupling Reaction
-
Dissolve a suitable coupling partner (e.g., 2,4-dihydroxybenzophenone or a phenol derivative) in an aqueous solution of sodium hydroxide.[3]
-
Cool the solution of the coupling partner to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cooled solution of the coupling partner. A colored precipitate of the azo dye should form.[5]
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.[4]
-
Collect the product via vacuum filtration, wash with cold water, and dry appropriately.[5]
Visualizing the Process
To better understand the workflow and the underlying chemical transformations, the following diagrams are provided.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cuhk.edu.hk [cuhk.edu.hk]
A Comparative Guide to Nitrite Determination: The Sodium Sulfanilate (Griess) Method
For researchers, scientists, and professionals in drug development, the accurate quantification of nitrite is crucial in various biological and chemical analyses. Nitrite, a stable end-product of nitric oxide metabolism, serves as a key indicator of nitric oxide production, which is implicated in numerous physiological and pathological processes. The most common and cost-effective method for nitrite determination is the Griess test, which utilizes sodium sulfanilate (or sulfanilamide) in a diazotization reaction. This guide provides a comprehensive validation of this method, compares it with other analytical techniques, and offers detailed experimental protocols.
The Sodium Sulfanilate (Griess) Method: An Overview
The Griess test is a colorimetric assay based on a two-step diazotization reaction first described by Peter Griess in 1858.[1] In an acidic medium, nitrite reacts with a diazotizing reagent, typically sulfanilamide or sodium sulfanilate, to form a diazonium salt.[1][2][3] This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a colored azo dye.[1][2][3][4] The intensity of the resulting pink to magenta color is directly proportional to the nitrite concentration and is measured spectrophotometrically at a wavelength of 520-550 nm.[2][5]
Performance Characteristics and Method Validation
The sodium sulfanilate method is a robust and reliable technique for nitrite quantification. Its validation is assessed based on several key analytical performance parameters.
| Parameter | Typical Performance of Griess Method | Ion Chromatography (IC) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.999[6] | > 0.9993[7] | Linear in the range of 0.012 to 100 µg/mL |
| Limit of Detection (LOD) | 0.02 - 2 µM[1] | 0.13 mg/L (0.13 ppm)[7][8] | 0.006 µg/mL (6 ppb)[9] |
| Limit of Quantification (LOQ) | ~0.03 mg/L[10] | 0.44 mg/L (0.44 ppm)[7] | 0.012 µg/mL (12 ppb)[9] |
| Precision (%RSD) | < 2% (Intra-day)[10] | < 1.2% (Intra-day and Inter-day)[7] | < 3% |
| Accuracy (% Recovery) | 88 - 109.61%[10][11] | 84 ± 6%[8] | Not explicitly stated, but method successfully applied to biological fluids[9] |
| Principle | Colorimetric | Ion-exchange separation with conductivity detection | Reversed-phase separation with UV/fluorescence detection[9] |
| Advantages | Simple, rapid, cost-effective, high-throughput potential[6][12] | Simultaneous analysis of multiple anions[8] | High sensitivity and selectivity[9] |
| Disadvantages | Susceptible to interference from colored or turbid samples[11] | Higher equipment cost, requires specialized personnel | Higher equipment cost, more complex mobile phases |
Experimental Protocol: Nitrite Determination using the Griess Reagent
This protocol details the steps for quantifying nitrite in aqueous samples.
Materials:
-
Sulfanilamide
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED)
-
Concentrated Hydrochloric Acid (HCl) or Phosphoric Acid (H₃PO₄)
-
Sodium Nitrite (NaNO₂) standard
-
Deionized water
-
Spectrophotometer (plate reader or cuvette-based)
-
Micropipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Reagent Preparation:
-
Sulfanilamide Solution (Griess Reagent Component A): Dissolve 0.5 g of sulfanilamide in 100 mL of 1:1 diluted hydrochloric acid (or 2% sulfanilamide in 5% phosphoric acid).[1][13] This solution is stable for several months when stored in a dark bottle at 4°C.
-
NED Solution (Griess Reagent Component B): Dissolve 0.12 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water.[13] Store in a dark bottle at 4°C. This solution is typically stable for about a month.
-
Nitrite Standard Stock Solution (1000 ppm): Dissolve 0.493 g of dried sodium nitrite in 1000 mL of deionized water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5 ppm).
Assay Procedure:
-
Sample Preparation: Centrifuge or filter samples to remove any particulate matter.
-
Reaction Setup:
-
Pipette 50 µL of each standard and sample into individual wells of a 96-well microplate.
-
Add 50 µL of the Sulfanilamide Solution to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED Solution to each well and mix.
-
-
Incubation: Incubate the plate for 10-20 minutes at room temperature, protected from light, to allow for color development.[13]
-
Measurement: Measure the absorbance of the solutions at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
Logical Workflow of the Griess Assay
The following diagram illustrates the key steps and reactions in the sodium sulfanilate method for nitrite determination.
Signaling Pathway of the Griess Reaction
The chemical transformations underlying the Griess test are a classic example of diazo chemistry.
Conclusion
The sodium sulfanilate (Griess) method remains a cornerstone for nitrite determination due to its simplicity, speed, and cost-effectiveness. While alternative methods like ion chromatography and HPLC offer higher sensitivity and the ability for simultaneous multi-analyte detection, the Griess assay provides excellent performance for routine and high-throughput applications. The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. This guide provides the necessary data and protocols to make an informed decision and to properly validate the chosen method for reliable and accurate results.
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. Introduction — Measuring nitrite with the colorimeter [stuff.iorodeo.com]
- 3. Chapter 10- The Determination of Nitrite in Sea Water [nodc.noaa.gov]
- 4. Spectrophotometric determination of nitrite with composite reagents containing sulphanilamide, sulphanilic acid or 4-nitroaniline as the diazotisable aromatic amine and N-(1-naphthyl)ethylenediamine as the coupling agent - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. nitrate.com [nitrate.com]
- 6. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions | MDPI [mdpi.com]
- 7. Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jptcp.com [jptcp.com]
- 10. journal.uii.ac.id [journal.uii.ac.id]
- 11. [Validation of Method for Nitrite Determination in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Assay validation for determining nitrites and nitrates in biological fluids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.seafdec.org [repository.seafdec.org]
A Comparative Analysis of Diazotization Efficiency in Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The diazotization of aniline and its derivatives is a cornerstone of synthetic organic chemistry, pivotal in the production of a vast array of compounds, including azo dyes, pharmaceuticals, and other vital chemical intermediates. This guide provides a comparative study of the diazotization efficiency across various aniline derivatives, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic strategies.
Comparative Diazotization Efficiency
The efficiency of diazotization is significantly influenced by the nature and position of substituents on the aniline ring. Electron-donating groups generally enhance the reaction rate, while electron-withdrawing groups tend to decrease it. The following table summarizes the reported yields for the diazotization of several aniline derivatives, followed by a coupling reaction with 2-naphthol to form the corresponding azo dye. This two-step process is a common method to indirectly quantify the yield of the initial diazotization.
| Aniline Derivative | Substituent | Position | Crude Yield (%)[1] | Recrystallized Yield (%)[1] |
| o-Nitroaniline | -NO₂ | ortho | 90 | 84 |
| p-Nitroaniline | -NO₂ | para | 93 | 83 |
| p-Chloroaniline | -Cl | para | 93 | 84 |
| p-Anisidine | -OCH₃ | para | 88 | 76 |
| o-Toluidine | -CH₃ | ortho | 90 | 85 |
Note: The yields reported are for the final azo dye product, which is contingent on the successful formation of the diazonium salt.
Studies on the kinetics of diazotization have shown that electron-releasing groups in the para-position facilitate the electrophilic attack, whereas electron-withdrawing groups have the opposite effect.[2] For instance, the rate of diazotization is accelerated by methyl and methoxy groups and retarded by chloro groups.[3]
Experimental Protocols
The following is a generalized protocol for the diazotization of an aniline derivative and its subsequent coupling, based on common laboratory procedures.[4][5][6][7]
Materials:
-
Aniline Derivative (e.g., p-toluidine, p-chloroaniline)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (or other coupling agent)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization
-
In a beaker or flask, dissolve the chosen aniline derivative (1 molar equivalent) in a solution of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. A fine suspension of the aniline hydrochloride may form.
-
In a separate beaker, prepare a solution of sodium nitrite (1 molar equivalent) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension, ensuring the temperature remains below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol (1 molar equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution in an ice bath to 0-5 °C.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution to the alkaline 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Visualizing the Process
To further elucidate the chemical transformations and experimental design, the following diagrams are provided.
References
- 1. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. snowhitechem.com [snowhitechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Assessing the Stability of Diazonium Salts from Various Aromatic Amines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diazonium salts are pivotal intermediates in organic synthesis, enabling the introduction of a wide array of functional groups onto aromatic rings. However, their inherent instability presents a significant challenge for their practical application, particularly on a larger scale. This guide provides a comprehensive comparison of the stability of diazonium salts derived from various aromatic amines, supported by experimental data, to aid researchers in selecting and handling these reactive intermediates safely and effectively.
Factors Influencing Diazonium Salt Stability
The stability of an arenediazonium salt is not intrinsic but is influenced by a combination of structural and environmental factors. A thorough understanding of these factors is crucial for the safe and successful use of these versatile reagents.
The primary factors governing the stability of diazonium salts are:
-
Structure of the Aromatic Amine: The nature of the substituents on the aromatic ring significantly impacts the stability of the corresponding diazonium salt. The delocalization of the positive charge of the diazonium group into the aromatic ring through resonance is a key stabilizing factor.[1][2][3][4]
-
Electron-donating groups (EDGs) , such as alkoxy (-OR) and alkyl (-R) groups, generally increase the stability of the diazonium salt.[5]
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, tend to decrease stability by destabilizing the positive charge on the diazonium group.[5][6]
-
-
The Counter-ion (Anion): The nature of the anion associated with the diazonium cation plays a critical role in the salt's stability and isolability.[7][8]
-
Large, non-nucleophilic anions like tetrafluoroborate (BF4⁻), hexafluorophosphate (PF6⁻), and tosylate (TsO⁻) form more stable, often crystalline, diazonium salts that can sometimes be isolated and handled at room temperature.[7][9][10]
-
Small, nucleophilic anions such as chloride (Cl⁻) and bromide (Br⁻) generally lead to less stable diazonium salts that are typically prepared and used in situ at low temperatures.[7][8]
-
-
Temperature: Diazonium salts are notoriously thermally sensitive. Most are prepared and reacted at low temperatures, typically between 0 and 5 °C, to prevent decomposition.[7][11][12] Warming aqueous solutions of diazonium salts or isolating them in a dry state can lead to rapid, and sometimes explosive, decomposition.[8][11]
-
Solvent: The choice of solvent can influence the stability of diazonium salts. They are most commonly generated and used in aqueous acidic solutions.
Comparative Stability Data
The thermal stability of a series of benzenediazonium tetrafluoroborate salts with different substituents on the aromatic ring has been evaluated using Differential Scanning Calorimetry (DSC). The initial decomposition temperature provides a quantitative measure of their relative thermal stability.
| Aromatic Amine Precursor | Substituent | Position | Initial Decomposition Temperature (°C)[9] |
| Aniline | -H | - | Not Reported |
| p-Chloroaniline | -Cl | para | 140 |
| o-Chloroaniline | -Cl | ortho | 110 |
| m-Chloroaniline | -Cl | meta | >200 |
| p-Bromoaniline | -Br | para | 140 |
| p-Nitroaniline | -NO₂ | para | 150 |
| p-Anisidine | -OCH₃ | para | 140 |
| p-Toluidine | -CH₃ | para | Not Reported |
Note: The data presented is for the tetrafluoroborate salts. The stability of diazonium salts with other counter-ions, such as chloride, is generally lower.
Experimental Protocols
General Protocol for the Synthesis of Arenediazonium Salts (Diazotization)
This protocol describes the in situ preparation of a benzenediazonium chloride solution.
Materials:
-
Aniline (or substituted aromatic amine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice bath
Procedure:
-
In a beaker, dissolve the aromatic amine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.[12] The addition is continued until a slight excess of nitrous acid is detected using starch-iodide paper.
-
The resulting solution contains the arenediazonium salt and is ready for immediate use in subsequent reactions.
Caution: Diazonium salts are potentially explosive, especially when dry. They should be prepared in small quantities and handled with care in a well-ventilated fume hood. Always keep the reaction mixture cold.
Protocol for Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol outlines the general procedure for determining the decomposition temperature of an isolated diazonium salt.
Materials:
-
Isolated, dry diazonium salt (e.g., tetrafluoroborate salt)
-
DSC instrument
-
Aluminum DSC pans
Procedure:
-
Accurately weigh a small amount (typically 1-5 mg) of the dry diazonium salt into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
The onset temperature of the exothermic peak in the DSC thermogram corresponds to the initial decomposition temperature of the diazonium salt.[13]
Visualizing the Assessment Workflow and Influencing Factors
To better illustrate the process of assessing diazonium salt stability and the interplay of factors influencing it, the following diagrams are provided.
Caption: Workflow for Assessing Diazonium Salt Stability.
Caption: Key Factors Influencing Diazonium Salt Stability.
References
- 1. ck12.org [ck12.org]
- 2. chemistry1.quora.com [chemistry1.quora.com]
- 3. askfilo.com [askfilo.com]
- 4. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
- 5. The correct stability order of the following diazonium salt is (A) (B) O.. [askfilo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Diazonium compound - Wikipedia [en.wikipedia.org]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. byjus.com [byjus.com]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Sodium 4-Aminobenzenesulfonate Hydrate: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Sodium 4-Aminobenzenesulfonate Hydrate, ensuring the safety of laboratory personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a compound commonly used in various research and development applications. Adherence to these procedures is critical to minimize environmental impact and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. The compound is known to cause skin and serious eye irritation.[1][2] In case of contact, immediately flush the affected area with plenty of water.[3][4]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact and serious eye irritation.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[2][3] |
| Body Protection | Laboratory coat. | To protect skin and clothing from accidental splashes.[3] |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated. | To prevent respiratory tract irritation from airborne particles.[3] |
Always work in a well-ventilated area and wash hands thoroughly after handling the substance. Avoid creating dust when handling the solid form.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation: If the spill is in an enclosed space, ensure adequate ventilation.
-
Don Appropriate PPE: Before beginning cleanup, put on the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[5]
-
Absorb and Collect: Cover the spill with an absorbent material. Once the material is fully absorbed, carefully scoop it into a designated, labeled hazardous waste container.[5][6]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Workflow for this compound
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not discharge this chemical into sewers or waterways.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedure
-
Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a dedicated, properly labeled hazardous waste container.
-
Ensure the container is made of a compatible material (e.g., polyethylene).
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals, such as strong oxidizing agents, should be kept separate.[7]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the responsible researcher's name.
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
-
Advanced Treatment and Disposal Considerations
While direct disposal through a licensed contractor is the standard procedure for laboratory-generated waste, it is valuable for professionals in the field to be aware of advanced treatment technologies that can degrade aromatic sulfonates, particularly in industrial contexts. These methods aim to render the chemical less hazardous before final disposal.
| Treatment Method | Description | Key Parameters |
| Aerobic Biodegradation | Utilizes activated sludge containing microorganisms that can break down the compound. | Requires acclimatized sludge, sufficient aeration, and controlled concentrations of the chemical. |
| Advanced Oxidation Processes (AOPs) | Involves the generation of highly reactive hydroxyl radicals to oxidize the compound. Examples include the photo-Fenton process. | Dependent on factors such as pH, catalyst concentration (e.g., Fe²⁺), and the concentration of an oxidizing agent (e.g., H₂O₂). |
| Electrochemical Degradation | Employs an electric current to drive oxidation and degradation of the compound. | Key parameters include charging voltage, electrolyte concentration, and hydraulic retention time. |
These methods are typically employed for large-scale wastewater treatment and are not intended for direct application in a standard laboratory setting without specialized equipment and expertise. However, they represent the direction of sustainable chemical waste management.
By adhering to these comprehensive guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.be [fishersci.be]
- 5. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. epa.gov [epa.gov]
Essential Guide to Handling Sodium 4-Aminobenzenesulfonate Hydrate: A Focus on Safety and Operational Excellence
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Sodium 4-Aminobenzenesulfonate Hydrate, including personal protective equipment (PPE), emergency procedures, and disposal plans. By adhering to these procedural, step-by-step guidelines, laboratories can ensure a safe working environment and maintain operational integrity.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and other essential safety information.
| Category | Recommendation | Citation |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical splash goggles. | [1] |
| Skin Protection | Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex) are recommended. Wear a lab coat or other protective clothing to prevent skin contact. | [2] |
| Respiratory Protection | Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. | [2] |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling and before breaks. | [3] |
| General Hygiene | Do not eat, drink, or smoke in areas where the chemical is handled. Immediately change contaminated clothing. | [1] |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure | Citation |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, get medical advice/attention. | [1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][2][4] |
Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are essential for maintaining a safe laboratory environment and complying with regulations.
Handling:
-
Use only in a well-ventilated area.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[1]
Storage:
-
Store in a cool, dry place.[2]
-
Keep the container tightly closed.
-
Store in the original container and protect from sunlight.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Emergency Workflow: Chemical Spill
A clear and practiced emergency workflow is crucial for effectively managing chemical spills. The following diagram outlines the key steps to take in the event of a this compound spill.
Caption: A flowchart outlining the emergency procedure for a chemical spill.
Standard Operating Procedure: Handling this compound
Following a standardized operating procedure is key to ensuring consistent and safe handling of chemicals in a laboratory setting. This diagram illustrates a logical workflow for the use of this compound.
Caption: A workflow for the standard handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
